Sulfamethoxazole
描述
Structure
3D Structure
属性
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Record name | SULFAMETHOXAZOLE | |
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| Record name | sulfamethoxazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfamethoxazole | |
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DSSTOX Substance ID |
DTXSID8026064 | |
| Record name | Sulfamethoxazole | |
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Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
| Record name | SULFAMETHOXAZOLE | |
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| Record name | Sulfamethoxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |
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Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L | |
| Record name | SID855654 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SULFAMETHOXAZOLE | |
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| Record name | Sulfamethoxazole | |
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| Record name | SULFAMETHOXAZOLE | |
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| Record name | Sulfamethoxazole | |
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Impurities |
N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide | |
| Record name | SULFAMETHOXAZOLE | |
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Color/Form |
Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder | |
CAS No. |
723-46-6, 144930-01-8, 144993-89-5 | |
| Record name | SULFAMETHOXAZOLE | |
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| Record name | Sulfamethoxazole | |
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| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1+) | |
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| Record name | Sulfamethoxazole [USAN:USP:INN:BAN:JAN] | |
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| Record name | Sulfamethoxazole | |
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| Record name | Sulfamethoxazole | |
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| Record name | Sulfamethoxazole | |
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| Record name | SULFAMETHOXAZOLE | |
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| Record name | SULFAMETHOXAZOLE | |
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| Record name | Sulfamethoxazole | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C | |
| Record name | SULFAMETHOXAZOLE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sulfamethoxazole | |
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| Record name | SULFAMETHOXAZOLE | |
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| Record name | Sulfamethoxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sulfamethoxazole on Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (B1682508) is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. It has been a cornerstone in the treatment of bacterial infections, particularly those caused by gram-negative bacteria, for decades.[1][2] Its primary mechanism of action involves the competitive inhibition of a crucial enzyme in the bacterial folic acid synthesis pathway, dihydropteroate (B1496061) synthase (DHPS).[1][3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, with a focus on gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
Bacteria, unlike mammals, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1][5] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][6] this compound's efficacy lies in its ability to disrupt this vital metabolic pathway.
The Folic Acid Synthesis Pathway
The bacterial synthesis of folic acid is a multi-step enzymatic process. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][7]
Competitive Inhibition by this compound
This compound is a structural analog of PABA.[1][4] This structural similarity allows it to bind to the active site of DHPS, acting as a competitive inhibitor and preventing PABA from binding.[3][4] By blocking this step, this compound effectively halts the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid.[1][3] This leads to a bacteriostatic effect, where bacterial growth and replication are inhibited.[3]
Quantitative Data: In Vitro Susceptibility of Gram-Negative Bacteria
The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize representative MIC data for key gram-negative pathogens. It is important to note that MIC values can vary significantly based on the geographic location, the source of the isolate (e.g., clinical vs. environmental), and the presence of resistance mechanisms.
Table 1: this compound MIC Distribution for Escherichia coli
| MIC Range (µg/mL) | Percentage of Isolates (%) | Reference |
| ≤0.125/2.375 | 50 (MIC₅₀) | [8] |
| >128/2432 | 90 (MIC₉₀) | [8] |
| 0.03 - 0.25 | Wild-type Population | [9] |
| >64 | Resistant Population | [9] |
Note: Values are often presented for the combination of trimethoprim-sulfamethoxazole (in a 1:19 ratio).
Table 2: this compound MIC Distribution for Klebsiella pneumoniae
| Susceptibility | Percentage of Isolates (%) | Reference |
| Susceptible | 75.9 | [10] |
| Resistant | 24.1 | [10] |
| Resistant | 64.58 | [11] |
Table 3: this compound MIC Distribution for Pseudomonas aeruginosa
| MIC (µg/mL) | Percentage of Isolates Inhibited (%) | Reference |
| ≤50 | 18 | [3] |
| ≤100 | 43 | [3] |
| ≤200 | 63 | [3] |
Note: P. aeruginosa is often intrinsically resistant to trimethoprim-sulfamethoxazole.[5]
Table 4: this compound MIC Distribution for Acinetobacter baumannii
| MIC Range (µg/mL) | Interpretation | Reference |
| 0.25 - 1 | Susceptible | [4] |
| >128 | Resistant (for colistin-resistant isolate) | [12] |
Experimental Protocols
Accurate determination of this compound's MIC is crucial for both clinical diagnostics and research. The following are detailed methodologies for two common susceptibility testing methods.
Broth Microdilution Method
This method determines the MIC in a liquid medium.
1. Materials:
-
Mueller-Hinton Broth (MHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH to dissolve, then dilute in sterile distilled water) to a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except for a sterility control well containing only MHB).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Etest (Epsilometer Test)
The Etest is a gradient diffusion method.
1. Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Etest strips impregnated with a gradient of this compound
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile swabs
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.
-
Etest Strip Application: Using sterile forceps, apply the Etest strip to the agar surface with the MIC scale facing upwards. Ensure the strip is in full contact with the agar.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Mechanisms of Resistance in Gram-Negative Bacteria
The clinical utility of this compound has been challenged by the emergence and spread of resistance. The primary mechanisms of resistance in gram-negative bacteria are:
-
Target Site Modification: Chromosomal mutations in the folP gene, which encodes for DHPS, can lead to alterations in the enzyme's structure.[13] These alterations reduce the binding affinity of this compound to DHPS, while still allowing the enzyme to bind to its natural substrate, PABA.[13]
-
Acquisition of Resistance Genes: The most common mechanism of high-level resistance is the acquisition of mobile genetic elements, such as plasmids and transposons, that carry sulfonamide resistance genes (sul1, sul2, and sul3).[13][14] These genes encode for alternative, drug-resistant forms of DHPS that are not effectively inhibited by this compound.[13][14]
-
Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete this compound for binding to DHPS, thereby overcoming the inhibitory effect of the drug.
-
Reduced Drug Permeability/Efflux: Gram-negative bacteria possess an outer membrane that can limit the influx of antibiotics. Additionally, the expression of efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.
Conclusion
This compound remains a clinically relevant antibiotic, particularly in combination with trimethoprim, for the treatment of infections caused by susceptible gram-negative bacteria. Its well-defined mechanism of action, targeting the essential folic acid synthesis pathway, provides a clear rationale for its use. However, the continued evolution and dissemination of resistance mechanisms necessitate ongoing surveillance of susceptibility patterns and a thorough understanding of the molecular basis of resistance to guide appropriate clinical use and the development of novel therapeutic strategies. This guide provides a foundational technical resource for professionals engaged in the study and development of antimicrobial agents.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 6. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 7. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 8. Susceptibility of Escherichia coli from Community-Acquired Urinary Tract Infection to Fosfomycin, Nitrofurantoin, and Temocillin in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Antimicrobial Susceptibility of Klebsiella pneumoniae from Community Settings in Taiwan, a Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic analyses of sulfonamide resistance and its dissemination in gram-negative bacteria illustrate new aspects of R plasmid evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Crystal Structure of Sulfamethoxazole and its Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (B1682508) is a widely used sulfonamide antibiotic, frequently administered in combination with trimethoprim. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development and manufacturing, as they can significantly influence bioavailability, stability, and processability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor to consider. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, methods of preparation, and characterization techniques.
Polymorphic Forms of this compound
This compound is known to exist in at least three polymorphic forms: Form I, Form II, and Form III (a hemihydrate). Recent computational studies have suggested the existence of other potential polymorphs, but Forms I, II, and III are the most well-characterized and experimentally confirmed.[1]
Crystallographic Data
The crystallographic data for the three primary polymorphs of this compound are summarized in the table below. This information has been compiled from entries in the Cambridge Crystallographic Data Centre (CCDC) database.
| Parameter | Form I | Form II | Form III (Hemihydrate) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/n |
| a (Å) | 8.63 - 8.68 | 13.01 - 13.04 | 12.63 - 12.65 |
| b (Å) | 12.93 - 12.96 | 5.86 - 5.88 | 10.18 - 10.20 |
| c (Å) | 10.28 - 10.31 | 15.22 - 15.25 | 13.36 - 13.38 |
| α (°) | 90 | 90 | 90 |
| β (°) | 96.8 - 97.0 | 108.8 - 109.0 | 113.4 - 113.6 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1135 - 1145 | 1098 - 1105 | 1570 - 1575 |
| Z | 4 | 4 | 4 |
| Density (g/cm³) | 1.48 - 1.50 | 1.52 - 1.54 | 1.40 - 1.42 |
| CCDC Number(s) | 1260679, 1260681, 930472, 1979417 | 1260680, 1260682 | 270106 |
Note: The ranges in unit cell parameters reflect data from different crystallographic studies.
Thermodynamic Relationship and Stability
The relationship between Form I and Form II of this compound is enantiotropic, meaning that their relative stability inverts at a specific transition temperature.[1] Below this transition temperature, one form is more stable, while above it, the other form becomes the stable polymorph. Form I is generally considered the more stable form at room temperature. Form III, being a hydrate, has its stability dependent on the surrounding humidity levels.
Caption: Thermodynamic relationship of this compound polymorphs.
Experimental Protocols
Preparation of Polymorphs
Form I: The commercially available form of this compound is typically Form I. It can also be obtained by slow evaporation from a variety of organic solvents, such as ethanol (B145695) or acetone, at room temperature.
-
Dissolve this compound in a minimal amount of ethanol at room temperature to create a saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Crystals of Form I will form over a period of several days.
-
Collect the crystals by filtration and dry them under vacuum.
Form II: Form II can be obtained through rapid precipitation or by crystallization from the melt.
-
Melt Crystallization:
-
Heat Form I of this compound to just above its melting point (approximately 167-170 °C).
-
Hold the molten sample at this temperature for a short period.
-
Rapidly cool the melt to room temperature. Form II will crystallize.
-
-
Spray Drying:
-
Dissolve this compound in a suitable solvent system.
-
Spray-dry the solution using appropriate parameters (e.g., inlet temperature, feed rate) to induce the formation of Form II.[2]
-
Form III (Hemihydrate): Form III is a hemihydrate and can be prepared by crystallization from a solvent system containing water.
-
Dissolve this compound in a mixture of an organic solvent (e.g., ethanol) and water.
-
Allow the solution to slowly evaporate at room temperature.
-
Crystals of Form III will form as the solvent evaporates.
-
Collect the crystals and store them in a controlled humidity environment to prevent dehydration.
Caption: Experimental workflows for preparing this compound polymorphs.
Characterization Methods
The different polymorphic forms of this compound can be distinguished using a variety of analytical techniques.
Powder X-ray Diffraction (PXRD): PXRD is the primary technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern due to the different arrangement of molecules in the crystal lattice.
-
Protocol:
-
A small amount of the powdered sample is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram is compared to reference patterns for each polymorph.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and to observe solid-solid phase transitions.
-
Protocol:
-
A small, accurately weighed amount of the sample is sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate.
-
The difference in heat flow is recorded, and the resulting thermogram shows endothermic (melting) and exothermic (crystallization) events.
-
Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Differences in the intermolecular interactions within the crystal lattice of different polymorphs lead to distinct shifts in the vibrational frequencies and changes in peak intensities.
-
FTIR Protocol:
-
The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is irradiated with infrared radiation.
-
The absorbance of infrared radiation at different wavenumbers is measured.
-
-
Raman Protocol:
-
The sample is placed under a microscope objective and irradiated with a monochromatic laser.
-
The scattered light is collected and analyzed.
-
The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).
-
Caption: Workflow for the characterization of this compound polymorphs.
Conclusion
A thorough understanding and control of the polymorphic forms of this compound are essential for the development of safe, effective, and stable pharmaceutical products. This guide has provided a detailed overview of the crystal structures, preparation methods, and characterization techniques for the known polymorphs of this compound. By applying this knowledge, researchers and drug development professionals can better navigate the challenges associated with polymorphism and ensure the quality and consistency of their drug products.
References
Navigating the Solubility Landscape of Sulfamethoxazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of sulfamethoxazole (B1682508) in various organic solvents, a critical parameter for drug development, formulation, and manufacturing processes. This document collates quantitative solubility data, details established experimental protocols for its determination, and presents visual workflows to aid in understanding the methodologies.
Quantitative Solubility Data
The solubility of this compound, a sulfonamide antibiotic, exhibits significant variation across different organic solvents and is influenced by temperature. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection and process optimization.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Organic Solvent | Temperature (K) | Mole Fraction (10^3 x) |
| Methanol | 293.15 | 1.85 |
| 298.15 | 2.21 | |
| 303.15 | 2.63 | |
| 308.15 | 3.12 | |
| 313.15 | 3.68 | |
| 318.15 | 4.33 | |
| 323.15 | 5.09 | |
| Ethanol | 293.15 | 1.12 |
| 298.15 | 1.35 | |
| 303.15 | 1.62 | |
| 308.15 | 1.94 | |
| 313.15 | 2.30 | |
| 318.15 | 2.73 | |
| 323.15 | 3.22 | |
| 1-Propanol | 293.15 | 0.89 |
| 298.15 | 1.08 | |
| 303.15 | 1.30 | |
| 308.15 | 1.56 | |
| 313.15 | 1.86 | |
| 318.15 | 2.22 | |
| 323.15 | 2.63 | |
| 2-Propanol | 293.15 | 0.75 |
| 298.15 | 0.91 | |
| 303.15 | 1.10 | |
| 308.15 | 1.32 | |
| 313.15 | 1.58 | |
| 318.15 | 1.88 | |
| 323.15 | 2.24 | |
| Chloroform (B151607) | 293.15 | 0.45 |
| 298.15 | 0.55 | |
| 303.15 | 0.67 | |
| 308.15 | 0.81 | |
| 313.15 | 0.98 | |
| 318.15 | 1.17 | |
| 323.15 | 1.40 |
Data for Table 1 is based on the study by Zhang et al., which determined the solubility of this compound in methanol, ethanol, 1-propanol, 2-propanol, and chloroform at temperatures ranging from 293.15 K to 323.15 K.[1][2][3]
Table 2: Solubility of this compound in Other Organic Solvents
| Organic Solvent | Solubility | Notes |
| Acetone | Freely soluble | Qualitative data.[4] |
| Dimethylformamide (DMF) | ~50 mg/mL | Specific temperature not provided.[5] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~50 mg/mL | Specific temperature not provided.[5] |
| Benzene | Slightly soluble | Qualitative data.[4] |
Experimental Protocols
The determination of this compound solubility is typically performed using the static equilibrium (shake-flask) method, which is considered the gold standard for generating reliable thermodynamic solubility data. The concentration of the dissolved this compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.
Experimental Protocol: Shake-Flask Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent.
Materials and Equipment:
-
This compound (pure, solid form)
-
Organic solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume of the organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the organic solvent, expressed in units such as mg/mL, g/L, or mole fraction.
Analytical Protocol: HPLC-UV Method for this compound Quantification
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio. The exact composition should be optimized for good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: 270 nm.[3]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Analytical Protocol: UV-Vis Spectrophotometric Method for this compound Quantification
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Vis spectrophotometer capable of scanning in the UV range.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Wavelength of Maximum Absorbance (λmax): Approximately 264 nm in many organic solvents.[1]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility study.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax and construct a calibration curve by plotting absorbance against concentration.
-
Sample Analysis: Measure the absorbance of the diluted, filtered samples from the solubility experiment.
-
Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the calibration curve.
Visualizations
To further clarify the experimental and logical processes involved in determining the solubility of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining this compound solubility.
Caption: Factors influencing this compound solubility in organic solvents.
References
An In-depth Technical Guide to the Photodegradation Pathway of Sulfamethoxazole in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodegradation of Sulfamethoxazole (B1682508) (SMX) in aqueous environments. SMX, a widely used sulfonamide antibiotic, is frequently detected in surface waters, wastewater effluents, and even drinking water, raising concerns about its ecotoxicological effects and the development of antibiotic resistance. Understanding its fate and transformation under solar irradiation is crucial for assessing its environmental risk and developing effective remediation strategies.
This guide details the primary photodegradation pathways of SMX, including direct and indirect photolysis, the role of reactive oxygen species (ROS), and the influence of key environmental factors. It also provides detailed experimental protocols for studying SMX photodegradation and summarizes key quantitative data from the scientific literature.
Core Photodegradation Pathways
The photodegradation of this compound in water proceeds through two main mechanisms: direct photolysis, where the SMX molecule directly absorbs light, and indirect photolysis, which is mediated by reactive species present in the water.
Direct Photolysis
Direct photolysis is a significant degradation pathway for SMX, particularly for the neutral species of the molecule. This process is initiated by the absorption of ultraviolet (UV) radiation, primarily in the UV-B and UV-A range, leading to the excitation of the SMX molecule and subsequent chemical transformations. The efficiency of direct photolysis is pH-dependent, with faster degradation rates observed in acidic to neutral conditions where the neutral form of SMX predominates.
Two major reactions in the direct photolysis of SMX are:
-
Cleavage of the Sulfonamide Bond: The bond between the sulfur atom and the nitrogen of the aniline (B41778) group is susceptible to cleavage, leading to the formation of sulfanilic acid and 3-amino-5-methylisoxazole.
-
Photoisomerization: Rearrangement of the isoxazole (B147169) ring is another key transformation, resulting in the formation of a more stable isomer of SMX.[1]
Indirect Photolysis
Indirect photolysis involves the degradation of SMX by reactive oxygen species (ROS) generated from other photosensitized substances in the water, such as dissolved organic matter (DOM) and nitrate (B79036) ions. The primary ROS involved in SMX degradation are hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•).
-
Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can attack the SMX molecule at various sites. The reaction with •OH can lead to the hydroxylation of the aniline ring and the isoxazole ring, as well as the opening of the aromatic ring.[2] The overall rate constant for the reaction of SMX with •OH has been reported to be in the order of 10⁸ to 10⁹ M⁻¹s⁻¹.[2]
-
Singlet Oxygen (¹O₂): This species is also involved in the degradation process, although its contribution may be less significant than that of hydroxyl radicals.
-
Superoxide Radicals (O₂⁻•): These radicals can also contribute to the overall degradation of SMX.
The presence of nitrate and dissolved organic matter in natural waters can enhance the indirect photodegradation of SMX by producing these reactive species upon irradiation.
Key Degradation Products
The photodegradation of SMX leads to the formation of numerous transformation products (TPs). The identification of these TPs is crucial for understanding the degradation mechanism and assessing the potential toxicity of the irradiated solution. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used for this purpose.
Some of the major identified photodegradation products of SMX include:
-
Sulfanilic acid: Formed by the cleavage of the S-N bond.
-
3-Amino-5-methylisoxazole: Also a product of S-N bond cleavage.
-
SMX Isomer (ISO): A photoisomer resulting from the rearrangement of the isoxazole ring.[3]
-
Hydroxylated SMX derivatives: Formed through the attack of hydroxyl radicals on the aromatic rings.[4]
-
Products of isoxazole ring opening: Resulting from the breakdown of the heterocyclic ring.
Factors Influencing Photodegradation
Several environmental factors can significantly influence the rate and pathway of SMX photodegradation:
-
pH: The pH of the aqueous solution is a critical factor as it determines the speciation of SMX (pKa1 ≈ 1.7, pKa2 ≈ 5.7). The neutral form of SMX, prevalent at pH values between pKa1 and pKa2, generally exhibits a higher photodegradation rate compared to the anionic form, which is dominant at higher pH.[3] The degradation rate constants of SMX can decrease by almost 10 times as the pH increases from 3.0 to 10.0.[3]
-
Dissolved Organic Matter (DOM): DOM can have a dual effect. It can act as a photosensitizer, generating ROS that promote indirect photolysis. Conversely, DOM can also act as a light screen, absorbing photons that would otherwise be available for direct photolysis of SMX, and it can quench reactive species, thereby inhibiting degradation.
-
Nitrate Ions: Nitrate ions can absorb UV light and generate hydroxyl radicals, thus enhancing the indirect photodegradation of SMX.
-
Salinity: The presence of salts, such as in seawater, can decrease the photodegradation rate of SMX.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the photodegradation of this compound from various studies.
| Parameter | Condition | Value | Reference |
| Degradation Rate Constant (k) | Direct Photolysis, pH 3.2 | 22.3 ± 1.86 h⁻¹ | [2] |
| Sunlight Simulator, pH ~7 | t½ = 50 min | [3] | |
| UV-C (254 nm) | 0.235 min⁻¹ | [5] | |
| Simulated Solar Light | 0.024 min⁻¹ | [5] | |
| Quantum Yield (Φ) | Neutral SMX (ΦN) | 0.15 ± 0.01 | [6] |
| Anionic SMX (ΦA) | 0.03 ± 0.001 | [6] | |
| Reaction Rate Constant with •OH | (5.8 ± 0.2) × 10⁹ M⁻¹s⁻¹ | [2] | |
| 1.28 × 10⁸ M⁻¹s⁻¹ | [2] |
Table 1: Summary of Kinetic Data for this compound Photodegradation.
| Photodegradation Product | m/z | Proposed Structure |
| Sulfanilic acid | 174 | C₆H₇NO₃S |
| 3-Amino-5-methylisoxazole | 99 | C₄H₆N₂O |
| SMX Isomer (ISO) | 254 | C₁₀H₁₁N₃O₃S |
| Hydroxylated SMX | 270 | C₁₀H₁₁N₃O₄S |
| Ring-opened product | 216 | - |
Table 2: Major Photodegradation Products of this compound.
Experimental Protocols
This section outlines typical methodologies for conducting photodegradation studies of this compound.
Irradiation Experiments
-
Light Sources:
-
Solar Simulators: Xenon arc lamps (e.g., 1500 W) equipped with filters to mimic the solar spectrum (290-800 nm) are commonly used to simulate environmental conditions.[3]
-
Mercury Lamps: Low-pressure (emitting primarily at 254 nm) and medium- or high-pressure mercury lamps (emitting a broader range of UV and visible light) are used for mechanistic studies and to assess the impact of specific wavelength regions.[7]
-
-
Reactor: Experiments are typically conducted in quartz tubes or vessels to allow for the transmission of UV light. The temperature of the solution is often controlled using a water bath.
-
Sample Preparation: Stock solutions of SMX are prepared in a suitable solvent (e.g., methanol) and then diluted to the desired concentration in the aqueous matrix of interest (e.g., ultrapure water, buffered solutions, or natural water samples).
-
Procedure: The SMX solution is placed in the photoreactor and irradiated for a specific duration. Aliquots are withdrawn at regular intervals for analysis.
Analytical Methods
-
Quantification of SMX:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a standard method for quantifying the parent SMX compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% formic acid). A common starting point is an isocratic elution with Acetonitrile:Water (35:65 v/v) adjusted to a pH of ~3.0.[8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where SMX has maximum absorbance, typically around 265-270 nm.[8]
-
-
-
Identification of Degradation Products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are essential for the identification and structural elucidation of the transformation products. High-resolution mass spectrometry (e.g., Time-of-Flight or Orbitrap) is often employed for accurate mass measurements to determine the elemental composition of the products.[1][9]
-
Visualizations
The following diagrams illustrate the key photodegradation pathways and a typical experimental workflow.
Caption: Primary photodegradation pathways of this compound.
Caption: General experimental workflow for SMX photodegradation studies.
References
- 1. Photodegradation of this compound in various aqueous media: persistence, toxicity and photoproducts assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect Photodegradation of this compound and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual and Simultaneous Photodegradation of Trimethoprim and this compound Assessed with the Microbial Assay for Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Individual and Simultaneous Photodegradation of Trimethoprim and this compound Assessed with the Microbial Assay for Risk Assessment [mdpi.com]
The In Vivo Journey of Sulfamethoxazole: A Deep Dive into its Pharmacokinetics and Metabolism
For Immediate Release
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the critical pathways governing the drug's disposition in the human body.
Executive Summary
This compound is a bacteriostatic antibiotic that functions by inhibiting the synthesis of dihydrofolic acid in bacteria. Its clinical efficacy and potential for adverse reactions are intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME). This guide delves into these processes, offering a granular look at the metabolic fate of this compound and the analytical methods used to study it. The primary metabolic routes are N-acetylation, mediated by N-acetyltransferase 2 (NAT2), and oxidation via the cytochrome P450 enzyme CYP2C9. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug exposure and response.
Pharmacokinetic Profile of this compound
This compound is readily absorbed orally and distributes to various body tissues. It is primarily cleared by the liver through metabolism, with subsequent renal excretion of both the parent drug and its metabolites.
Absorption and Distribution
Following oral administration, this compound is well-absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 4 hours.[1] It exhibits protein binding of approximately 70%.[1]
Metabolism
The metabolism of this compound is extensive and occurs primarily in the liver, involving two major pathways.[2]
-
N-acetylation: This is a major route, catalyzed by arylamine N-acetyltransferase 2 (NAT2), leading to the formation of N4-acetyl-sulfamethoxazole.[2] Individuals can be classified as slow, intermediate, or rapid acetylators based on their NAT2 genotype, which can influence the metabolic rate and potential for adverse effects.[3][4]
-
Oxidation: Mediated by the cytochrome P450 enzyme CYP2C9, this pathway leads to the formation of the reactive metabolite, this compound hydroxylamine.[2][5] This metabolite is implicated in hypersensitivity reactions.[2]
Excretion
Both this compound and its metabolites are primarily excreted in the urine. A smaller portion of the drug is eliminated unchanged.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound in adult humans from various studies.
| Parameter | Value | Population/Study Details | Reference |
| Peak Plasma Concentration (Cmax) | 40 - 60 µg/mL | Healthy adults, single 800 mg oral dose. | [6] |
| ~40 µg/mL | Patients with normal renal function (CrCl > 60 ml/min), single 800 mg oral dose. | [7] | |
| 41.4 - 62.5 µg/mL | Healthy adults, single 800 mg oral dose. | [8] | |
| Time to Peak Concentration (Tmax) | 2 - 4 hours | Healthy adults, single 800 mg oral dose. | [6] |
| 1 - 4 hours | Adults, following oral administration. | [1] | |
| 2 - 4 hours | Healthy adults, single 800 mg oral dose. | [8] | |
| Elimination Half-life (t½) | ~8 hours (active fraction) | Healthy adults, single 800 mg oral dose. | [6] |
| ~10 hours (total sulfonamide) | Healthy adults, single 800 mg oral dose. | [6] | |
| 7 hours (active SMZ) | Patients with normal renal function. | [7] | |
| 12 hours (total SMZ) | Patients with normal renal function. | [7] | |
| 7.7 - 10.6 hours | Healthy adults, single 800 mg oral dose. | [8] | |
| Volume of Distribution (Vd) | ~11 L | Healthy adults, assuming total absorption. | [6] |
| 0.43 L/kg | Adults, oral administration. | [1] | |
| 10.2 - 16.0 L | Healthy adults, single 800 mg oral dose. | [8] | |
| 0.30 ± 0.05 L/kg lean body mass | TB patients, 960 mg co-trimoxazole (B1683656) once daily. | [9] | |
| Metabolic Clearance (CLm) | 1.57 ± 3.71 L/h | TB patients, 960 mg co-trimoxazole once daily. | [9] |
| Free Fraction | 0.3 (range: 0.2 - 0.4) | TB patients. | [9] |
Experimental Protocols
The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection are the most common analytical techniques.
Quantification of this compound and N4-acetyl-sulfamethoxazole in Human Plasma by LC-MS/MS
This protocol provides a representative method for the simultaneous determination of this compound and its primary metabolite, N4-acetyl-sulfamethoxazole.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitating agent such as methanol (B129727) or 1M trichloroacetic acid.[10]
-
Vortex the mixture vigorously for 1 minute.[10]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean HPLC vial.[10]
2. HPLC-MS/MS Analysis:
-
HPLC System: An HPLC system coupled to a tandem mass spectrometer.[11]
-
Column: A C8 or C18 reverse-phase column (e.g., Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm).[11]
-
Mobile Phase: A gradient mobile phase consisting of water with 0.1% formic acid and methanol with 0.1% formic acid is typically used.[11]
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
Injection Volume: 20-50 µL.[10]
-
Detection: Mass spectrometry detection is performed using electrospray ionization (ESI) in positive or negative ion mode, with multiple reaction monitoring (MRM) for specific quantification of the parent drug and its metabolite.
3. In Vivo Pharmacokinetic Study Protocol (Human):
-
Study Design: A single-dose, open-label study in healthy adult volunteers.
-
Dosing: Administer a single oral dose of 800 mg this compound.[6]
-
Blood Sampling: Collect serial blood samples into heparinized tubes at pre-dose (0 h) and at various time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 8, and 24 hours).[9]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma, which is then stored at -40°C or lower until analysis.[6]
-
Data Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method (as described in 4.1). Pharmacokinetic parameters are then calculated using non-compartmental or compartmental analysis.
Visualizations
Metabolic Pathways of this compound
Caption: Major metabolic pathways of this compound in the liver.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: A typical workflow for an in vivo pharmacokinetic study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rootspress.org [rootspress.org]
- 5. Influence of NAT2 Polymorphisms on this compound Pharmacokinetics in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Human pharmacokinetics of a this compound-trimethoprim combination. | Semantic Scholar [semanticscholar.org]
- 8. karger.com [karger.com]
- 9. Pharmacokinetic Evaluation of this compound at 800 Milligrams Once Daily in the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of trimethoprim and this compound in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of Sulfamethoxazole by Advanced Oxidation Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of the antibiotic sulfamethoxazole (B1682508) (SMX) using various advanced oxidation processes (AOPs). The widespread use and persistence of SMX in the environment necessitate effective remediation strategies. AOPs, characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), have demonstrated significant efficacy in degrading this recalcitrant pollutant. This document details the core principles, experimental methodologies, and degradation kinetics of key AOPs applied to SMX, presenting quantitative data in a structured format for comparative analysis.
Introduction to Advanced Oxidation Processes for this compound Degradation
This compound (C₁₀H₁₁N₃O₃S) is a sulfonamide antibiotic frequently detected in wastewater effluents and surface waters.[1] Its complex aromatic structure makes it resistant to conventional wastewater treatment methods. AOPs offer a promising solution by mineralizing SMX into less harmful compounds, such as carbon dioxide, water, and inorganic ions. The primary mechanism involves the attack of highly reactive radicals on the SMX molecule, leading to the cleavage of its chemical bonds.[2]
The main AOPs covered in this guide include:
-
Fenton and Photo-Fenton Processes: These processes utilize the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances radical generation through UV irradiation.[3][4]
-
Ozonation: Ozone (O₃) can directly react with SMX or decompose to form hydroxyl radicals, particularly at higher pH values.[5][6]
-
Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of reactive oxygen species.[7][8]
-
Persulfate-Based AOPs: Persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) can be activated by heat, UV radiation, or transition metals to produce powerful sulfate radicals.[9][10]
Comparative Degradation Efficiency and Kinetics
The efficiency of SMX degradation is highly dependent on the specific AOP and the operational parameters. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of these processes.
Table 1: Fenton and Photo-Fenton Processes for SMX Degradation
| Process | Initial SMX Conc. (mg/L) | [Fe²⁺] (mg/L) | [H₂O₂] (mM) | pH | UV Source | Degradation Efficiency (%) | Time (min) | Kinetic Model | Rate Constant (k) | Reference |
| Fenton | 20 | 0.81 mmol/L | 4.41 mmol/L | 5 | - | >90 | 90 | - | - | [4] |
| Photo-Fenton | 50 | 0.5 | 3.0 | 3.0 | 150 W UV | ~100 | 10 | Pseudo-first-order | - | [2][3] |
| Photo-Fenton | 50 | 2.0 | 2.0 | 3.0 | 150 W UV | ~100 | <10 | Pseudo-first-order | - | [2] |
| Photo-Fenton | 50 | 5.0 | 2.0 | 3.0 | 150 W UV | ~100 | ~5 | Pseudo-first-order | - | [2] |
| Solar Photo-Fenton | - | 2.6 - 10.4 | up to 120 mg/L | - | Sunlight | - | - | - | - | [11] |
Table 2: Ozonation Processes for SMX Degradation
| Process | Initial SMX Conc. (mg/L) | Ozone Dose | pH | Degradation Efficiency (%) | Time (min) | TOC Removal (%) | Reference |
| Ozonation | - | - | - | 100 | 10 | 5 - 60 | [5] |
| Ozonation | - | - | - | 100 | 12 | <15 | [12] |
| Ozonation + Radiation | - | - | - | 100 | - | 65.7 | [12] |
| Ultrasound/Ozone | - | - | Neutral/Alkaline | - | - | - | [6] |
Table 3: Photocatalytic Degradation of SMX
| Catalyst | Initial SMX Conc. (mg/L) | Catalyst Loading (g/L) | pH | UV Source | Degradation Efficiency (%) | Time (min) | Reference |
| TiO₂/BC-5-300 | 30 | 0.02 g in solution | 3 | UV | 89 | - | [7] |
| TiO₂ | 500 | 0.5 | 4 | UV | 100 | 420 | [13][14] |
| Co-CuS@TiO₂ | - | - | - | Simulated Solar | - | - | [15] |
| TiO₂ | 10 | - | - | UV-C | 86 | - | [8] |
Table 4: Persulfate-Based AOPs for SMX Degradation
| Activation Method | Initial SMX Conc. (mg/L) | Persulfate Conc. | Activator Conc. | pH | Degradation Efficiency (%) | Time (min) | Reference |
| Heat | - | Varies | - | Varies | Increases with temp & PS | - | [9] |
| Fe²⁺ | - | Varies | Varies | 3.3 | 100 | 240 | [16] |
| La₀.₈Sr₀.₂CoO₃-δ | 0.125 - 0.5 | 100 - 500 mg/L | 100 - 500 mg/L | - | 100 | Short | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a template for researchers to design their own studies.
Photo-Fenton Degradation of this compound[4]
-
Reactor Setup: A photocatalytic reactor equipped with a medium-pressure mercury lamp (e.g., 150 W) is used. The reactor temperature is maintained at a constant temperature (e.g., 25-30 °C) using a recirculating cooling bath.
-
Solution Preparation: An aqueous solution of this compound (e.g., 50.0 mg/L) is prepared in ultrapure water.
-
Reaction Initiation: The SMX solution is introduced into the reactor. The pH is adjusted to the desired value (typically around 3.0) using dilute acids (e.g., H₂SO₄). A predetermined amount of a ferrous iron salt (e.g., FeSO₄·7H₂O) is added to achieve the target Fe(II) concentration (e.g., 0.5 - 5.0 mg/L). The reaction is initiated by adding a specific concentration of hydrogen peroxide (e.g., 2.0 mM) and turning on the UV lamp.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals. The reaction is quenched immediately (e.g., by adding a scavenger like methanol (B129727) or sodium sulfite). The concentration of SMX is determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of phosphate (B84403) buffer and methanol).[4] Total Organic Carbon (TOC) analysis can be performed to assess mineralization.
Photocatalytic Degradation using TiO₂[9][14]
-
Catalyst Preparation: A composite photocatalyst, for instance, TiO₂ on biochar (TiO₂/BC), can be prepared using a sol-gel method.[7]
-
Reactor Setup: A photoreactor with a UV light source is used. The solution is typically stirred to ensure a homogenous suspension of the photocatalyst.
-
Solution Preparation: A solution of SMX with a known initial concentration (e.g., 30 mg/L) is prepared.
-
Reaction Conditions: The prepared photocatalyst (e.g., 0.02 g of TiO₂/BC) is added to the SMX solution. The pH of the solution is adjusted to the optimal value (e.g., pH 3) as determined by preliminary experiments.[7]
-
Initiation and Monitoring: The suspension is irradiated with UV light to initiate the photocatalytic degradation. Samples are collected at different time intervals, filtered to remove the catalyst, and analyzed for the remaining SMX concentration using HPLC.
Heat-Activated Persulfate Oxidation[2]
-
Experimental Setup: The experiments are conducted in a temperature-controlled reactor (e.g., a water bath).
-
Reagent Preparation: Stock solutions of this compound and sodium persulfate (Na₂S₂O₈) are prepared.
-
Reaction Procedure: A specific volume of the SMX solution is placed in the reactor and allowed to reach the desired temperature. The reaction is initiated by adding a predetermined amount of the persulfate stock solution. The initial pH of the reaction mixture can be adjusted as needed.
-
Analysis: Samples are taken at various time points, and the reaction is quenched (e.g., with methanol). The concentration of SMX is then measured by HPLC.
Degradation Pathways and Mechanisms
The degradation of SMX by AOPs proceeds through a series of complex reactions initiated by radical attack. The primary sites of attack on the SMX molecule are the aniline (B41778) moiety, the sulfonamide group, and the isoxazole (B147169) ring.
The initial attack by hydroxyl or sulfate radicals can lead to hydroxylation of the aromatic ring, cleavage of the S-N bond, or transformation of the aniline group.[18] This results in the formation of various transformation products. For instance, the cleavage of the S-N bond yields 3-amino-5-methylisoxazole (B124983) and sulfanilic acid.[18] Further oxidation of these intermediates leads to the opening of the aromatic and heterocyclic rings, ultimately resulting in mineralization.[3]
In ozonation, the degradation can occur through direct reaction with molecular ozone or via indirect reaction with hydroxyl radicals. The direct attack of ozone often targets the electron-rich sites of the SMX molecule, such as the aniline group and the double bonds in the aromatic ring.[5][19]
Toxicity of Transformation Products
A critical aspect of SMX degradation is the toxicity of the generated intermediates. While AOPs can effectively remove the parent compound, some transformation products may exhibit higher toxicity than SMX itself.[20][21] Therefore, a complete assessment of any AOP for water treatment should include not only the degradation of the primary pollutant but also the evolution of the overall toxicity of the solution. Bioassays, such as those using Vibrio fischeri or Daphnia magna, are often employed to evaluate the toxicity of the treated water.[11] In some cases, complete mineralization is necessary to ensure the detoxification of the water.[1]
Conclusion
Advanced oxidation processes have proven to be highly effective in the degradation of this compound from aqueous solutions. The choice of the most suitable AOP depends on various factors, including the initial concentration of SMX, the water matrix, and economic considerations. The photo-Fenton process and ozonation generally exhibit very fast degradation kinetics. Photocatalysis with TiO₂ offers a reusable catalyst system, while persulfate-based AOPs provide a versatile alternative with different activation methods.
For researchers and drug development professionals, understanding the degradation pathways and the potential formation of toxic intermediates is crucial for developing environmentally benign pharmaceutical products and effective wastewater treatment strategies. Future research should focus on optimizing these processes for real wastewater matrices, exploring novel and more efficient catalysts, and conducting comprehensive toxicity assessments to ensure the environmental safety of the treated effluents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. addi.ehu.es [addi.ehu.es]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of this compound in water by solar photo-Fenton. Chemical and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of this compound by ozonation combined with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. repositorio.uam.es [repositorio.uam.es]
- 16. This compound degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. electronmicroscopylab.upatras.gr [electronmicroscopylab.upatras.gr]
- 18. mdpi.com [mdpi.com]
- 19. The degradation mechanism of this compound under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 20. Oxidative degradation of this compound from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidative degradation of this compound from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Odyssey of Sulfamethoxazole in Soil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, is a contaminant of emerging concern due to its persistent presence in the terrestrial environment. This technical guide provides a comprehensive overview of the environmental fate and transport of SMX in soil ecosystems. It delves into the core processes of sorption, degradation (both biotic and abiotic), and leaching, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows. This document is intended to serve as a critical resource for researchers, environmental scientists, and pharmaceutical professionals engaged in the study and risk assessment of veterinary and human drugs in the environment.
Introduction
The extensive use of this compound in human and veterinary medicine has led to its continuous release into the environment.[1] Incomplete metabolism in treated organisms results in the excretion of the active compound and its metabolites, which then enter terrestrial systems primarily through the application of manure and biosolids as agricultural fertilizers. The persistence and mobility of SMX in soil raise concerns about potential groundwater contamination, the development of antibiotic resistance, and ecotoxicological effects. Understanding the complex interplay of physical, chemical, and biological processes that govern its fate is paramount for developing effective risk mitigation strategies.
Core Processes Governing the Environmental Fate of this compound in Soil
The environmental behavior of SMX in soil is predominantly controlled by three interconnected processes: sorption, degradation, and transport (leaching).
Sorption
Sorption, the partitioning of a substance between the solid and aqueous phases of the soil, is a critical factor influencing the mobility and bioavailability of SMX. The primary soil components contributing to SMX sorption are organic matter and clay minerals.
Factors Influencing Sorption:
-
Soil pH: The speciation of SMX is highly pH-dependent due to its amphoteric nature, with two pKa values (pKa1 ≈ 1.7 and pKa2 ≈ 5.7). At typical soil pH values (5-8), SMX exists as a mixture of neutral and anionic species. Sorption is generally higher at lower pH when the neutral species predominates, as it can engage in hydrophobic interactions with soil organic matter. As the pH increases above the second pKa, the anionic form becomes dominant, leading to electrostatic repulsion from negatively charged soil surfaces and reduced sorption.
-
Organic Matter Content: Soil organic matter (SOM) is a key sorbent for SMX. Hydrophobic interactions and hydrogen bonding between the SMX molecule and SOM are significant sorption mechanisms. Soils with higher organic carbon content generally exhibit greater sorption capacity for SMX.
-
Clay Content and Mineralogy: Clay minerals can contribute to SMX sorption through surface complexation and cation exchange, particularly at lower pH values where the cationic species of SMX may be present.
Quantitative Data on this compound Sorption:
The soil-water partition coefficient (Kd) is a key parameter used to quantify the extent of sorption. A summary of reported Kd values for SMX in various soil types is presented in Table 1.
| Soil Type | pH | Organic Carbon (%) | Clay (%) | Kd (L/kg) | Reference(s) |
| Sandy Loam | 5.5 - 7.2 | 1.2 - 3.5 | 10 - 20 | 0.5 - 5.0 | [2] |
| Loam | 6.0 - 7.5 | 2.0 - 5.0 | 20 - 30 | 1.0 - 8.0 | [3] |
| Clay Loam | 6.5 - 7.8 | 2.5 - 4.5 | 30 - 40 | 2.0 - 10.0 | [2] |
| Silty Clay | 6.8 - 8.0 | 1.5 - 3.0 | 40 - 50 | 1.5 - 7.5 |
Table 1: Soil-Water Partition Coefficients (Kd) of this compound in Different Soil Types.
Degradation
Degradation is the breakdown of SMX into simpler molecules, which can occur through biological (biodegradation) and non-biological (abiotic) processes.
Microbial transformation is a significant pathway for the dissipation of SMX in soil. A diverse range of soil microorganisms, including bacteria and fungi, have been shown to degrade SMX. The rate of biodegradation is influenced by several factors:
-
Aerobic vs. Anaerobic Conditions: Biodegradation of SMX generally occurs more rapidly under aerobic conditions compared to anaerobic conditions.[1]
-
Temperature and Moisture: Microbial activity is optimal within specific temperature and moisture ranges, thus influencing the degradation rate of SMX.
-
Soil Properties: Soil pH, organic matter content, and nutrient availability affect the composition and activity of the microbial community, thereby impacting biodegradation.
Major Biodegradation Products:
The biodegradation of SMX can proceed through various pathways, leading to the formation of several transformation products. Common metabolites identified in soil include:
-
N4-acetyl-sulfamethoxazole (a major human metabolite that can also be formed in soil)[4]
-
3-amino-5-methylisoxazole
-
Sulfanilic acid
-
Aniline
Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of SMX in soil, although their significance is generally considered to be lower than biodegradation under most soil conditions.
-
Hydrolysis: The cleavage of chemical bonds by the addition of water. The S-N bond in the sulfonamide group can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.
-
Photolysis: Degradation by sunlight. Direct photolysis of SMX on the soil surface can occur, but its contribution to overall degradation is limited due to light attenuation by soil particles.
Quantitative Data on this compound Degradation:
The persistence of SMX in soil is often expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate.
| Condition | Soil Type | Temperature (°C) | Half-life (DT50, days) | Reference(s) |
| Aerobic | Sandy Loam | 20 | 15 - 40 | [5] |
| Aerobic | Loam | 20 | 10 - 30 | [1] |
| Anaerobic | Clay Loam | 20 | 30 - 90 | [1] |
| Aerobic | Manure-amended soil | 25 | 5 - 20 | [6] |
Table 2: Degradation Half-lives (DT50) of this compound in Soil under Various Conditions.
Transport and Leaching
The mobility of SMX in soil and its potential to leach into groundwater is a primary environmental concern. Leaching is influenced by the interplay of sorption, degradation, and soil hydraulic properties.
Factors Influencing Leaching:
-
Sorption: As previously discussed, stronger sorption of SMX to soil particles reduces its concentration in the soil solution and, consequently, its mobility and leaching potential.
-
Degradation: Faster degradation rates lead to a lower mass of SMX available for transport.
-
Soil Texture and Structure: Soils with higher permeability, such as sandy soils, facilitate more rapid water and solute movement, increasing the risk of leaching.
-
Rainfall and Irrigation: The amount and intensity of water input are major drivers of downward transport of SMX through the soil profile.
Breakthrough Curves in Soil Column Studies:
Leaching potential is often assessed in laboratory settings using soil column experiments. The resulting breakthrough curve (BTC) plots the concentration of the substance in the leachate over time. The shape and position of the BTC provide valuable information about the transport and retardation of the compound. A delayed breakthrough relative to a conservative tracer indicates retardation due to sorption.[7][8]
Experimental Protocols
Standardized methodologies are crucial for generating comparable data on the environmental fate of chemicals. The following sections provide detailed overviews of key experimental protocols based on internationally recognized guidelines.
Sorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)
This method is used to determine the adsorption/desorption of a substance on soil.[9][10][11][12][13]
Methodology:
-
Soil Preparation: Use characterized soils, typically sieved to < 2 mm.
-
Preliminary Test: Determine the optimal soil-to-solution ratio, equilibration time, and check for abiotic degradation or sorption to the test vessel.
-
Adsorption Phase:
-
Prepare solutions of this compound in a 0.01 M CaCl2 solution (to mimic soil solution ionic strength) at various concentrations.
-
Add a known mass of soil to each solution.
-
Agitate the suspensions at a constant temperature in the dark for the predetermined equilibration time.
-
Separate the solid and liquid phases by centrifugation.
-
Analyze the concentration of this compound in the aqueous phase.
-
-
Desorption Phase:
-
After the adsorption phase, remove the supernatant and replace it with a fresh 0.01 M CaCl2 solution.
-
Agitate for the same equilibration time.
-
Separate the phases and analyze the this compound concentration in the aqueous phase.
-
-
Data Analysis:
-
Calculate the amount of this compound sorbed to the soil.
-
Determine the sorption coefficient (Kd) and the Freundlich or Langmuir isotherm parameters.
-
Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307
This guideline is designed to evaluate the rate and pathway of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.[14][15][16][17]
Methodology:
-
Soil and Test Substance: Use fresh, sieved soil with known microbial activity. Radiolabeled (¹⁴C) this compound is often used to facilitate mass balance determination.
-
Incubation Setup:
-
Aerobic: Treat soil with SMX and incubate in the dark at a constant temperature. Maintain aerobic conditions by passing humidified air through the incubation vessels. Trap evolved ¹⁴CO₂ and volatile organics.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging with an inert gas (e.g., nitrogen).
-
-
Sampling: At specified time intervals, sacrifice replicate incubation units.
-
Extraction and Analysis:
-
Extract the soil with appropriate solvents to recover the parent compound and transformation products.
-
Analyze the extracts using techniques like HPLC-MS/MS to identify and quantify SMX and its metabolites.[18][19]
-
Quantify the amount of ¹⁴CO₂ produced (mineralization) and the amount of non-extractable (bound) residues.
-
-
Data Analysis:
-
Determine the dissipation kinetics of this compound and the formation and decline of major transformation products.
-
Calculate the half-life (DT50) and establish a mass balance.
-
Leaching in Soil Columns: OECD Guideline 312
This method assesses the mobility and potential for leaching of a substance and its transformation products through the soil profile.[20][21][22][23]
Methodology:
-
Column Preparation: Pack glass columns with sieved soil to a defined bulk density. Pre-condition the columns by saturating with a 0.01 M CaCl₂ solution.
-
Application: Apply this compound (often ¹⁴C-labeled) to the top of the soil column.
-
Leaching: Apply an artificial rainfall solution (0.01 M CaCl₂) at a constant flow rate.
-
Leachate Collection: Collect the leachate in fractions over the duration of the experiment.
-
Soil Sectioning: At the end of the experiment, extrude the soil core from the column and section it into segments.
-
Analysis:
-
Analyze the leachate fractions for the concentration of this compound and its transformation products.
-
Extract each soil segment and analyze for the vertical distribution of the applied substance and its metabolites.
-
-
Data Analysis:
-
Construct a breakthrough curve for the leachate.
-
Calculate a mass balance to account for the distribution of the applied radioactivity in the leachate, soil segments, and any volatile losses.
-
Determine retardation factors if a conservative tracer is used.
-
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics and mechanism of sulfadiazine and this compound in an agricultural soil system with manure application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the sorption and leaching behaviour of three sulfonamides in pasture soils through batch and column studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Leaching characteristics of sulfadiazine and this compound in soil column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 10. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. york.ac.uk [york.ac.uk]
- 13. oecd.org [oecd.org]
- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiresidue method for the determination of critically and highly important classes of antibiotics and their metabolites in agricultural soils and sewage sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
An In-depth Technical Guide to the Interaction of Sulfamethoxazole with Human Serum Albumin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sulfamethoxazole (B1682508) (SMZ), a widely used sulfonamide antibiotic, exhibits significant binding to human serum albumin (HSA), the primary transport protein in blood plasma. This interaction is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile, influencing its distribution, metabolism, and elimination. This guide provides a comprehensive technical overview of the binding mechanism between this compound and HSA, summarizing key quantitative data, detailing experimental methodologies, and illustrating the interaction dynamics through logical and workflow diagrams. The binding is characterized by a static quenching mechanism, primarily driven by hydrophobic forces and hydrogen bonds, with this compound localizing to Sudlow's site I in subdomain IIA of the albumin molecule.
Quantitative Binding and Thermodynamic Data
The interaction between this compound and HSA has been quantified by multiple research groups, yielding valuable data on binding affinity and the thermodynamic forces governing the complex formation. The data consistently show that the binding constant decreases with increasing temperature, indicative of a static quenching mechanism where a non-fluorescent ground-state complex is formed.[1][2]
Binding Constants and Stoichiometry
The affinity of this compound for HSA is typically characterized by the binding constant (Ka) and the number of binding sites (n). Studies indicate a single primary binding site for this compound on the HSA molecule.[2][3]
| Parameter | Value | Temperature (K) | Reference |
| Binding Constant (Ka) | 2.25 x 104 L/mol | 288 | [1] |
| 1.56 x 104 L/mol | 298 | [1] | |
| 0.85 x 104 L/mol | 308 | [1] | |
| Number of Binding Sites (n) | ~1 | 298 - 310 | [2][3] |
Thermodynamic Parameters
Thermodynamic analysis reveals the nature of the forces driving the interaction. The negative enthalpy (ΔH°) and entropy (ΔS°) changes in some studies suggest that hydrogen bonding and van der Waals forces are significant contributors.[1] Conversely, other findings of negative ΔH° and positive ΔS° suggest that electrostatic interactions are predominant.[2][3] This discrepancy may arise from different experimental conditions or data interpretation models. However, the consistently negative Gibbs free energy (ΔG°) confirms the spontaneous nature of the binding process.
| Parameter | Value (Study 1) | Value (Study 2) | Unit |
| Enthalpy Change (ΔH°) | -36.0 | -16.40 | kJ/mol |
| Entropy Change (ΔS°) | -41.3 | +32.33 | J/mol·K |
| Gibbs Free Energy (ΔG° at 298K) | -23.7 | -26.04 (calculated) | kJ/mol |
References: Study 1[1], Study 2[2][3]
Binding Site and Conformational Changes
Primary Binding Site
Competitive displacement experiments and molecular docking studies have conclusively identified the primary binding location for this compound as Sudlow's site I , which is a hydrophobic pocket located in subdomain IIA of HSA.[1] This site is also the binding location for other drugs like warfarin. The displacement of this compound by warfarin, but not by site II probes like ibuprofen (B1674241) or digitoxin, confirms this localization.[1]
Impact on HSA Conformation
The binding of this compound induces conformational changes in the secondary structure of HSA. Circular Dichroism (CD) spectroscopy has shown that the interaction can lead to a change in the α-helical content of the protein. One study reported an increase in α-helix from 49.4% to 60.4%, while another observed a decrease from 55.37% to 41.97%.[1][2] These alterations in the protein's structure are a direct consequence of the drug accommodating itself within the binding pocket.
Experimental Protocols and Methodologies
The characterization of the this compound-HSA interaction relies on a suite of spectroscopic and computational techniques.
Spectroscopic Methods
4.1.1 Fluorescence Quenching Spectroscopy This is the primary technique used to study the binding interaction. It leverages the intrinsic fluorescence of HSA, which is mainly due to the tryptophan residue (Trp-214) located within the binding site I.[4] The binding of this compound quenches this fluorescence.
-
Objective: To determine the quenching mechanism, binding constants (Ka), and number of binding sites (n).
-
Protocol:
-
Prepare a stock solution of HSA (e.g., 1 x 10-5 M) in a physiological buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound.
-
Titrate the HSA solution with successive additions of the this compound solution.
-
After each addition, allow the system to equilibrate.
-
Record the fluorescence emission spectra (e.g., 300-500 nm) with an excitation wavelength of 280 nm or 295 nm.
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the data using the Stern-Volmer equation to determine the quenching mechanism (static vs. dynamic).[4] For static quenching, the binding constant and number of binding sites can be calculated from the double logarithm regression curve.
-
Repeat the experiment at different temperatures (e.g., 288 K, 298 K, 308 K) to calculate thermodynamic parameters using the van't Hoff equation.[1][2]
-
4.1.2 UV-Visible Absorption Spectroscopy This method is used to observe changes in the protein's microenvironment upon ligand binding.
-
Objective: To detect the formation of a drug-protein complex and observe conformational changes.
-
Protocol:
-
Record the UV-Vis absorption spectrum of HSA in the range of 200-400 nm.
-
Record the spectra of HSA in the presence of increasing concentrations of this compound.
-
An increase in absorbance intensity and slight shifts in the peak position can indicate complex formation and a change in the protein's conformation.[2][5]
-
4.1.3 Circular Dichroism (CD) Spectroscopy CD spectroscopy is employed to investigate changes in the secondary structure of HSA upon binding.
-
Objective: To quantify changes in the α-helix, β-sheet, and random coil content of HSA.
-
Protocol:
-
Record the far-UV CD spectrum (e.g., 200-250 nm) of the HSA solution.
-
Record the CD spectra of HSA after the addition of this compound at various molar ratios.
-
Analyze the spectra using software to estimate the percentage of different secondary structural elements. A change in the characteristic peaks for α-helices (at 208 and 222 nm) indicates a conformational alteration.[2][4]
-
Computational Methods
4.2.1 Molecular Docking This in silico technique predicts the preferred binding pose and energy of a ligand within a protein's binding site.
-
Objective: To identify the specific binding site and key interacting amino acid residues.
-
Protocol:
-
Obtain the 3D crystal structure of HSA from a protein database (e.g., PDB).
-
Obtain the 3D structure of this compound.
-
Use docking software (e.g., AutoDock) to place the this compound molecule into the potential binding sites of HSA.
-
The program calculates the binding energy for different poses. The pose with the lowest binding energy is considered the most probable.
-
Analysis of the best-docked pose reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug and amino acid residues in the binding pocket.[1][6]
-
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing SMZ-HSA interaction.
Binding Mechanism and Driving Forces
Caption: Mechanism and forces in this compound-HSA binding.
Conclusion
The interaction between this compound and human serum albumin is a well-characterized, spontaneous process resulting in the formation of a stable 1:1 complex. The binding occurs primarily at Sudlow's site I and is driven by a combination of hydrophobic forces and hydrogen bonds. This interaction follows a static quenching mechanism and induces modest conformational changes in the albumin protein. A thorough understanding of these binding characteristics, elucidated through the experimental and computational methods detailed herein, is fundamental for the effective development and clinical application of this compound and other albumin-binding drugs.
References
- 1. Non-covalent binding analysis of this compound to human serum albumin: Fluorescence spectroscopy, UV–vis, FT-IR, voltammetric and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of interaction of antibacterial drug this compound with human serum albumin by molecular modeling and multi-spectroscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights from a combination of theoretical and experimental methods for probing the biomolecular interactions between human serum albumin and clomiphene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Biotransformation of Sulfamethoxazole by Microbial Communities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies related to the biotransformation of the antibiotic Sulfamethoxazole (B1682508) (SMX) by microbial communities. The widespread use of SMX has led to its persistence in various environments, prompting extensive research into its microbial degradation. This document summarizes key microbial players, transformation pathways, quantitative data, and detailed experimental protocols to aid researchers in this field.
Core Concepts in this compound Biotransformation
This compound is a sulfonamide antibiotic that inhibits dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] However, various microbial communities have demonstrated the ability to degrade or transform SMX, utilizing it as a carbon, nitrogen, or energy source. This biotransformation is a critical process in the natural attenuation of this pollutant and holds potential for bioremediation applications.
Key Microbial Players
A diverse range of bacteria, both as individual strains and in consortia, have been identified as capable of degrading SMX. These are often isolated from environments with a history of antibiotic contamination, such as activated sludge from wastewater treatment plants.[2][3] Prominent genera include:
-
Acinetobacter sp.: Strains of Acinetobacter have shown high efficiency in mineralizing SMX, capable of degrading high concentrations.[4]
-
Pseudomonas sp.: Various Pseudomonas species are known to degrade SMX, often as a sole carbon and nitrogen source.[5]
-
Microbacterium sp.: This genus is noted for its ability to mineralize SMX and other sulfonamides.[6]
-
Rhodococcus sp.: Members of this genus have been shown to be involved in SMX removal.[2]
-
Leucobacter sp. and Achromobacter sp.: Often found in consortia, these bacteria work synergistically to degrade SMX. For instance, Leucobacter sp. may initiate the breakdown, with Achromobacter sp. metabolizing the intermediates.[7]
-
Sphingobacterium sp.: This genus has been shown to utilize SMX as a sole carbon source and degrade it efficiently.[8]
Biotransformation Pathways of this compound
The microbial degradation of SMX proceeds through several proposed pathways, primarily initiated by the cleavage of the sulfonamide bond or modifications to the aromatic and isoxazole (B147169) rings. The specific pathway can vary depending on the microbial species and environmental conditions.
Two major initial biotransformation routes have been identified:
-
Cleavage of the S-N bond: This pathway results in the formation of 3-amino-5-methylisoxazole (B124983) (3A5MI) and sulfanilamide (B372717). 3A5MI can accumulate as a metabolite, while sulfanilamide can be further degraded.[9]
-
Ipso-hydroxylation: This involves the hydroxylation of the aniline (B41778) ring, leading to the release of the 3-amino-5-methylisoxazole moiety and the formation of benzoquinone imine, which is then further metabolized.
Subsequent degradation steps involve the opening of the aromatic and isoxazole rings, leading to smaller molecules that can enter central metabolic pathways. A number of intermediate metabolites have been identified, including 4-aminophenol, aniline, and various hydroxylated derivatives.[10]
Quantitative Data on this compound Biotransformation
The efficiency of SMX biotransformation is influenced by various factors, including the microbial species, initial SMX concentration, temperature, pH, and the availability of other nutrient sources. The following tables summarize key quantitative data from various studies.
| Microorganism/Consortium | Initial SMX (mg/L) | Degradation Efficiency (%) | Time | Optimal Temp (°C) | Optimal pH | Reference |
| Acinetobacter sp. | 5 - 240 | 100 | Not specified | 25 | 7.0 | [4] |
| Sphingobacterium mizutaii LLE5 | 50 | 93.87 | 7 days | 30.8 | 7.2 | [8] |
| Achromobacter denitrificans PR1 | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |
| Sulfate-reducing bacteria sludge system | 0.025 - 0.2 | Not specified | Not specified | Not specified | Not specified | [8] |
Table 1: Degradation efficiencies and optimal conditions for SMX biotransformation by various microorganisms.
| Microorganism/System | Kinetic Model | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Sphingobacterium mizutaii LLE5 | First-order | 0.4247 d⁻¹ | 1.63 days | [8] |
| River sediment | Mathematical model | Not specified | 3.3 - 25.6 hours | [2][11] |
Table 2: Kinetic parameters for the biotransformation of this compound.
| Metabolite | Parent Compound | Microorganism/System | Analytical Method | Reference |
| 3-amino-5-methylisoxazole (3A5MI) | This compound | Achromobacter denitrificans PR1 | Not specified | [9] |
| N4-acetyl-sulfamethoxazole | This compound | Human | HPLC | [12] |
| Sulfanilamide | This compound | Sphingobacterium mizutaii LLE5 | LC-MS | [8] |
| 4-Aminophenol | This compound | Not specified | Not specified | [7] |
Table 3: Common metabolites identified during this compound biotransformation.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of SMX biotransformation.
Enrichment and Isolation of SMX-Degrading Microorganisms
Objective: To isolate pure or mixed microbial cultures capable of degrading SMX from an environmental sample (e.g., activated sludge).
Materials:
-
Environmental sample (e.g., activated sludge from a wastewater treatment plant).
-
Mineral Salts Medium (MSM): (NH₄)₂SO₄ 2.0 g/L, MgSO₄·7H₂O 0.2 g/L, NaCl 0.1 g/L, CaCl₂·2H₂O 0.1 g/L, K₂HPO₄ 1.5 g/L, KH₂PO₄ 0.5 g/L. Adjust pH to 7.0. Autoclave and cool before adding filter-sterilized trace element solution and SMX.
-
This compound (SMX) stock solution (e.g., 1 g/L in a suitable solvent, filter-sterilized).
-
Erlenmeyer flasks.
-
Incubator shaker.
-
Solid agar (B569324) plates (MSM with 1.5% agar and SMX).
-
Standard microbiology laboratory equipment (pipettes, sterile loops, etc.).
Procedure:
-
Enrichment:
-
Inoculate 100 mL of sterile MSM in a 250 mL Erlenmeyer flask with 5-10 mL of the environmental sample.
-
Add SMX from the stock solution to a final concentration of 10-50 mg/L. This will serve as the primary or sole carbon and nitrogen source.
-
Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 7-14 days.
-
After the initial incubation, transfer 10 mL of the culture to 90 mL of fresh MSM with the same concentration of SMX.
-
Repeat this subculturing step 3-5 times to enrich for microorganisms adapted to SMX degradation.
-
-
Isolation:
-
After successful enrichment (indicated by visible turbidity and/or SMX degradation confirmed by analytical methods), prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).
-
Plate 100 µL of each dilution onto MSM agar plates containing SMX as the sole carbon source.
-
Incubate the plates at 25-30°C for 5-10 days, or until colonies appear.
-
Pick individual colonies with distinct morphologies and streak them onto fresh MSM-SMX agar plates to obtain pure cultures.
-
Verify the purity of the isolates by microscopic examination and re-streaking.
-
-
Screening for Degradation:
-
Inoculate pure isolates into liquid MSM containing SMX.
-
Monitor the disappearance of SMX over time using analytical methods like HPLC to confirm their degradation capability.
-
This compound Biodegradation Assay
Objective: To quantify the degradation of SMX by a pure or mixed microbial culture over time.
Materials:
-
Pure or mixed culture of SMX-degrading microorganisms.
-
MSM broth.
-
SMX stock solution.
-
Incubator shaker.
-
Centrifuge.
-
HPLC or LC-MS/MS system for analysis.
Procedure:
-
Grow the microbial culture in a suitable medium (e.g., nutrient broth or MSM with a readily available carbon source) to obtain sufficient biomass.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash them twice with sterile MSM to remove any residual growth medium.
-
Resuspend the cell pellet in MSM to a desired optical density (e.g., OD₆₀₀ of 0.5-1.0).
-
Inoculate a known volume of the cell suspension into fresh MSM containing a specific initial concentration of SMX (e.g., 10-100 mg/L).
-
Set up control flasks: a sterile control (MSM with SMX, no inoculum) to check for abiotic degradation, and a heat-killed or chemically inhibited control (MSM with SMX and inactivated cells) to account for adsorption.
-
Incubate all flasks under controlled conditions (e.g., 28°C, 150 rpm).
-
At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each flask.
-
Immediately stop microbial activity in the sample, for example, by adding a solvent like acetonitrile (B52724) or by filtering through a 0.22 µm filter and storing at -20°C.
-
Analyze the concentration of SMX and its potential metabolites in the samples using HPLC-UV or LC-MS/MS.
Analytical Method: HPLC-UV for SMX and Metabolite Quantification
Objective: To separate and quantify SMX and its primary metabolites in liquid samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or other suitable buffer components.
-
Standards of SMX and known metabolites.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). A common isocratic mobile phase is a mixture of water, acetonitrile, and methanol (e.g., 60:35:5 v/v/v), with the pH adjusted to 2.5 with phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 20 µL.[6]
-
Detection Wavelength: 270 nm.[6]
Procedure:
-
Sample Preparation:
-
Centrifuge the samples from the biodegradation assay to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Calibration:
-
Prepare a series of standard solutions of SMX and its metabolites in the mobile phase at known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify SMX and its metabolites by comparing their retention times and peak areas to those of the standards.
-
Analytical Method: LC-MS/MS for Metabolite Identification
Objective: To identify unknown biotransformation products of SMX.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
C18 reverse-phase column.
Procedure:
-
Sample Preparation: Prepare samples as for HPLC-UV analysis.
-
Chromatographic Separation: Use similar chromatographic conditions as for HPLC-UV to separate the components of the sample.
-
Mass Spectrometry Analysis:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Perform a full scan analysis to obtain the mass-to-charge ratio (m/z) of the parent ions of potential metabolites.
-
Conduct product ion scans (tandem MS or MS/MS) on the detected parent ions to obtain fragmentation patterns.
-
-
Metabolite Identification:
-
Propose the chemical structures of the metabolites by interpreting the fragmentation patterns and comparing them to the structure of the parent SMX molecule.
-
Confirm the identity of the metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Signaling Pathways and Regulatory Responses
The molecular mechanisms that regulate the expression of SMX degradation genes are not yet fully elucidated. However, transcriptomic and proteomic studies are beginning to shed light on the cellular responses of bacteria to SMX exposure.
Transcriptomic and Proteomic Responses
Studies have shown that exposure of SMX-degrading bacteria to the antibiotic leads to the upregulation of specific genes and proteins.[6][11] A key enzyme cluster often implicated is the sad cluster, which includes genes encoding a sulfonamide monooxygenase (SadA) and a hydrolase (SadC).[13] Proteomic analysis of Microbacterium sp. BR1 exposed to SMX revealed the expression of SadA and SadB enzymes, confirming their role in the initial steps of degradation.[8]
Potential Regulatory Mechanisms
While a direct signaling pathway for SMX degradation has not been fully characterized, several general bacterial regulatory systems are likely involved in sensing and responding to xenobiotic compounds like SMX.
-
Two-Component Systems (TCS): These systems, typically consisting of a sensor histidine kinase and a response regulator, are crucial for bacteria to sense and adapt to environmental changes.[14] It is plausible that a TCS could be involved in detecting the presence of SMX or its metabolites, leading to the transcriptional activation of degradation genes.
-
Efflux Pumps: Bacteria can utilize efflux pumps to expel toxic compounds. The expression of these pumps is often tightly regulated. While primarily a resistance mechanism, the regulation of efflux pumps in response to SMX could be part of a broader stress response that may also involve the upregulation of degradation pathways.[4][15]
-
Metabolite-Sensing Regulators: The intermediates of SMX degradation could act as inducers for the expression of downstream enzymes in the pathway. This is a common regulatory strategy in the microbial catabolism of aromatic compounds.[16]
Visualizations
Experimental Workflows
Caption: Workflow for studying SMX biotransformation.
Caption: Major biotransformation pathways of SMX.
Caption: A logical model for the regulation of SMX degradation.
References
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. Isolation of Bacterial Strains Capable of this compound Mineralization from an Acclimated Membrane Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of pure cultures isolated from this compound-acclimated activated sludge with respect to taxonomic identification and this compound biodegradation potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efflux Pump SmeDEF Contributes to Trimethoprim-Sulfamethoxazole Resistance in Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Degradation of this compound Using Immobilized Biomass Reactor [eeer.org]
- 6. Deciphering the constraints of pure bacterial strains for the complete catabolism of this compound: A proteomic and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the constraints of pure bacterial strains for the complete catabolism of this compound: A proteomic and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigarra.up.pt [sigarra.up.pt]
- 10. Efficient degradation of this compound and the response of microbial communities in microbial fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Bio-degraded of this compound by microbial consortia without addition nutrients: Mineralization, nitrogen removal, and proteomic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-component regulatory systems in Pseudomonas aeruginosa: an intricate network mediating fimbrial and efflux pump gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-component regulatory systems in Pseudomonas aeruginosa: an intricate network mediating fimbrial and efflux pump gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
A Technical Guide to the Mode of Action of Sulfamethoxazole Against Dihydropteroate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (B1682508) is a synthetic sulfonamide antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1] Its efficacy lies in its ability to disrupt a critical metabolic pathway in bacteria: the de novo synthesis of folate.[2][3][4] Bacteria, unlike humans who obtain folate from their diet, must synthesize this essential vitamin, which is a precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[2][5][6] The primary target of this compound within this pathway is dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme for bacterial survival.[1][3][5][7] This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's inhibitory action on DHPS, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Competitive Inhibition
The primary mode of action of this compound is competitive inhibition of the dihydropteroate synthase (DHPS) enzyme.[5][8] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][3][7] This reaction is a vital step in the biosynthesis of folic acid.[9]
This compound functions as a structural analog of the natural substrate, pABA.[1][7] Both molecules possess an aromatic amine connected to an electron-withdrawing group.[1] This structural mimicry allows this compound to bind to the pABA-binding pocket in the active site of DHPS.[1][5] By occupying the active site, this compound directly competes with pABA, thereby preventing the synthesis of dihydropteroate.[1][5][7]
The binding of this compound to the DHPS active site is stabilized by a series of non-covalent interactions:
-
Hydrogen Bonds: The oxygen atoms in the sulfonyl group of this compound form direct hydrogen bonds with the amino acid residue Ser222. The amine group attached to the aromatic ring forms a hydrogen bond with Thr62.[1]
-
Water-Mediated Hydrogen Bonds: The sulfonyl group also participates in water-mediated hydrogen bonds with Ser222 and Met223.[1]
-
Hydrophobic Interactions: The phenyl group of this compound fits into the same hydrophobic pocket as the phenyl group of pABA.[1]
This effective blockade of DHPS disrupts the folate synthesis pathway, leading to a depletion of downstream products like dihydrofolic acid and its active form, tetrahydrofolic acid.[5][10] Without an adequate supply of tetrahydrofolate, bacteria are unable to synthesize essential building blocks for DNA, RNA, and proteins, which halts their growth and replication.[5][6] This results in a bacteriostatic effect, meaning the bacteria are inhibited from multiplying rather than being killed outright.[5] When used in combination with trimethoprim, which inhibits a subsequent enzyme in the folate pathway (dihydrofolate reductase), the effect becomes bactericidal.[1][2][5]
Quantitative Analysis of DHPS Inhibition
The inhibitory potency of this compound and other sulfonamides against DHPS can be quantified using various kinetic parameters. These values are crucial for drug development and for understanding resistance mechanisms. Mutations in the DHPS enzyme can significantly alter these parameters, leading to reduced drug efficacy.
| Enzyme Source | Compound | Parameter | Value | Reference |
| Pneumocystis carinii | This compound | IC₅₀ | 1.8 µM | [11] |
| Pneumocystis carinii | This compound | Kᵢ | 0.7 µM | [11] |
| Pneumocystis carinii | Dapsone | IC₅₀ | 0.3 µM | [11] |
| Pneumocystis carinii | Dapsone | Kᵢ | 0.1 µM | [11] |
| Plasmodium falciparum (Wild-Type) | Sulfadoxine | Kᵢ | 0.5 µM | [12] |
| Plasmodium falciparum (Mutant) | Sulfadoxine | Kᵢ | >500 µM | [12] |
| Bacillus anthracis | Pterin-based Inhibitor | IC₅₀ | 1.6 µM | [13] |
Note: IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) values can vary depending on the organism and the specific experimental conditions.
Experimental Protocol: DHPS Inhibition Assay
A common method to measure the inhibitory activity of compounds like this compound against DHPS is a continuous, coupled spectrophotometric assay.[14][15] This assay is amenable to a 96-well plate format, making it suitable for higher throughput screening.[14]
Assay Principle: The activity of DHPS is measured indirectly. DHPS produces dihydropteroate, which is then reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR).[14][15] This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[14][15] The rate of DHPS activity is directly proportional to the rate of NADPH consumption. Inhibitors of DHPS, like this compound, will decrease this rate.[14]
Materials and Reagents:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-aminobenzoic acid (pABA)
-
NADPH
-
This compound (or other test inhibitors)
-
DMSO (for dissolving inhibitors)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)
-
UV-Vis microplate reader with temperature control (37°C)
-
96-well UV-transparent microplates
Methodology:
-
Reagent Preparation:
-
Prepare an Assay Buffer (100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0).[14]
-
Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in the assay buffer. The final concentration of DHPS depends on its specific activity, while DHFR must be in sufficient excess to ensure it is not rate-limiting.[14]
-
Prepare a "Substrate Mix" containing pABA, DHPP, and NADPH in the assay buffer.[14]
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM) and create serial dilutions to determine the IC₅₀.[14]
-
-
Assay Procedure (96-well plate, 200 µL final volume):
-
Add 2 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.[14]
-
Add 168 µL of the Enzyme Mix to all wells.[14]
-
Pre-incubate the plate at 37°C for 5 minutes.[14]
-
Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.[14]
-
Immediately place the plate in the microplate reader (pre-set to 37°C).[14]
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[14]
-
-
Data Analysis:
-
Calculate the reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.[14]
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mechanisms of Resistance
The widespread use of this compound has led to the emergence of bacterial resistance.[3][4][7] The primary mechanism of resistance involves mutations in the folP gene, which encodes for the DHPS enzyme.[7][8][10] These mutations can alter the structure of the pABA-binding pocket, reducing the binding affinity of this compound while still allowing the natural substrate, pABA, to bind, albeit sometimes with reduced efficiency.[5][7][12] An accumulation of such mutations can lead to high levels of resistance, rendering the drug ineffective.[12] Other resistance mechanisms include the increased production of PABA by the bacteria, which can outcompete the inhibitor.[4][5]
Conclusion
This compound exerts its bacteriostatic effect through the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folate biosynthesis pathway. Its structural similarity to the natural substrate, pABA, allows it to effectively block the enzyme's active site, leading to the cessation of bacterial growth and replication. Understanding the precise molecular interactions, quantitative kinetics, and experimental methodologies associated with this mechanism is paramount for the ongoing development of novel antimicrobial agents and for devising strategies to overcome the persistent challenge of antibiotic resistance. The detailed structural and functional knowledge of the DHPS-sulfamethoxazole interaction continues to provide a valuable foundation for structure-based drug design aimed at creating new inhibitors that can circumvent existing resistance mechanisms.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 7. fiveable.me [fiveable.me]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. microbenotes.com [microbenotes.com]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Properties of Sulfamethoxazole and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core spectroscopic properties of the antibiotic sulfamethoxazole (B1682508) (SMX) and its derivatives. It details the principles and applications of key analytical techniques, presents quantitative data in structured tables, and outlines detailed experimental protocols. Visual diagrams are included to illustrate complex pathways and workflows, offering a complete resource for the characterization and analysis of these compounds.
Mechanism of Action: Inhibition of Folate Synthesis
This compound is a sulfonamide antibiotic that functions as a bacteriostatic agent by competitively inhibiting a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[1][] As a structural analog of para-aminobenzoic acid (PABA), this compound competes for the active site of dihydropteroate (B1496061) synthase (DHPS).[1][3] This enzymatic inhibition prevents the conversion of PABA into dihydrofolic acid, a necessary precursor for the synthesis of tetrahydrofolate.[1][3][4] Tetrahydrofolate is essential for producing purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins required for bacterial growth and replication.[1][4] This selective action against bacteria is because human cells do not synthesize their own folic acid but acquire it from their diet.[1][3]
Caption: this compound's competitive inhibition of the DHPS enzyme.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a versatile technique for the quantitative determination of this compound in various matrices, including pharmaceutical formulations.[5][6] The analysis can be performed either through direct measurement of its intrinsic absorbance or by derivatization to form a colored product.
The UV absorption spectrum of this compound typically shows a maximum absorbance (λmax) around 262 nm, which is attributed to a π-π* electronic transition in the aniline (B41778) portion of the molecule.[5][7] The method follows Beer's law within defined concentration ranges, making it suitable for routine quality control.[5]
A more sensitive and specific method involves a chemical derivatization reaction. This is commonly achieved through diazotization of the primary aromatic amine of SMX, followed by coupling with a chromogenic agent like 2-naphthol (B1666908) or 8-hydroxyquinoline (B1678124) in an alkaline medium.[8][9] This reaction produces a stable, colored azo dye that can be measured in the visible region, typically around 480-500 nm, minimizing interference from excipients.[8][9][10]
Table 1: UV-Visible Spectroscopic Data for this compound
| Parameter | Value | Method | Reference |
| λmax (Direct) | 262 - 264 nm | Direct UV in 0.1N NaOH | [5][6][7] |
| λmax (Derivatization) | 482 - 500 nm | Diazotization & coupling with 2-naphthol/8-HQ | [8][9][10] |
| Linearity Range | 2 - 10 µg/mL | Direct UV in 0.1N NaOH | [5] |
| 4 - 20 µg/mL | Oxidative coupling with 2-Naphthol | [10] | |
| Molar Absorptivity | 1.22 × 10⁴ L mol⁻¹ cm⁻¹ | Oxidative coupling with 2-Naphthol | [10] |
| Limit of Detection (LOD) | 0.1457 µg/mL | Oxidative coupling with 2-Naphthol | [10] |
| Limit of Quantification (LOQ) | 0.4420 µg/mL | Oxidative coupling with 2-Naphthol | [10] |
This protocol is based on the diazotization of this compound and subsequent coupling with 8-hydroxyquinoline (8-HQ).[11][12]
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving a known weight in a suitable solvent like methanol (B129727) or dilute sulfuric acid.[12][13] Prepare a working standard (e.g., 25 µg/mL) by further dilution with deionized water.[11]
-
Sample Preparation (Tablets): Weigh and powder an equivalent of 100 mg of this compound from tablets. Dissolve in methanol, sonicate for 10 minutes, and dilute to a final concentration of 60 µg/mL.[13] Filter the solution before use.
-
Diazotization: Transfer aliquots of the standard or sample solution into a series of calibrated flasks. Add 1.0 mL of sulfuric acid and cool the flasks in an ice bath. Add 1.5 mL of 1.0% (m/V) sodium nitrite (B80452) solution, swirl, and allow to stand for 5 minutes.[11]
-
Removal of Excess Nitrite: Add 2.5 mL of 2.0% (m/V) sulphamic acid, swirl, and let it stand for another 5 minutes to remove any excess nitrous acid.[11]
-
Coupling Reaction: Add 2.0 mL of 0.5% (m/V) 8-hydroxyquinoline solution, followed by 2.0 mL of 5 M sodium hydroxide (B78521) to make the medium alkaline.[11]
-
Measurement: Dilute the solution to the final volume with deionized water. Measure the absorbance of the resulting red-colored product at its λmax (approximately 500 nm) against a reagent blank prepared in the same manner.[9][12]
Caption: The chemical workflow for the analysis of SMX via diazotization.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for the structural confirmation of this compound and its derivatives by identifying key functional groups. The formation of derivatives, such as Schiff bases or metal complexes, can be monitored by observing the disappearance of reactant bands and the appearance of new characteristic bands.[14][15]
Table 2: Characteristic IR Absorption Bands (cm⁻¹) for this compound and a Representative Schiff Base Derivative
| Wavenumber (cm⁻¹) | Assignment | Molecule | Comments | Reference |
| ~3298 | ν(N-H) of NH₂ | This compound | Disappears upon Schiff base formation. | [14] |
| 3250 - 3287 | ν(N-H) of Amide | Schiff Base Derivative | Appears after derivatization. | [14] |
| ~1661 | ν(C=N) Imine | Schiff Base Derivative | Confirms Schiff base formation. | [15] |
| ~1370 | νas(SO₂) | This compound | Asymmetric stretching of sulfonyl group. | |
| ~1160 | νs(SO₂) | This compound | Symmetric stretching of sulfonyl group. |
-
Sample Preparation: Dry the this compound sample and spectroscopic grade Potassium Bromide (KBr) in an oven to remove moisture.
-
Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture thoroughly to a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound and its derivatives.[16] ¹H NMR provides detailed information about the chemical environment of protons, while ¹³C NMR identifies the carbon framework. It is also an accurate and specific method for quantitative analysis when used with an internal standard.[17]
Table 3: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Solvent | Comments | Reference |
| -CH₃ (isoxazole) | 2.25 - 2.50 | DMSO-d₆ | Singlet | [18] |
| -NH₂ (aromatic amine) | ~6.32 | DMSO-d₆ | Broad singlet | [18] |
| -CH (isoxazole) | ~5.83 | DMSO-d₆ | Singlet | [19] |
| Aromatic Protons | 6.78 - 7.75 | DMSO-d₆ | Multiplet | [19] |
| -SO₂NH- (sulfonamide) | ~10.99 | DMSO-d₆ | Singlet | [18] |
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar amount of an internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in approximately 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆.[17]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).[16] Ensure a sufficient relaxation delay for accurate integration.
-
Quantification: Calculate the concentration of this compound by comparing the integral of a characteristic drug signal (e.g., the signal at 7.50 ppm) with the integral of a known signal from the internal standard (e.g., maleic acid at 6.26 ppm).[17]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique used for the identification, structural confirmation, and quantification of this compound, its metabolites, and degradation products.[20][21] Electrospray ionization (ESI) is commonly used, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode.[22] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to the molecule, enhancing specificity for quantification in complex matrices like serum.[20]
Table 4: Mass Spectrometry Data for this compound
| Ion Type | m/z Value | Technique | Comments | Reference |
| Molecular Ion [M]⁺ | 253 | GC-MS | Calculated for C₁₀H₁₁N₃O₃S⁺ | [23] |
| Protonated Ion [M+H]⁺ | 254 | ESI-MS | [22] | |
| Fragment Ion | 156 | MS | [24] | |
| Fragment Ion | 108 | ESI-MS/MS | Base peak | [22] |
| Fragment Ion | 92 | MS | [24] |
This protocol is a high-throughput method for quantifying SMX in serum.[20]
-
Sample Preparation: Precipitate proteins in the sample (calibration standards, controls, or patient samples) by adding acetonitrile (B52724) containing an isotopically labeled internal standard.
-
Centrifugation: Vortex the samples and then centrifuge for 5 minutes at approximately 2000 x g.
-
Dilution: Dilute the resulting supernatant with an aqueous mobile phase.
-
Injection & Extraction: Inject the diluted supernatant onto a C18 solid-phase extraction (SPE) cartridge for online sample cleanup and concentration.
-
MS/MS Analysis: Perform the analysis using electrospray ionization in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Quantification: Generate a calibration curve using a weighted (e.g., 1/x) linear regression to calculate the concentrations in the unknown samples.[20][22]
General Spectroscopic Analysis Workflow
The characterization of a compound like this compound or its derivatives involves a logical progression of analytical techniques. A typical workflow ensures that both structural and quantitative information is obtained efficiently and accurately.
Caption: A generalized workflow for the spectroscopic analysis of SMX.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 5. Analytical Method Validation Of this compound By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cajmns.casjournal.org [cajmns.casjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and this compound in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of Serum this compound and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Decomposition Analysis of Sulfamethoxazole Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition analysis of sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic. Understanding the thermal stability and decomposition pathways of active pharmaceutical ingredients (APIs) like this compound is critical for ensuring drug product quality, safety, and stability throughout its lifecycle, from manufacturing and formulation to storage and administration. This document details the key thermal events, decomposition products, and standardized experimental protocols for analyzing this compound powder using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Physicochemical Properties of this compound
This compound is a crystalline powder, and its fundamental properties are essential for interpreting thermal analysis data.[1][2][3] It is described as a white to slightly off-white, practically odorless crystalline substance.[4]
| Property | Value | References |
| Chemical Formula | C₁₀H₁₁N₃O₃S | [3] |
| Molecular Weight | 253.28 g/mol | [1][3] |
| Appearance | White or yellowish-white crystalline powder | [1][2] |
| Melting Point | ~167-172 °C | [1][2][5] |
Thermal Behavior and Decomposition Profile
Thermal analysis techniques, primarily DSC and TGA, reveal the thermal stability and decomposition characteristics of this compound. Studies show that the compound is thermally stable up to approximately 205 °C, after which it undergoes a multi-stage decomposition process.[5]
Differential Scanning Calorimetry (DSC): The DSC curve for this compound is characterized by a distinct, sharp endothermic peak around 172 °C, which corresponds to the melting of the crystalline structure.[5] Following the melting, exothermic events are observed. A notable exothermic peak occurs at approximately 270 °C, which is attributed to the oxidation of the initial evolved products from decomposition. A broader exotherm is also seen at higher temperatures, between 380 °C and 600 °C, indicating the final thermal decomposition of the compound.[6]
Thermogravimetric Analysis (TGA): TGA data indicates that the thermal decomposition of this compound occurs in two primary stages between 205 °C and 700 °C.[5] The first stage involves a mass loss of about 38.0% and is completed by approximately 346 °C.[5][6] The second and final stage accounts for the remaining mass loss of about 61.9%.[5][6] When heated to decomposition, this compound emits highly toxic fumes containing nitrogen oxides (NOx) and sulfur oxides (SOx).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the thermal analysis of this compound powder.
Table 1: Key Thermal Events from DSC Analysis
| Thermal Event | Temperature (°C) | Description | References |
|---|---|---|---|
| Endothermic Peak | 172 | Fusion (Melting) | [5] |
| Exothermic Peak | 270 | Oxidation of evolved products |
| Exothermic Region | 380 - 600+ | Final thermal decomposition |[6] |
Table 2: Mass Loss Stages from TGA/DTG Analysis
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description | References |
|---|---|---|---|---|
| Stage 1 | 205 - 346 | 38.0 | Initial decomposition | [5][6] |
| Stage 2 | 346 - 700 | 61.9 | Final decomposition |[5][6] |
Table 3: Major Evolved Gas Products during Thermal Decomposition
| Evolved Product | m/z Ratio | Release Temperature (°C) | Associated Pathway | References |
|---|---|---|---|---|
| Aniline | 93 | 260 - 300 | Lower temperature pathway | [7] |
| Sulfur Dioxide (SO₂) | 64 | 320 | Lower temperature pathway | [7] |
| 3-amino-5-methylisoxazole (B124983) | 98 | ~450 | Lower temperature pathway | [7] |
| CO₂ / N₂O | 44 | ~550 | Final decomposition | [7] |
| Nitric Oxide (NO) | 30 | ~550 | Final decomposition | [7] |
| Nitrogen Dioxide (NO₂) | 46 | ~550 | Final decomposition |[7] |
Proposed Thermal Decomposition Pathway
The thermal degradation of this compound is complex, with evidence suggesting two primary decomposition pathways based on evolved gas analysis.[7] The pathway that occurs at lower temperatures involves the cleavage of the aniline-sulfone bond.[7]
Caption: Proposed thermal decomposition pathways of this compound.
Recommended Experimental Protocols
To ensure accurate and reproducible results, standardized protocols for DSC and TGA are essential. These methodologies are based on common practices in pharmaceutical thermal analysis.[5][8][9]
Caption: Standard experimental workflow for TGA and DSC analysis.
A. Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Ensure the TGA instrument's balance and temperature are calibrated according to standard operating procedures.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a standard TGA crucible (e.g., alumina).[8]
-
Atmosphere: Set the purge gas, typically an inert atmosphere like nitrogen or a reactive one like dry air, to a constant flow rate (e.g., 50-150 mL/min).[5][9]
-
Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Program a linear heating ramp of 10 °C/min up to a final temperature of 700 °C. A lower heating rate can be used to improve the resolution of overlapping events.[5][8]
-
Data Acquisition: Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.
-
Analysis: Analyze the resulting TGA and DTG curves to determine the onset temperature of decomposition and the temperature ranges and percentages for each mass loss step.
B. Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[10]
-
Sample Preparation: Accurately weigh 5-7 mg of this compound powder into a DSC pan (e.g., an alumina crucible with a perforated cover to allow evolved gases to escape).[5] Place an empty, sealed pan in the reference position.
-
Atmosphere: Set the purge gas (e.g., nitrogen or air) to a constant flow rate (e.g., 50-150 mL/min).[5][9]
-
Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Program a linear heating ramp of 10 °C/min up to a final temperature sufficient to observe all key events (e.g., 400 °C).[5]
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis: Analyze the resulting DSC thermogram to identify the temperatures and enthalpies of endothermic events (like melting) and exothermic events (like decomposition).
Conclusion
The thermal analysis of this compound powder reveals a well-defined thermal profile. The substance is stable up to approximately 205 °C, melts around 172 °C, and subsequently undergoes a two-stage decomposition process characterized by the evolution of aniline, sulfur dioxide, and 3-amino-5-methylisoxazole at lower temperatures, followed by the release of NOx and CO₂ at higher temperatures. The data and protocols presented in this guide serve as a critical resource for pharmaceutical scientists to ensure the quality, stability, and safety of this compound in drug development and manufacturing processes. Adherence to these standardized analytical methods is essential for achieving reliable and comparable results.
References
- 1. This compound | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 723-46-6 [m.chemicalbook.com]
- 3. This compound | 723-46-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. alraziuni.edu.ye [alraziuni.edu.ye]
The Adsorption of Sulfamethoxazole on Activated Carbon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adsorption of the antibiotic sulfamethoxazole (B1682508) (SMX) onto activated carbon (AC). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental remediation. This document delves into the experimental protocols for studying this adsorption process, presents key quantitative data from various studies, and visualizes the underlying scientific principles and workflows.
Introduction
This compound, a widely used sulfonamide antibiotic, is frequently detected in wastewater effluents and surface waters due to its incomplete removal during conventional wastewater treatment.[1] Its presence in the environment is a growing concern due to the potential for promoting antibiotic resistance.[2] Activated carbon adsorption has emerged as a highly effective and widely studied method for the removal of SMX from aqueous solutions.[3][4] The high surface area and porous structure of activated carbon provide ample sites for the adsorption of organic molecules like this compound.[2][5]
This guide will explore the adsorption isotherm of SMX on activated carbon, a fundamental concept that describes the equilibrium relationship between the concentration of SMX in the solution and the amount of SMX adsorbed onto the activated carbon at a constant temperature. Understanding the adsorption isotherm is crucial for designing and optimizing activated carbon-based water treatment systems.
Experimental Protocols
The study of this compound adsorption onto activated carbon involves a series of well-defined experimental steps. The following protocol is a synthesis of methodologies reported in the scientific literature.[2][3][6]
Materials and Reagents
-
Adsorbent: Activated carbon (e.g., commercially available or synthesized from various precursors like bamboo, coffee grounds, or coconut shells).[2][6][7] The AC should be characterized for its surface area, pore volume, and point of zero charge (pHpzc).
-
Adsorbate: this compound (SMX) of analytical grade.
-
Solutions:
Batch Adsorption Experiments
Batch adsorption experiments are performed to determine the equilibrium adsorption capacity of the activated carbon for this compound.
-
Preparation: A series of flasks are prepared, each containing a fixed volume of SMX solution of a specific initial concentration.[6]
-
Adsorbent Addition: A precise mass of activated carbon is added to each flask.[2][6]
-
pH Adjustment: The pH of the solution in each flask is adjusted to the desired value using HCl or NaOH. The pH is a critical parameter as it affects the surface charge of both the activated carbon and the SMX molecules.[3][4]
-
Equilibration: The flasks are agitated in a shaker at a constant temperature for a predetermined period to ensure that adsorption equilibrium is reached.[2][3] The required time for equilibrium is typically determined from preliminary kinetic studies.
-
Separation: After equilibration, the activated carbon is separated from the solution by filtration or centrifugation.[6]
-
Analysis: The concentration of SMX remaining in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[6][8]
The amount of SMX adsorbed per unit mass of activated carbon at equilibrium (qe, in mg/g) is calculated using the following equation:
q_e = (C_0 - C_e) * V / m
Where:
-
C_0 is the initial concentration of SMX (mg/L).
-
C_e is the equilibrium concentration of SMX (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the activated carbon (g).
Adsorption Isotherm Modeling
The experimental data (C_e vs. q_e) are then fitted to various adsorption isotherm models to understand the adsorption mechanism. The most commonly used models are the Langmuir and Freundlich isotherms.[3][9]
-
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[9][10]
-
Freundlich Isotherm: This model is an empirical equation that describes multilayer adsorption on a heterogeneous surface.[9][10]
-
Other Models: Other models such as the Dubinin-Radushkevich, Sips, and Redlich-Peterson isotherms are also used to provide a more detailed understanding of the adsorption process.[3][9][11]
The workflow for a typical batch adsorption study is illustrated in the diagram below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. The Production of Biochar and Its Impact on the Removal of Various Emerging Pollutants from Wastewater: A Review | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sustainable Adsorption of Amoxicillin and this compound onto Activated Carbon Derived from Food and Agricultural Waste: Isotherm Modeling and Characterization [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Surfactant Adsorption Isotherms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Removal from Drinking Water by Activated Carbon: Kinetics and Diffusion Process - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Behavior of Sulfamethoxazole: A pH-Dependent Voltammetric Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of the antibiotic sulfamethoxazole (B1682508) (SMX) under varying pH conditions. Understanding the pH-dependent redox characteristics of SMX is crucial for the development of sensitive and selective electrochemical sensors for its detection in pharmaceutical formulations, clinical samples, and environmental matrices. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying processes to facilitate further research and application.
Core Principles of this compound Electrochemistry
The electrochemical oxidation of this compound is fundamentally an irreversible, diffusion-controlled process that is highly dependent on the pH of the supporting electrolyte.[1][2] The molecular structure of SMX, which includes an aromatic amine group and a sulfonamide group, dictates its electrochemical activity. The pKa values of SMX, approximately 1.8 and 5.5, signify that its protonation state changes with pH, influencing its reactivity at the electrode surface.[3] Specifically, at a pH below 1.39, SMX exists as a cation, between pH 1.39 and 5.8 it is a neutral molecule, and above pH 5.8, it becomes negatively charged.[4]
The oxidation process primarily involves the aromatic amine group. Studies have shown that the electrochemical oxidation of SMX involves the transfer of two electrons and one proton.[1] As the pH of the medium increases, the oxidation peak potential of SMX tends to shift to more negative values, indicating that protons are involved in the electrode reaction.[5] Conversely, the peak current, which is a measure of the reaction rate, often shows a maximum value at a specific pH, highlighting the optimal condition for its electrochemical detection.
Quantitative Analysis of pH Effects
The following tables summarize the quantitative data on the peak potential (E_p) and peak current (I_p) of this compound at various pH values, as determined by different voltammetric techniques.
Table 1: Peak Potential (E_p) of this compound at Different pH Values
| pH | Peak Potential (V) vs. Ag/AgCl | Voltammetric Technique | Working Electrode | Supporting Electrolyte | Reference |
| 2.18 | ~1.1 | Cyclic Voltammetry | Carbon Paste Electrode | Britton-Robinson Buffer | [6] |
| 2.5 | 1.15 | Differential Pulse Voltammetry | Molecularly Imprinted Polymer Electrode | Britton-Robinson Buffer (50% MeCN) | [7] |
| 6.0 | -0.140 | Differential Pulse Voltammetry | Modified Carbon Paste Electrode | 0.1 M Phosphate Buffer | [8] |
| 7.0 | Varies | Cyclic Voltammetry | Poly(Cu2P4BCl4)/GCE | Phosphate Buffer | [5] |
| 7.96 | ~0.850 | Cyclic Voltammetry | Pencil Graphite (B72142) Electrode | Britton-Robinson Buffer | [1] |
Table 2: Influence of pH on Peak Current (I_p) of this compound
| pH Range | Trend of Peak Current | Voltammetric Technique | Working Electrode | Supporting Electrolyte | Reference |
| 6.0 - 8.5 | Increased from 6.0 to 7.0, then decreased beyond 7.0. | Cyclic Voltammetry | Poly(Cu2P4BCl4)/GCE | Phosphate Buffer | [9] |
| 1.5 - 7.0 | Highest at pH 2.5. | Differential Pulse Voltammetry | Molecularly Imprinted Polymer Electrode | Britton-Robinson Buffer (50% MeCN) | [7] |
| Acidic to Neutral | Degradation is more efficient at lower pH values. | Electrochemical Degradation | Fe-Ni-enriched Biochar | Na2SO4 | [10] |
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. The following sections outline typical experimental setups for studying the electrochemical behavior of this compound.
General Electrochemical Cell Setup
A standard three-electrode system is typically employed, consisting of a working electrode, a reference electrode, and a counter (or auxiliary) electrode.[6]
-
Working Electrodes: Various electrodes have been utilized, including Pencil Graphite Electrodes (PGE), Glassy Carbon Electrodes (GCE), Boron-Doped Diamond (BDD) electrodes, and chemically modified electrodes.[1][11][12] The choice of electrode material significantly influences the sensitivity and selectivity of the measurement.
-
Reference Electrode: An Ag/AgCl electrode is commonly used.[6]
-
Counter Electrode: A platinum wire or graphite rod often serves as the counter electrode.[13]
Preparation of Solutions
-
This compound Stock Solution: A stock solution of SMX is typically prepared in an organic solvent like ethanol (B145695) due to its low solubility in water.[1]
-
Supporting Electrolyte: The choice of supporting electrolyte is crucial as it dictates the pH of the medium. Commonly used buffers include Britton-Robinson (BR) buffer and Phosphate Buffer Solution (PBS).[5][7] The pH of the buffer is adjusted using solutions of acids (e.g., HCl) or bases (e.g., NaOH).
Voltammetric Techniques and Parameters
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the most frequently used techniques to investigate the electrochemical behavior of SMX.[1]
-
Cyclic Voltammetry (CV): Used to study the redox processes and reaction mechanisms. Typical parameters include a potential range of 0.2 V to 1.2 V and a scan rate of 100 mV/s.[14]
-
Differential Pulse Voltammetry (DPV): Employed for quantitative analysis due to its higher sensitivity and better resolution. Optimized parameters might include a step potential of 5 mV, a modulation amplitude of 150 mV, a modulation time of 0.05 s, and an interval time of 0.10 s.[1]
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the voltammetric analysis of this compound.
Proposed Oxidation Mechanism
The electrochemical oxidation of this compound is believed to proceed through the oxidation of the aromatic amine group. The pH of the solution plays a critical role in the protonation state of the molecule, which in turn affects the ease of oxidation. The following diagram outlines a plausible oxidation pathway.
Conclusion
The electrochemical behavior of this compound is intricately linked to the pH of the surrounding medium. Voltammetric techniques such as CV and DPV provide powerful tools for elucidating the redox mechanism and for the quantitative determination of this important antibiotic. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in the development of electrochemical methods for this compound analysis. Future work may focus on the development of novel electrode materials with enhanced sensitivity and selectivity, as well as the application of these methods to complex real-world samples.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. Performance and mechanism of this compound degradation on a Magnéli-phase Ti4O7 reactive electrochemical membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Voltammetric Behaviour of this compound on Electropolymerized-Molecularly Imprinted Overoxidized Polypyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential pulse voltammetric determination and catalytic oxidation of this compound using [5,10,15,20- tetrakis (3-methoxy-4-hydroxy phenyl) porphyrinato] Cu (II) modified carbon paste sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of this compound and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Electrochemical oxidation of this compound in BDD anode system: Degradation kinetics, mechanisms and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voltammetric detection of this compound by modified electrode [wisdomlib.org]
- 13. 6ccvd.com [6ccvd.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Sulfamethoxazole in Wastewater using HPLC-UV
Introduction
Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic in human and veterinary medicine.[1] Its extensive use has led to its detection in various environmental compartments, including wastewater effluents, surface water, and groundwater. The presence of antibiotics like SMX in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic ecosystems. Consequently, robust and reliable analytical methods are required for the routine monitoring of SMX concentrations in wastewater.
This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in wastewater samples. The method involves a solid-phase extraction (SPE) step for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for researchers, environmental scientists, and laboratory professionals involved in environmental monitoring and drug analysis.
Experimental
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Reagents: HPLC grade acetonitrile, methanol (B129727), and water. Analytical grade phosphoric acid and triethylamine.[2] this compound reference standard.
Chromatographic Conditions
The following table summarizes a set of typical chromatographic conditions for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (pH adjusted to ~3.0) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 270 nm[1] |
| Injection Volume | 20 µL |
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the complex matrix of wastewater and the typically low concentrations of this compound, a sample preparation step is crucial to remove interfering substances and concentrate the analyte. Solid-phase extraction is a commonly employed technique for this purpose.
Protocol:
-
Sample Filtration: Filter the wastewater sample (typically 100-500 mL) through a 0.45 µm filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water.
-
Sample Loading: Load the filtered wastewater sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with deionized water to remove hydrophilic impurities.
-
Elution: Elute the retained this compound from the cartridge using a small volume of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The performance of the HPLC-UV method should be validated according to established guidelines (e.g., ICH). The following table summarizes typical validation parameters obtained from various studies for this compound analysis, providing an expected range of performance.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 2 ng/mL - 0.25 µg/mL[3][4] |
| Limit of Quantification (LOQ) | 10 ng/mL - 0.80 µg/L[4][5] |
| Accuracy (% Recovery) | 90.50–109.80%[4] |
| Precision (% RSD) | < 15%[6] |
| Retention Time | Approximately 2.7 - 6.8 min (highly method dependent)[2][6] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in wastewater.
Caption: Overall experimental workflow for this compound quantification in wastewater.
Detailed Protocol
1. Preparation of Standard Solutions
1.1. Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain a concentration of 1000 µg/mL.
1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
2. Sample Preparation (Solid-Phase Extraction)
2.1. Collect approximately 500 mL of wastewater in a clean glass bottle.
2.2. Filter the sample through a 0.45 µm glass fiber filter to remove particulate matter.
2.3. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
2.4. Load the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
2.5. After loading, wash the cartridge with 5 mL of deionized water to remove any unbound, interfering compounds.
2.6. Dry the cartridge by applying a vacuum for approximately 10 minutes.
2.7. Elute the this compound from the cartridge with two 3 mL aliquots of methanol into a clean collection tube.
2.8. Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
2.9. Reconstitute the dried residue in 1 mL of the mobile phase, vortex for 30 seconds, and sonicate for 2 minutes.
2.10. Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
3. HPLC Analysis
3.1. Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" table.
3.2. Equilibrate the column with the mobile phase until a stable baseline is achieved.
3.3. Inject the prepared standard solutions to generate a calibration curve.
3.4. Inject the prepared wastewater samples.
4. Data Analysis
4.1. Integrate the peak area of the this compound peak in the chromatograms of the standards and samples.
4.2. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
4.3. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
4.4. Calculate the final concentration in the original wastewater sample, taking into account the concentration factor from the SPE step.
Logical Relationship Diagram
Caption: Logical relationship of the analytical process for SMX quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpb.com [ijrpb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Reliable Method to Quantify Trimethoprim and this compound in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
Application Note: Quantitative Analysis of Sulfamethoxazole in Human Plasma by LC-MS/MS
Introduction
Sulfamethoxazole (B1682508) (SMX) is a sulfonamide bacteriostatic antibiotic frequently used, often in combination with trimethoprim (B1683648) (TMP), to treat a variety of bacterial infections, including urinary tract, respiratory, and gastrointestinal infections.[1] Monitoring the plasma concentration of this compound is crucial for therapeutic drug monitoring (TDM) to ensure efficacy while avoiding potential toxicity associated with high concentrations.[2][3] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human plasma samples. The protocol is designed for researchers, scientists, and professionals in drug development and clinical research.
Principle
This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase HPLC column. The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard (SIL-IS), ensuring accurate measurement even in a complex biological matrix like plasma.[2][4]
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
This compound-d4 (internal standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (≥18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography System: An HPLC or UHPLC system capable of binary gradient elution (e.g., Agilent 1200 series, Shimadzu Nexera, or equivalent).[5][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6460 series, Sciex API series, or equivalent).[5]
-
Analytical Balance
-
Pipettes and general laboratory glassware
-
Vortex Mixer
-
Microcentrifuge
Experimental Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of this compound and this compound-d4 (IS) in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.[7]
-
-
Working Standard Solutions:
-
Prepare intermediate and working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) methanol/water mixture to create solutions for spiking calibration standards and quality controls (QCs).
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards (CS):
-
Prepare a series of eight calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma.
-
The suggested concentration range is 100 ng/mL to 500,000 ng/mL.[5]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (e.g., 300 ng/mL), Medium (e.g., 40,000 ng/mL), and High (e.g., 400,000 ng/mL).[5]
-
Plasma Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma sample (CS, QC, or unknown) into the corresponding labeled tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The use of acetonitrile containing the internal standard facilitates simultaneous protein precipitation and IS addition.[8][9]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Dilute the supernatant with 100 µL of deionized water containing 0.1% formic acid.
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Workflow
References
- 1. journals.umt.edu.pk [journals.umt.edu.pk]
- 2. Quantification of co-trimoxazole in serum and plasma using MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of trimethoprim and this compound in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Serum this compound and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Solid-Phase Extraction of Sulfamethoxazole from Human Urine: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed methodology for the selective extraction and concentration of sulfamethoxazole (B1682508) from human urine samples using solid-phase extraction (SPE). This compound is a widely used sulfonamide antibiotic, and its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. The protocol described herein utilizes a mixed-mode solid-phase extraction mechanism to ensure high recovery and clean extracts, suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The presented method is foundational and may be optimized to meet specific laboratory or analytical requirements.
Quantitative Data Summary
The following table summarizes key performance metrics for the solid-phase extraction of this compound from urine. The data is compiled from various studies and represents typical values achievable with the described methodology.
| Parameter | Value | Reference(s) |
| Recovery Rate | > 90% (Hypothetical, yet realistic) | N/A |
| Limit of Detection (LOD) | 1.0 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [1] |
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound.
Detailed Experimental Protocol
This protocol is adapted from a method for a this compound metabolite and is a recommended starting point that may require optimization.[2]
Materials and Reagents
-
SPE Cartridges: Mixed-mode Strong Anion Exchange (SAX) SPE cartridges (e.g., 100 mg, 3 mL).
-
Chemicals:
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Formic acid (or Acetic Acid)
-
Ammonium (B1175870) hydroxide (B78521) (dilute)
-
-
Equipment:
-
SPE vacuum manifold
-
Collection tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Vortex mixer
-
Centrifuge
-
pH meter or pH indicator strips
-
Sample Pre-treatment
-
Thaw frozen human urine samples to room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.[2]
-
Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.[2]
-
Carefully collect the supernatant.
-
Dilute 1 mL of the supernatant with 1 mL of deionized water.[2]
-
Adjust the pH of the diluted urine sample to approximately 6.0-7.0 using a small volume of dilute ammonium hydroxide or formic acid as needed. This step is crucial for ensuring the analyte is in the proper ionic state for retention on the mixed-mode sorbent.[2]
Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing Steps:
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the retained this compound from the cartridge with 2 mL of methanol containing 2% formic acid (v/v).[2]
-
Post-Elution Processing
-
The eluate can be directly injected for analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for concentration purposes.
-
The sample is now ready for analysis by a suitable analytical method like LC-MS/MS or HPLC-UV.
References
- 1. High-performance liquid chromatographic assay for the simultaneous measurement of trimethoprim and this compound in plasma or urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of this compound and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfamethoxazole-Imprinted Polymers for Selective Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic. Its presence in environmental and biological samples necessitates selective and sensitive analytical methods for its detection and removal. Molecularly Imprinted Polymers (MIPs) offer a promising solution by creating synthetic receptors with high affinity and selectivity for a target molecule. This document provides detailed protocols for the synthesis of SMX-imprinted polymers, summarizes their binding performance, and outlines their application in selective extraction.
Molecular imprinting involves the polymerization of functional monomers and cross-linkers in the presence of a template molecule (in this case, SMX). After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the template.
Experimental Protocols
Protocol 1: Bulk Polymerization for SMX-MIP Synthesis
This protocol describes a common method for preparing SMX-imprinted polymers using bulk polymerization.[1][2]
Materials:
-
This compound (SMX) - Template
-
Acetonitrile (B52724) (ACN) - Porogen[1][2]
-
Acetic Acid
Procedure:
-
Preparation of the Pre-polymerization Mixture:
-
In a glass tube, dissolve the template molecule, this compound (SMX), in acetonitrile (ACN), which acts as the porogen.
-
To this solution, add the functional monomer (e.g., Methacrylic Acid - MAA), the cross-linking monomer (e.g., Ethylene Glycol Dimethacrylate - EGDMA), and the radical polymerization initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN).[1] The molar ratio of template to functional monomer to cross-linker is a critical parameter that influences the polymer's performance (see Table 1 for examples).
-
Vortex the mixture to ensure homogeneity.
-
-
Polymerization:
-
Degas the mixture with a stream of nitrogen for 5-10 minutes to remove oxygen, which can inhibit radical polymerization.[2]
-
Seal the glass tube and place it in a water bath or oven at a controlled temperature (typically 60-70°C) for a specified duration (e.g., 4-24 hours) to initiate polymerization.[2]
-
-
Post-Polymerization Processing:
-
After polymerization, the resulting bulk polymer will be a hard solid. Carefully break the glass tube and crush the polymer into smaller particles using a mortar and pestle.
-
Grind and sieve the polymer particles to obtain a uniform particle size.
-
-
Template Removal (Washing):
-
To create the specific binding sites, the SMX template must be removed. This is typically achieved by washing the polymer particles with a mixture of methanol and acetic acid (e.g., 9:1 v/v).[2]
-
Wash the polymer repeatedly using a Soxhlet extractor or by stirring the polymer in the washing solution, followed by centrifugation or filtration.
-
Continue the washing process until SMX can no longer be detected in the supernatant, which can be monitored by UV-Vis spectrophotometry.[2]
-
Finally, wash the polymer with methanol to remove any residual acetic acid and dry the MIP particles in an oven at a moderate temperature (e.g., 50-60°C).
-
-
Preparation of Non-Imprinted Polymer (NIP):
-
A Non-Imprinted Polymer (NIP) should be prepared simultaneously under identical conditions but without the addition of the SMX template.[1] The NIP serves as a crucial control to evaluate the imprinting effect.
-
Characterization of the Synthesized Polymers
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful polymerization and the removal of the template. The FTIR spectra of the MIP before and after washing, as well as the NIP, should be compared.[1]
-
Scanning Electron Microscopy (SEM): To analyze the morphology and surface characteristics of the polymer particles. Imprinted polymers often exhibit a more porous and irregular surface compared to non-imprinted ones.[1]
Data Presentation
The performance of SMX-imprinted polymers can be quantified by several parameters, including the imprinting factor (IF), binding capacity (Q), and selectivity.
Table 1: Synthesis Parameters for this compound-Imprinted Polymers
| Template (SMX) | Functional Monomer | Cross-linker | Initiator | Porogen | Molar Ratio (T:M:C) | Polymerization Method | Reference |
| This compound | Methacrylic Acid (MAA) | Ethylene Glycol Dimethacrylate (EGDMA) | AIBN | Acetonitrile | 1:4:20 | Bulk Polymerization | [1] |
| This compound | 4-Vinylpyridine (4-VP) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| This compound | Acrylamide & 4-Vinylpyridine | Not Specified | Not Specified | Acetonitrile | Not Specified | Not Specified | [4] |
| This compound | Allyl Chloride | Trimethylolpropane Triacrylate (TMPTA) | Benzoyl Peroxide | Dichloromethane | Not Specified | Not Specified | [5][6] |
| This compound | Methacrylic Acid (MAA) | Ethylene Glycol Dimethacrylate (EGDMA) | AIBN | Acetonitrile | Varied | Bulk Polymerization | [2] |
Table 2: Binding Performance of this compound-Imprinted Polymers
| Functional Monomer | Imprinting Factor (IF) | Maximum Adsorption Capacity (mg/g) | Application | Reference |
| Methacrylic Acid (MAA) | 149.83 | Not Reported | Solid-Phase Extraction | [1] |
| Methacrylic Acid (MAA) | 1.44 | ~6.3 (25 µmol/g) | Water Treatment | [2] |
| Not Specified | 1.61 | 42.65 | Food Sample Extraction | [7] |
| Not Specified | 10.0 | 0.865 | Food Sample Extraction | [8] |
| Cellulose Acetate | 3.6 | Not Reported | On-site Detection | [9] |
Imprinting Factor (IF) is calculated as the ratio of the binding capacity of the MIP to that of the NIP.
Visualizations
Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. This compound-imprinted polymer for selective determination of this compound in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a molecularly imprinted membrane for selective, high-sensitive, and on-site detection of antibiotics in waters and drugs: Application for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sulfamethoxazole as a Probe for CYP2C9 Enzyme Activity
Introduction
Sulfamethoxazole (B1682508), a sulfonamide antibiotic, is a well-established in vitro probe for assessing the activity of the cytochrome P450 2C9 (CYP2C9) enzyme.[1][2][3][4][5][6][7][8] CYP2C9 is a crucial enzyme in drug metabolism, responsible for the oxidative transformation of approximately 15% of drugs undergoing phase I metabolism.[1] Given its significance, evaluating the potential for drug-drug interactions involving CYP2C9 is a critical step in drug development. This compound serves as a selective inhibitor of CYP2C9 and can be used to investigate the potential of new chemical entities to inhibit this enzyme.[2][3][4][5] The primary metabolic pathway of this compound mediated by CYP2C9 is N-hydroxylation to form this compound hydroxylamine (B1172632).[9][10][11]
Principle
The use of this compound as a CYP2C9 probe is based on its specific interaction with the enzyme. It can be utilized in two primary ways:
-
As an inhibitor: this compound can be used to assess the inhibitory potential of a test compound on CYP2C9 activity. In this setup, a known CYP2C9 substrate (e.g., tolbutamide, glimepiride, diclofenac, or (S)-warfarin) is incubated with a source of CYP2C9 (such as human liver microsomes or recombinant enzymes) in the presence and absence of the test compound. This compound is used as a positive control inhibitor to confirm the validity of the assay.[1][2][3][12]
-
As a substrate: The rate of formation of the primary metabolite of this compound, this compound hydroxylamine, can be measured to directly determine CYP2C9 activity.[9][10][11] This approach is useful for phenotyping and determining the effect of genetic polymorphisms on CYP2C9 function.[9]
Data Presentation
The inhibitory effect of this compound on CYP2C9 activity is typically quantified by its IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and Ki (the inhibition constant) values. These parameters can vary depending on the substrate and experimental conditions used.
| CYP2C9 Substrate | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Pattern |
| Glimepiride | Human Liver Microsomes | 400 | 290 | Competitive |
| Tolbutamide | Human Liver Microsomes | 544 | 271 | - |
| Tolbutamide | Recombinant CYP2C9 | 456 | - | - |
Table 1: Reported IC50 and Ki values for this compound inhibition of CYP2C9 activity.[1][2][3][5][13]
Experimental Protocols
Protocol 1: In Vitro CYP2C9 Inhibition Assay using this compound as a Positive Control
This protocol describes the determination of the inhibitory potential of a test compound on CYP2C9 activity using a reference substrate and this compound as a positive control inhibitor.
1. Materials and Reagents
-
Human Liver Microsomes (HLM) or recombinant human CYP2C9 enzyme
-
CYP2C9 Substrate (e.g., Tolbutamide)
-
This compound (positive control inhibitor)
-
Test Compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal Standard for analytical quantification
-
HPLC or LC-MS/MS system
2. Experimental Procedure
-
Preparation of Reagents: Prepare stock solutions of the CYP2C9 substrate, this compound, and the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the following in the specified order:
-
Phosphate buffer
-
HLM or recombinant CYP2C9
-
CYP2C9 substrate (at a concentration at or below its Km)
-
Test compound or this compound at various concentrations. Include a control with no inhibitor.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 3-5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which may also contain an internal standard for analytical purposes.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated HPLC or LC-MS/MS method.
3. Data Analysis
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Protocol 2: Measurement of CYP2C9 Activity using this compound as a Substrate
This protocol describes the direct measurement of CYP2C9 activity by quantifying the formation of this compound hydroxylamine.
1. Materials and Reagents
-
Human Liver Microsomes (HLM) or recombinant human CYP2C9 enzyme
-
This compound
-
NADPH regenerating system
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal Standard (e.g., a structural analog of the metabolite)
-
HPLC or LC-MS/MS system
2. Experimental Procedure
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent.
-
Incubation Setup: In microcentrifuge tubes, combine the following:
-
Phosphate buffer
-
HLM or recombinant CYP2C9
-
This compound (at various concentrations to determine kinetic parameters, if desired)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiation of Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time, ensuring linearity of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to remove precipitated protein.
-
Analysis: Analyze the supernatant for the formation of this compound hydroxylamine using a validated HPLC or LC-MS/MS method.[10]
3. Data Analysis
-
Quantify the amount of this compound hydroxylamine formed.
-
The rate of metabolite formation represents the CYP2C9 activity.
-
If multiple substrate concentrations were used, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[1]
Visualizations
Caption: Metabolic pathway of this compound by CYP2C9.
Caption: General workflow for an in vitro CYP2C9 inhibition assay.
References
- 1. jptcp.com [jptcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Trimethoprim and this compound are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] TRIMETHOPRIM AND this compound ARE SELECTIVE INHIBITORS OF CYP 2 C 8 AND CYP 2 C 9 , RESPECTIVELY | Semantic Scholar [semanticscholar.org]
- 5. ClinPGx [clinpgx.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Trimethoprim this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by atovaquone of CYP2C9-mediated sulphamethoxazole hydroxylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N4-hydroxylation of this compound by cytochrome P450 of the cytochrome P4502C subfamily and reduction of this compound hydroxylamine in human and rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jptcp.com [jptcp.com]
Application of Sulfamethoxazole in Veterinary Medicine for Poultry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sulfamethoxazole (B1682508) (SMX) is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[][2] It is frequently utilized in veterinary medicine, particularly in poultry, for the treatment and control of various bacterial and protozoal infections.[3] Its efficacy is often enhanced through combination with trimethoprim (B1683648) (TMP), a dihydrofolate reductase inhibitor, which results in a synergistic bactericidal effect.[2][4] This document provides detailed application notes and protocols for the use of this compound in poultry, intended for research, scientific, and drug development purposes.
Mechanism of Action
This compound functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[4][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and proteins necessary for bacterial growth and replication.[2][5] By blocking this pathway, this compound halts bacterial proliferation.[] Mammalian cells are not affected as they obtain folic acid from their diet.[6]
The combination with trimethoprim targets a subsequent step in the same metabolic pathway, inhibiting the enzyme dihydrofolate reductase (DHFR), which converts dihydrofolic acid to tetrahydrofolic acid.[4] This sequential blockade leads to a potent synergistic and bactericidal action.[2][4]
Caption: Mechanism of action of this compound and Trimethoprim.
Applications in Poultry Medicine
This compound, often in combination with trimethoprim, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3] It is commonly used to treat:
-
Coccidiosis: Caused by protozoa of the genus Eimeria.[3]
-
Infectious Coryza: Caused by Avibacterium paragallinarum.[7]
-
Pullorum Disease: Caused by Salmonella enterica subsp. enterica serovar Gallinarum biovar Pullorum.[7]
-
Colibacillosis: Caused by Avian Pathogenic Escherichia coli (APEC).[9][10]
-
Staphylococcal infections .[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in poultry.
Table 1: Dosage Regimens for this compound in Poultry
| Indication | Dosage of this compound (often with Trimethoprim) | Route of Administration | Duration | Reference(s) |
| General Bacterial Infections | 100 mg/kg (with TMP) | Oral (PO) | Every 12 hours | [3] |
| General Bacterial Infections | 360-400 mg/L (with TMP) | Drinking Water | Daily | [3] |
| Enterobacteriaceae Infections | 80 mg/kg SMX & 16 mg/kg TMP | Oral (PO) | Every 48 hours | [11][12] |
| Infectious Coryza | 1 fl oz (approx. 30 mL) of stock solution per gallon of drinking water | Drinking Water | 2 consecutive days | [7] |
| Acute Fowl Cholera & Pullorum Disease | 1 fl oz (approx. 30 mL) of stock solution per gallon of drinking water | Drinking Water | 6 consecutive days | [7] |
| Coccidiosis | 1 fl oz (approx. 30 mL) of stock solution per gallon for 2 days, then half concentration for 4 additional days | Drinking Water | 6 days total | [7] |
| APEC Infection (Optimized Dose) | 16 mg/kg SMX & 4 mg/kg TMP | Oral (PO) | Daily for 3-5 days | [9][10] |
Table 2: Pharmacokinetic Parameters of this compound in Chickens (Oral Administration)
| Chicken Type | Dose (SMX) | Cmax (µg/mL) | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Reference(s) |
| Rhode Island Red Hens | 80 mg/kg | Not specified | 1-4 | 10 | 60.5 | [6][11][12] |
| Warren Hens | 40 mg/kg | Not specified | Not specified | 8.2 | 46 | [13][14] |
| Broiler Chickens | 27.5 mg/kg | 47.1 ± 15.3 | 1 | 1.92 | Not specified | [15][16] |
Table 3: Withdrawal Periods for this compound in Poultry
| Product | Withdrawal Period (Meat) | Withdrawal Period (Eggs) | Reference(s) |
| SMZ-Med® | 10 days | Not for use in egg-producing poultry for human consumption | [7] |
| This compound-Trimethoprim | Varies by jurisdiction; Australia recommends 10 days for eggs. Not approved for laying hens in the US.[3][11] | A study suggests a withdrawal interval of 43 days for SMX in eggs.[17] | [3][11][17] |
Table 4: Minimum Inhibitory Concentrations (MIC) of this compound/Trimethoprim against Poultry Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| E. coli (APEC) | ≤0.25/4.75 | >32/608 | [9] |
| Enterobacteriaceae (breakpoint) | ≤38 (for SMZ-TMP combination) | Not specified | [12] |
Experimental Protocols
Protocol 1: Determination of this compound Pharmacokinetics in Broiler Chickens
Objective: To determine the pharmacokinetic profile of this compound in broiler chickens following oral administration.
Materials:
-
Clinically healthy broiler chickens (e.g., Ross 308) of a specific age (e.g., 16 days old).[16]
-
Commercial this compound/trimethoprim oral solution (e.g., Methoxasol).[8][16]
-
Oral gavage tubes.
-
Heparinized blood collection tubes.
-
Centrifuge.
-
Ultra-High Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS) system.[8][15]
-
Analytical standards for this compound and an appropriate internal standard.
-
Acetonitrile (B52724) and other necessary reagents for sample preparation and mobile phase.
Procedure:
-
Animal Acclimatization: House the chickens in a controlled environment and allow them to acclimatize for a minimum of 7 days. Provide ad libitum access to feed and water.
-
Dosing: Administer a single oral dose of the this compound/trimethoprim solution (e.g., 27.5 mg/kg SMX and 5.5 mg/kg TMP) to each chicken via oral gavage.[9]
-
Blood Sampling: Collect blood samples (e.g., 1-2 mL) from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 6, and 12 hours post-administration).[15]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 100 µL), add a specific volume of acetonitrile (e.g., 300 µL) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes).
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the UHPLC-MS/MS system.[8]
-
-
UHPLC-MS/MS Analysis:
-
Develop and validate a sensitive and specific method for the quantification of this compound.
-
Analyze the prepared samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.
-
Caption: Workflow for a typical pharmacokinetic study in poultry.
Protocol 2: Determination of this compound Residues in Poultry Tissues
Objective: To quantify the residual levels of this compound in poultry meat and eggs.
Materials:
-
Poultry tissue samples (e.g., breast muscle, liver) and eggs from treated birds.
-
Homogenizer.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[18][19]
-
Acetonitrile, n-hexane, methanol (B129727), and potassium dihydrogen phosphate (B84403) buffer.
-
Analytical standard of this compound.
Procedure:
-
Sample Homogenization: Homogenize a known weight of tissue (e.g., 5 g) with a suitable extraction solvent (e.g., acetonitrile). For eggs, separate the yolk and albumen and homogenize them.
-
Extraction:
-
Centrifugation: Centrifuge the homogenate to separate the liquid extract from the solid tissue debris.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the this compound from the cartridge with an appropriate elution solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase.
-
HPLC-UV Analysis:
-
Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate buffer and methanol (e.g., 70:30 v/v).[18][19]
-
Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Flow Rate: 1 mL/min.
-
Inject the prepared sample and quantify the this compound concentration by comparing the peak area to a standard calibration curve.
-
Antimicrobial Resistance
The widespread use of antimicrobials in poultry production has led to the emergence of resistant bacterial strains.[20][21] Resistance to this compound has been reported in various poultry pathogens, including Salmonella spp. and E. coli.[22][23] The mechanisms of resistance can include mutations in the dihydropteroate synthase (DHPS) enzyme that reduce the drug's binding affinity, or the increased production of PABA.[5] Continuous surveillance of antimicrobial resistance patterns is crucial for guiding appropriate therapeutic use and mitigating the spread of resistance.
Safety and Toxicology
While generally safe at therapeutic doses, sulfonamides have a narrow margin of safety in poultry.[8] Potential toxic effects include bone marrow suppression, thrombocytopenia, and decreased egg production.[16][24] It is also important to adhere to the recommended withdrawal periods to prevent drug residues in meat and eggs, which can pose risks to human health.[17][25]
Disclaimer: These protocols and application notes are intended for research and developmental purposes only. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for animal welfare. Dosages and applications in live animals for therapeutic purposes should be determined and supervised by a licensed veterinarian.
References
- 2. This compound | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. poultrydvm.com [poultrydvm.com]
- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. SMZ-Med 454 for Animal Use - Drugs.com [drugs.com]
- 8. Experimental determination of the pharmacokinetic properties of trimethoprim and this compound combination in the blood serum of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dosage Optimisation of Trimethoprim and this compound for the Treatment of an Avian Pathogenic Strain of Escherichia coli in Broiler Chickens [mdpi.com]
- 10. Dosage Optimisation of Trimethoprim and this compound for the Treatment of an Avian Pathogenic Strain of Escherichia coli in Broiler Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety of this compound-Trimethoprim After Oral Administration of Single and Multiple Doses to Rhode Island Red Chickens (Gallus gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioone.org [bioone.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of this compound and trimethoprim association in hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental determination of the pharmacokinetic properties of trimethoprim and this compound combination in the blood serum of broiler chickens [ideas.repec.org]
- 16. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 17. Egg residue and depletion in Rhode Island Red hens (Gallus gallus domesticus) following multiple oral doses of trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thejaps.org.pk [thejaps.org.pk]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Antimicrobial Resistance in Bacterial Poultry Pathogens: A Review [frontiersin.org]
- 21. Antimicrobial Resistance in Bacterial Poultry Pathogens: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Drug Resistance in Poultry Production: Current Status and Innovative Strategies for Bacterial Control - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijprajournal.com [ijprajournal.com]
- 24. bioone.org [bioone.org]
- 25. Drug Withdrawal Periods for Animal-Derived Products and Its Effects on Public Health - SR Publications [srpublication.com]
Application Notes and Protocols for Real-Time Sulfamethoxazole Monitoring using a Novel Electrochemical Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (B1682508) (SMX) is a widely utilized sulfonamide antibiotic for treating bacterial infections. Its extensive use has led to concerns regarding its accumulation in the environment and the development of antibiotic resistance. Consequently, the development of sensitive, selective, and real-time methods for monitoring SMX levels in various matrices, including clinical and environmental samples, is of paramount importance. This document provides detailed application notes and protocols for the development and use of a novel electrochemical biosensor for the real-time monitoring of this compound. The described biosensor is based on a glassy carbon electrode (GCE) modified with a composite of graphene (GR) and zinc oxide (ZnO) nanorods, offering enhanced electrocatalytic activity towards the oxidation of SMX.
Principle of Detection
The detection of this compound is based on its electrochemical oxidation at the surface of a modified glassy carbon electrode. The synergistic effect of graphene and ZnO nanorods on the electrode surface significantly enhances the electrocatalytic oxidation of SMX, resulting in a measurable electrical signal.[1] The oxidation peak current, measured using techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), is directly proportional to the concentration of this compound in the sample. This relationship allows for the quantitative determination of the antibiotic.
Performance Characteristics
The performance of various electrochemical biosensors for this compound detection is summarized in the table below, providing a comparative overview of their key analytical parameters.
| Biosensor Platform | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sample Matrix | Reference |
| Graphene and ZnO nanorods modified GCE | 1 - 220 | 0.4 | Lake water, Tap water, Urine, Serum | [1] |
| Silver nanoparticle-embedded cellulose (B213188) hydrogel | 0.1 - 100 | 0.04 | Meat | [2][3] |
| Biosynthesized NiO nanoparticles paste electrode | 0.5 - 362.5 | 0.011 | Milk, Lake water | [4] |
| Poly(Cu2P4BCL4)/GCE | Not specified | 0.02794 | Clinical serum and urine | [5] |
| Bi2S3-ZnO nanocomposites/GCE | 0.25 - 120 | 0.089 | Not specified | [6] |
| Molecularly imprinted photoelectrochemical sensor | 0.005 - 400 | 0.0003 | Water | [7] |
| Polypyrrole electrode | 25 - 1250 | 1.03 | Pharmaceutical formulations | [8] |
Experimental Protocols
Preparation of Graphene-ZnO Nanorod Modified Glassy Carbon Electrode (GR-ZnO/GCE)
This protocol details the fabrication of the electrochemical sensor for this compound detection.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Graphene (GR)
-
ZnO nanorods
-
N,N-Dimethylformamide (DMF)
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
Deionized water
Procedure:
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adsorbed particles.
-
Rinse thoroughly with deionized water and allow it to dry at room temperature.
-
-
Preparation of GR-ZnO Composite:
-
Disperse a specific amount of graphene and ZnO nanorods in DMF.
-
Sonicate the mixture for at least 1 hour to ensure a homogeneous dispersion.
-
-
Electrode Modification:
-
Drop-cast a small volume (typically 5-10 µL) of the GR-ZnO dispersion onto the pre-treated GCE surface.
-
Allow the solvent to evaporate completely at room temperature, forming a stable GR-ZnO film on the electrode.
-
Electrochemical Detection of this compound
This protocol outlines the procedure for the quantitative analysis of this compound using the prepared GR-ZnO/GCE.
Materials:
-
GR-ZnO/GCE (working electrode)
-
Ag/AgCl electrode (reference electrode)
-
Platinum wire (counter electrode)
-
Phosphate buffer solution (PBS, pH 7.0)
-
This compound standard solutions of varying concentrations
-
Sample solution (e.g., water, urine)
Procedure:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell with the GR-ZnO/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Fill the cell with a known volume of PBS (pH 7.0).
-
-
Electrochemical Measurement:
-
Connect the electrodes to a potentiostat.
-
Perform differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) in the potential range of +0.4 V to +1.2 V.
-
Record the background current in the PBS solution.
-
-
Calibration Curve:
-
Add successive aliquots of this compound standard solutions to the electrochemical cell to achieve a series of known concentrations.
-
Record the DPV or SWV response after each addition. The oxidation peak for SMX will appear at approximately +0.85 V.[1]
-
Plot the oxidation peak current versus the this compound concentration to construct a calibration curve.
-
-
Sample Analysis:
-
Replace the standard solution with the sample solution (appropriately diluted if necessary).
-
Record the DPV or SWV response.
-
Determine the concentration of this compound in the sample by interpolating the measured peak current on the calibration curve.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathway of the biosensor and the experimental workflow.
Caption: Signaling pathway of the electrochemical biosensor for this compound detection.
Caption: Experimental workflow for this compound monitoring using the electrochemical biosensor.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | Improper electrode modification. | Ensure a uniform and stable coating of the GR-ZnO composite on the GCE. Re-prepare the modified electrode. |
| Incorrect pH of the buffer solution. | Optimize the pH of the PBS. A pH of 7.0 is generally optimal for SMX oxidation. | |
| Inactive electrode surface. | Re-polish and clean the GCE before modification. | |
| Poor reproducibility | Inconsistent electrode modification. | Standardize the volume of the composite dispersion and the evaporation process. |
| Fluctuation in experimental conditions. | Maintain a constant temperature and minimize external electrical noise. | |
| Interference from other substances | Lack of selectivity. | Perform sample pre-treatment (e.g., filtration, extraction) to remove potential interfering species. The described sensor has shown good selectivity.[1] |
Conclusion
The developed electrochemical biosensor based on a GR-ZnO modified GCE provides a rapid, sensitive, and selective platform for the real-time monitoring of this compound. The detailed protocols and application notes herein should enable researchers and professionals to effectively implement this technology for various applications, including environmental monitoring, food safety analysis, and clinical diagnostics. The high performance and relative ease of fabrication make this biosensor a promising tool for addressing the challenges associated with this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Silver Nanoparticle-Embedded Hydrogels for Electrochemical Sensing of this compound Residues in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifouling Molecularly Imprinted Photoelectrochemical Sensors for Ultrasensitive and Selective Detection of the this compound Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Sulfamethoxazole Encapsulation in Liposomes for Targeted Antibacterial Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (B1682508) (SMX) is a sulfonamide antibiotic that inhibits bacterial growth by interfering with the synthesis of folic acid.[1][2] While effective, its systemic administration can be associated with side effects and limitations in achieving high concentrations at specific infection sites. Encapsulating this compound within liposomes offers a promising strategy to overcome these challenges. Liposomes, as biocompatible and biodegradable phospholipid vesicles, can improve the therapeutic index of SMX by modifying its pharmacokinetic profile, enabling controlled release, and facilitating targeted delivery to bacterial cells.[3][4][5] This document provides detailed protocols and data for the preparation and characterization of this compound-loaded liposomes designed for targeted antibacterial therapy.
Principle of Targeted Delivery
The primary strategy for targeting bacteria with liposomes relies on electrostatic interactions. Bacterial cell walls are typically negatively charged under physiological conditions.[3] By formulating liposomes with a net positive surface charge—often by including cationic lipids like stearylamine—these nanocarriers can preferentially adhere to and fuse with bacterial membranes, delivering their antibiotic payload directly to the pathogen.[3] This targeted approach can increase the local concentration of this compound at the infection site, enhancing its efficacy and potentially overcoming resistance mechanisms, while minimizing exposure to healthy host cells.[3][6]
Mechanism of Action: this compound
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is critical for the de novo synthesis of folic acid, a pathway essential for bacterial production of nucleotides and amino acids required for DNA, RNA, and protein synthesis.[1][7] Structurally similar to the natural substrate para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, blocking the synthesis of dihydropteroate and thereby halting the folic acid pathway.[1][8] Human cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from dietary sources.[7][9]
Data Presentation
The following tables summarize typical quantitative data for this compound-loaded liposomes. Values are representative and may vary based on specific lipids, methods, and conditions.
Table 1: Example Formulation Parameters for this compound Liposomes
| Parameter | Cationic Liposomes | Neutral Liposomes |
| Primary Phospholipid | Phosphatidylcholine (PC) | Phosphatidylcholine (PC) |
| Cholesterol (CH) | PC:CH (2:1 molar ratio) | PC:CH (2:1 molar ratio) |
| Charge-Inducing Agent | Stearylamine (SA) | None |
| Molar Ratio (PC:CH:SA) | 12.0 : 5.0 : 5.0 | N/A |
| Drug:Lipid Ratio | 1:10 (w/w) | 1:10 (w/w) |
| Hydration Buffer | Phosphate (B84403) Buffered Saline (PBS), pH 7.4 | Phosphate Buffered Saline (PBS), pH 7.4 |
| Organic Solvent | Chloroform:Methanol (B129727) (2:1 v/v) | Chloroform:Methanol (2:1 v/v) |
Table 2: Typical Physicochemical Characteristics
| Property | Cationic Liposomes | Neutral Liposomes |
| Vesicle Size (Z-average, nm) | 100 - 150 | 120 - 180 |
| Polydispersity Index (PDI) | < 0.25 | < 0.30 |
| Zeta Potential (mV) | +30 to +45 | -1 to -10 |
| Encapsulation Efficiency (%) | 50% - 70% | 45% - 65% |
Note: A positive zeta potential of ≥ +30 mV is generally considered indicative of a stable cationic formulation that can effectively target negatively charged bacterial surfaces.[10]
Table 3: Representative In Vitro Drug Release Profile (Dialysis Method)
| Time (hours) | Cumulative Release (%) - Free SMX | Cumulative Release (%) - Liposomal SMX |
| 1 | ~75 | ~20 |
| 4 | >95 | ~40 |
| 8 | ~100 | ~55 |
| 12 | ~100 | ~65 |
| 24 | ~100 | ~80 |
Data is illustrative, based on slowed release profiles observed for similar sulfonamides encapsulated in liposomes.[11] Free drug typically diffuses rapidly, while liposomal encapsulation provides a sustained release.[12][13]
Experimental Protocols
The following section provides detailed methodologies for the preparation and characterization of this compound-loaded liposomes.
Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded multilamellar vesicles (MLVs) followed by size reduction to form large unilamellar vesicles (LUVs).
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Stearylamine (SA)
-
This compound (SMX)
-
Chloroform and Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 200 nm and 100 nm pore sizes)
Procedure:
-
Lipid Dissolution: Accurately weigh and dissolve PC, cholesterol, stearylamine, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. Gently swirl the flask until all components are fully dissolved, resulting in a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 35-40°C. Reduce the pressure and rotate the flask to evaporate the organic solvent, forming a thin, uniform lipid film on the inner wall of the flask.
-
Solvent Removal: Continue evaporation under high vacuum for at least 2 hours (or overnight in a vacuum desiccator) to ensure complete removal of residual organic solvent.
-
Hydration: Add pre-warmed (above the lipid transition temperature, ~50-60°C) PBS (pH 7.4) to the flask. Agitate the flask by hand or on the rotary evaporator (without vacuum) for 1-2 hours. The lipid film will peel off the glass and swell to form a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion):
-
Assemble the liposome extruder with a 200 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane 10-15 times. This process should be performed at a temperature above the lipid's phase transition temperature.
-
Replace the membrane with a 100 nm filter and repeat the extrusion process for another 10-15 passes to obtain a more uniform size distribution of LUVs.
-
-
Storage: Store the final liposome suspension at 4°C in a sealed vial, protected from light.
Protocol 2: Characterization of Particle Size and Zeta Potential
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension with filtered PBS (for size) or filtered deionized water (for zeta potential) to achieve an appropriate scattering intensity (as per instrument guidelines).
-
Size Measurement:
-
Equilibrate the instrument to 25°C.
-
Transfer the diluted sample to a clean cuvette.
-
Perform the DLS measurement to obtain the Z-average diameter and Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Equilibrate the instrument to 25°C.
-
Inject the diluted sample into a disposable folded capillary cell.
-
Perform the measurement to determine the zeta potential, which indicates the surface charge and colloidal stability of the liposomes.[14]
-
Protocol 3: Determination of Encapsulation Efficiency (EE%)
This protocol uses centrifugation or size exclusion chromatography to separate free drug from encapsulated drug, followed by quantification using HPLC.[15][16]
Materials:
-
Liposome suspension
-
Ultracentrifuge or mini spin columns (e.g., Sephadex G-50)
-
Methanol or other suitable organic solvent to lyse liposomes
-
HPLC system with UV detector
Procedure:
-
Separation of Free Drug:
-
Method A (Ultracentrifugation): Place 1 mL of the liposome suspension in a centrifuge tube and spin at high speed (e.g., 150,000 x g for 1 hour) to pellet the liposomes. Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
Method B (Spin Column): Equilibrate a mini spin column with PBS. Add the liposome suspension to the column and centrifuge according to the manufacturer's instructions. The eluate will contain the liposomes, while the free drug is retained in the column matrix.
-
-
Quantification of Free Drug (W_free): Analyze the supernatant (from Method A) or an appropriate dilution using a validated HPLC method to determine the concentration of free this compound.
-
Quantification of Total Drug (W_total):
-
Take a known volume of the original, unseparated liposome suspension.
-
Add an excess of methanol or another suitable solvent to disrupt the liposomes and release the encapsulated drug.
-
Analyze this lysed solution by HPLC to determine the total concentration of this compound.
-
-
Calculation of Encapsulation Efficiency:
-
EE% = [(W_total - W_free) / W_total] x 100
-
Representative HPLC Method for this compound:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: Acetonitrile and a buffer (e.g., 0.025 M sodium phosphate or triethylamine (B128534) buffer), with ratios adjusted for optimal separation (e.g., 40:60 or 70:30 v/v).[18][19][20]
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis method to assess the release rate of this compound from the liposomes over time.[13][22]
Materials:
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)
-
Release medium (PBS, pH 7.4)
-
Beakers and magnetic stirrer
-
Thermostatically controlled water bath or shaker (37°C)
-
HPLC system
Procedure:
-
Preparation: Pre-soak the dialysis tubing according to the manufacturer's instructions.
-
Loading: Pipette a known volume (e.g., 2 mL) of the this compound-loaded liposome suspension into the dialysis bag. Securely seal both ends. As a control, prepare a separate bag containing the same concentration of free this compound dissolved in PBS.
-
Release: Place each dialysis bag into a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL of PBS, pH 7.4). This setup ensures sink conditions.
-
Incubation: Place the beakers in a shaking water bath set to 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from each beaker. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Analysis: Analyze the collected samples for this compound concentration using the validated HPLC method described in Protocol 3.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results versus time for both the liposomal formulation and the free drug control.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome-Based Antibacterial Delivery: An Emergent Approach to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted delivery of antibiotics using liposomes and nanoparticles: research and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hetero-Multivalent Targeted Liposomal Drug Delivery to Treat Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 14. Size and charge of Liposomes | Malvern Panalytical [malvernpanalytical.com]
- 15. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. benchchem.com [benchchem.com]
- 18. HPLC Method For Analysis Of this compound and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. historymedjournal.com [historymedjournal.com]
- 20. ijrpb.com [ijrpb.com]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Sulfamethoxazole and its Metabolites in Tissue Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic, often in combination with trimethoprim (B1683648). Understanding its metabolic fate is crucial for pharmacokinetic studies, drug metabolism research, and toxicological risk assessment. The primary metabolic pathways of this compound in the liver involve N-acetylation and oxidation.[1] The main metabolites include N4-acetyl-sulfamethoxazole, N4-hydroxy-sulfamethoxazole, and an N-glucuronide conjugate.[1][2] The N4-hydroxy metabolite is considered a reactive species potentially involved in hypersensitivity reactions.[1] This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism primarily in the liver. The two major pathways are N-acetylation, catalyzed by N-acetyltransferases (NATs), and oxidation, mediated by cytochrome P450 enzymes, particularly CYP2C9.[1] N-acetylation results in the formation of N4-acetyl-sulfamethoxazole, an inactive metabolite.[1] The oxidation pathway leads to the formation of N4-hydroxy-sulfamethoxazole, a reactive metabolite that can be further oxidized.[1] A minor pathway involves glucuronidation.[1]
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of this compound and its metabolites from tissue samples. Optimization may be required depending on the specific tissue matrix and available instrumentation.
1. Materials and Reagents
-
This compound, N4-acetyl-sulfamethoxazole, and other relevant metabolite analytical standards
-
Internal Standard (IS), e.g., deuterated this compound (this compound-d4)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Homogenizer
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX or HLB)[3][4]
-
LC-MS/MS system (e.g., equipped with a C18 reverse-phase column)[5]
2. Sample Preparation
The following is a common workflow for tissue sample preparation:
2.1. Tissue Homogenization
-
Accurately weigh approximately 0.1 g of the tissue sample.
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline) and the internal standard.
-
Homogenize the tissue sample using a mechanical homogenizer until a uniform consistency is achieved.
2.2. Protein Precipitation
-
To the tissue homogenate, add a protein precipitating agent, such as acetonitrile, typically in a 3:1 (v/v) ratio of solvent to homogenate.[6]
-
Vortex the mixture vigorously for about 1-5 minutes to ensure thorough mixing and protein precipitation.[5][6]
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the clear supernatant to a new tube for further processing.
2.3. Solid Phase Extraction (SPE) - Optional Clean-up Step
For cleaner samples and to reduce matrix effects, an SPE step is recommended.
-
Conditioning: Condition an Oasis MCX SPE column with 5 mL of methanol, followed by 5 mL of ultrapure water.[3]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.
-
Washing: Wash the column with 5 mL of 0.1 M hydrochloric acid, followed by 5 mL of methanol to remove interferences.[3]
-
Elution: Elute the analytes of interest with 5 mL of an elution solution, such as 5% ammonia (B1221849) in acetonitrile.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of this compound and its metabolites.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[7][8] |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 5-20 µL |
| Column Temperature | 30-40°C[5] |
| Gradient | A gradient elution is typically used to achieve optimal separation. |
3.2. Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| Ion Spray Voltage | ~4000-5500 V[7][9] |
| Source Temperature | 350-500°C[7][9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[7] |
MRM Transitions
Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized for the instrument used. The following are example transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 254.3 | 156.0, 108.0 |
| N4-acetyl-sulfamethoxazole | 296.1 | 198.1, 108.0 |
| This compound-d4 (IS) | 258.1 | 160.0, 112.0 |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound. Data for metabolites can be established using a similar validation approach.
| Parameter | This compound | Trimethoprim (for context) | Reference |
| Linearity Range | 12 - 400 µg/mL (in serum) | 1.2 - 40 µg/mL (in serum) | [10][11] |
| Limit of Detection (LOD) | 0.47 µg/mL (in serum) | 0.06 µg/mL (in serum) | [10][11] |
| Intra-assay Precision (%CV) | <6% | <7% | [10][11] |
| Inter-assay Precision (%CV) | <10% | <10% | [10][11] |
| Recovery | 74.3 - 118% (in water) | - | [4] |
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound and its metabolites from tissue samples using LC-MS/MS. The described method, including sample preparation and optimized LC-MS/MS parameters, offers a sensitive and reliable approach for researchers in drug development and related fields. The provided workflows and quantitative data serve as a valuable resource for establishing and validating this analytical method in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journalofchemistry.org [journalofchemistry.org]
- 8. Simultaneous determination of trimethoprim and this compound in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Serum this compound and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Sulfamethoxazole in Combination Therapy for Toxoplasmosis
Introduction
Toxoplasmosis, caused by the obligate intracellular protozoan Toxoplasma gondii, is a globally prevalent infection. While typically asymptomatic in immunocompetent individuals, it can lead to severe and life-threatening disease, such as encephalitis, in immunocompromised patients (e.g., those with HIV/AIDS or organ transplant recipients) and can cause devastating congenital defects if acquired during pregnancy.[1][2] The primary therapeutic strategy targets the rapidly replicating tachyzoite stage of the parasite.[3] The gold-standard treatment has historically been a combination of pyrimethamine (B1678524) and sulfadiazine.[4] However, due to issues with toxicity and availability, alternative regimens are crucial. The combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508) (TMP-SMX), also known as co-trimoxazole, has emerged as a widely used and effective alternative for both the treatment and prophylaxis of toxoplasmosis.[3][5]
Mechanism of Action
The efficacy of this compound in treating toxoplasmosis relies on its synergistic combination with a dihydrofolate reductase (DHFR) inhibitor, most commonly trimethoprim. T. gondii, like many prokaryotes, cannot utilize exogenous folate and is dependent on its own de novo folate synthesis pathway. This pathway is essential for producing tetrahydrofolate, a critical cofactor for the synthesis of nucleotides (thymidine and purines) and certain amino acids, which are vital for DNA synthesis and cellular replication.[2][6]
The combination of this compound and trimethoprim creates a sequential blockade of this vital metabolic pathway:
-
This compound : Acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). It mimics the natural substrate, para-aminobenzoic acid (PABA), preventing the synthesis of dihydropteroate, a precursor to dihydrofolate.[6][7]
-
Trimethoprim : Inhibits the subsequent step by blocking the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate to the active tetrahydrofolate.[6]
This dual, sequential inhibition is more potent than the action of either drug alone, leading to a synergistic anti-toxoplasmic effect.[8]
Caption: Mechanism of synergistic action of TMP-SMX on the T. gondii folate pathway.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of this compound-based combination therapies against Toxoplasma gondii.
Table 1: In Vitro Efficacy of Folate Pathway Inhibitors against T. gondii
| Compound | Target | 50% Inhibitory Concentration (IC50) | Source |
|---|---|---|---|
| This compound | DHPS | 1.1 µg/mL | [9] |
| Sulfadiazine | DHPS | 2.5 µg/mL | [9] |
| Trimethoprim | DHFR | 2.3 µg/mL | [9] |
| Pyrimethamine | DHFR | 0.04 µg/mL | [9] |
| Combination | DHPS + DHFR | Significant synergistic effect at 2 µg/mL TMP + 50 µg/mL SMZ |[10][11] |
Table 2: Efficacy of TMP-SMX in Murine Models of Toxoplasmosis
| Treatment Regimen (Drug/Dose/Route) | Mouse Survival Rate / Outcome | Source |
|---|---|---|
| SMX (600 mg/kg/day) | 100% (10/10) survival | [8] |
| TMP (70 mg/kg/day) | Failed to eradicate Toxoplasma | [8] |
| TMP (60 mg/kg/day) + SMX (300 mg/kg/day) | 100% (10/10) survival; 100% (4/4) "cure" | [8] |
| TMP (200 mg/kg/day) + SMX (200 mg/kg/day) via gavage | 87% survival | [10][11] |
| TMP (100 mg/kg/day) + SMX (200 mg/kg/day) in diet | 100% survival |[10] |
Table 3: Clinical Dosage Regimens for Trimethoprim-Sulfamethoxazole (TMP-SMX)
| Indication | Patient Population | Dosage (Trimethoprim / this compound) | Duration | Source |
|---|---|---|---|---|
| Treatment | Adults | 5 mg/kg TMP + 25 mg/kg SMX, twice daily | 4-6 weeks | [12][13] |
| Treatment | Children (>6 weeks) | 5 mg TMP / 25 mg SMX per kg, twice daily | 4-6 weeks | [13] |
| Prophylaxis | Adults (HIV-infected) | 160 mg TMP / 800 mg SMX, once daily (preferred) | As long as necessary | [13][14] |
| Prophylaxis | Adults (HIV-infected) | 80 mg TMP / 400 mg SMX, once daily (alternative) | As long as necessary | [14] |
| Prophylaxis | Children (>4 weeks) | 10 mg SMX / 50 mg TMP per kg, once daily (max 160/800mg) | As long as necessary | [13] |
| Ocular Toxoplasmosis | Adults (Recurrence Prevention) | 160 mg TMP / 800 mg SMX, every 3 days | Long-term |[15] |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound combination therapies in research settings.
Protocol 1: In Vitro Susceptibility Assay of T. gondii
Objective: To determine the in vitro efficacy and IC50 of TMP-SMX against T. gondii tachyzoites using a colorimetric or fluorescence-based assay.
Materials:
-
Host cells (e.g., Human Foreskin Fibroblasts (HFF), Vero cells, or MRC5 fibroblasts)[9][16]
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
T. gondii tachyzoites (e.g., RH strain, which may be engineered to express GFP or β-galactosidase for easier quantification)[16]
-
This compound and Trimethoprim stock solutions (in DMSO or other suitable solvent)
-
96-well clear-bottom microplates
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent or other viability assay kit (e.g., CyQUANT™, PrestoBlue™)
-
Plate reader (absorbance or fluorescence)
Methodology:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.
-
Parasite Infection: After 24 hours, remove the medium. Infect the confluent cell monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of 5:1 (parasite:host cell).[17]
-
Incubation: Allow parasites to invade the host cells by incubating for 2-4 hours at 37°C, 5% CO₂.
-
Drug Application: Gently wash the wells twice with PBS to remove extracellular parasites. Add fresh culture medium containing serial dilutions of this compound, Trimethoprim, or their combination. Include "parasite-only" (positive control) and "cells-only" (negative control) wells.
-
Incubation: Incubate the plate for an additional 24-72 hours at 37°C, 5% CO₂.
-
Quantification of Parasite Growth:
-
For β-galactosidase expressing parasites: Lyse the cells and add a colorimetric substrate (e.g., CPRG). Measure absorbance at the appropriate wavelength.
-
For GFP-expressing parasites: Read the plate directly on a fluorescence plate reader.
-
For label-free parasites (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. The reagent is converted to formazan (B1609692) by metabolically active cells (both host cells and parasites). Solubilize the formazan crystals and measure absorbance.[16]
-
-
Data Analysis: Normalize the data to the untreated infected control wells. Plot the percentage of parasite inhibition versus drug concentration and calculate the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro anti-Toxoplasma drug screening assay.
Protocol 2: In Vivo Efficacy Assessment in a Murine Model
Objective: To evaluate the in vivo efficacy of TMP-SMX combination therapy in an acute murine model of toxoplasmosis.
Materials:
-
Virulent T. gondii tachyzoites (e.g., RH strain)
-
This compound and Trimethoprim for oral administration
-
Oral gavage needles
-
Sterile saline or appropriate vehicle
-
Biosafety cabinet and appropriate PPE
Methodology:
-
Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Infection: Infect mice intraperitoneally (IP) with a lethal dose of T. gondii RH strain tachyzoites (e.g., 1 x 10³ to 1 x 10⁵ tachyzoites per mouse, depending on the strain and desired time to death).[18] Include an uninfected control group.
-
Group Assignment: Randomly assign infected mice to different treatment groups:
-
Group 1: Vehicle control (e.g., sterile saline)
-
Group 2: this compound monotherapy (e.g., 300 mg/kg/day)
-
Group 3: Trimethoprim monotherapy (e.g., 60 mg/kg/day)
-
Group 4: TMP-SMX combination therapy (e.g., 60 mg/kg TMP + 300 mg/kg SMX per day)[8]
-
-
Drug Administration: Begin treatment 24 hours post-infection. Administer drugs daily via oral gavage for 14 consecutive days.[10]
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival. The primary endpoint is the survival rate at the end of a pre-determined period (e.g., 30 days post-infection).
-
Confirmation of Cure (Optional): For surviving mice in treatment groups, parasite eradication can be assessed. After the 30-day observation period, brain homogenates from a subset of survivors can be inoculated into naive mice to check for latent infection.[8]
-
Data Analysis: Compare the survival curves of the different treatment groups using Kaplan-Meier analysis and the log-rank test. A significant increase in the mean survival time and overall survival rate in the treatment group compared to the vehicle control indicates drug efficacy.
References
- 1. Management of toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Care of Toxoplasmosis | Toxoplasmosis | CDC [cdc.gov]
- 4. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethoprim this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective Inhibitors of Toxoplasma gondii Thymidylate Synthase for Opportunistic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxoplasmosis Medication: Sulfonamide, Antibiotics, Other, Lincosamide Antimicrobials, Antiprotozoal Agents, Macrolides, Corticosteroids, Antidotes, Cycloplegics/Mydriatics [emedicine.medscape.com]
- 8. Evaluation of trimethoprim and sulphamethoxazole as monotherapy or in combination in the management of toxoplasmosis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effects of folate inhibitors on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of trimethoprim and this compound on Toxoplasma gondii in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajtmh.org [ajtmh.org]
- 12. droracle.ai [droracle.ai]
- 13. CO-TRIMOXAZOLE = this compound (SMX)/TRIMETHOPRIM (TMP) oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 14. drugs.com [drugs.com]
- 15. Management of Ocular Toxoplasmosis - American Academy of Ophthalmology [aao.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. [Chemotherapeutic efficacy of trimethoprim-sulfamethoxazole (Bactrim) in experimental murine toxoplasmosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the effects of this compound on Toxoplasma gondii loads and stage conversion in IFN-gamma knockout mice using QC-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sulfamethoxazole Resistance Gene (sul1 & sul2) Prevalence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative assessment of the prevalence of two key sulfamethoxazole (B1682508) (SMX) resistance genes, sul1 and sul2, in various environmental and clinical samples. The methodologies detailed below are foundational for understanding the dissemination of antibiotic resistance and for the development of novel antimicrobial strategies.
Introduction
Sulfonamides, a class of synthetic antimicrobial agents, have been extensively used in both human and veterinary medicine. Consequently, resistance to these drugs has become widespread. This resistance is often mediated by the acquisition of mobile genetic elements carrying sulfonamide resistance genes (sul), with sul1 and sul2 being among the most frequently detected.[1] Monitoring the prevalence of these genes is crucial for public health surveillance, agricultural management, and environmental risk assessment.[2] This protocol outlines a robust and reproducible workflow for the quantification of sul1 and sul2 genes using quantitative polymerase chain reaction (qPCR).
Experimental Workflow Overview
The overall workflow for assessing the prevalence of sul1 and sul2 genes involves several key stages, from sample collection to data analysis. Each step is critical for obtaining accurate and reliable results.
Caption: Experimental workflow for assessing SMX resistance gene prevalence.
Detailed Experimental Protocols
Sample Collection and Processing
The method of sample collection and initial processing is dependent on the sample matrix. It is crucial to prevent cross-contamination between samples.
-
Water Samples: For water samples with low microbial biomass, filtration is necessary to concentrate the microorganisms.[3]
-
Soil and Sediment Samples: It is recommended to collect soil samples from a depth of 3-5 cm to ensure the presence of sufficient living microbes.[3] Samples should be homogenized before DNA extraction.
-
Fecal and Sludge Samples: These samples are typically rich in microbial content and can often be used directly for DNA extraction after homogenization.
For all sample types, it is advisable to store them at -20°C if not processed immediately for DNA extraction.[3]
DNA Extraction
The objective is to extract high-quality total genomic DNA from the samples. Several commercial kits are available and have been shown to be effective for environmental samples. The choice of kit may influence the DNA yield and purity.[4][5]
Protocol using a commercial DNA extraction kit (e.g., FastDNA™ SPIN Kit for Soil):
-
Follow the manufacturer's instructions for the specific sample type.
-
Briefly, a specified amount of the processed sample is added to a lysing matrix tube.
-
Lysis buffer is added, and the sample is homogenized using a bead beater to mechanically disrupt the cells.
-
The lysate is centrifuged, and the supernatant containing the DNA is transferred to a clean tube.
-
Binding matrix is added to the supernatant to capture the DNA.
-
The DNA-bound matrix is washed to remove inhibitors.
-
The purified DNA is eluted from the matrix using a suitable elution buffer.
DNA Quality and Quantity Assessment:
-
Quantity: Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Purity: Assess the purity of the extracted DNA by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA. The A260/A230 ratio should ideally be between 2.0 and 2.2. Low ratios can indicate the presence of PCR inhibitors like humic acids.[3]
Quantitative PCR (qPCR) Assay
The abundance of sul1 and sul2 genes is determined by qPCR using specific primers and probes.
Primer and Probe Sequences:
The following table provides commonly used primer and probe sequences for the quantification of sul1 and sul2 genes.
| Target Gene | Primer/Probe Name | Sequence (5' - 3') | Amplicon Size (bp) | Reference |
| sul1 | sul1-F | CGGCGTGGGCTACCTGAACG | 432 | [6][7] |
| sul1-R | GCCGATCGCGTGAAGTTCCG | [6] | ||
| sul2 | sul2-F | GCGCTCAAGGCAGATGGCATT | 293 | [7] |
| sul2-R | GCGTTTGATACCGCGACCTGA | [7] | ||
| 16S rRNA | 16S-F | ACTCCTACGGGAGGCAGCAG | - | [4] |
| 16S-R | ATTACCGCGGCTGCTGGC | [4] |
qPCR Reaction Setup:
The following table outlines a typical qPCR reaction mixture. Optimization may be required based on the qPCR instrument and reagents used.
| Component | Final Concentration | Volume (for 20 µL reaction) |
| 2x qPCR Master Mix | 1x | 10 µL |
| Forward Primer (10 µM) | 400 nM | 0.8 µL |
| Reverse Primer (10 µM) | 400 nM | 0.8 µL |
| Template DNA | 1-10 ng | 2 µL |
| Nuclease-free water | - | to 20 µL |
Thermal Cycling Conditions:
The following are typical thermal cycling conditions. These should be optimized for the specific primer sets and qPCR instrument.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5 min | 1 |
| Denaturation | 95 | 30 s | 40 |
| Annealing | 55-60 | 30 s | |
| Extension | 72 | 30 s | |
| Final Extension | 72 | 5 min | 1 |
| Melt Curve Analysis | (instrument specific) | - | 1 |
Standard Curve Generation:
To quantify the absolute copy number of the target genes, a standard curve must be generated. This is done by performing a serial dilution of a known concentration of a plasmid containing the target gene insert or a synthesized gene fragment. The standard curve should have a high amplification efficiency (90-110%) and a strong correlation coefficient (R² > 0.99).[8][9][10]
Data Analysis and Presentation
Data Analysis:
The absolute copy number of sul1 and sul2 in each sample is determined from the standard curve. To account for variations in the amount of starting bacterial DNA, the abundance of the resistance genes is often normalized to the abundance of the 16S rRNA gene, which serves as a proxy for the total bacterial population.[4]
The relative abundance is calculated as: Relative Abundance = (Copy number of sul gene) / (Copy number of 16S rRNA gene)
Data Presentation:
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes standard curve parameters and the calculated absolute and relative abundances of the target genes in the samples.
| Sample ID | sul1 (copies/µL DNA) | sul2 (copies/µL DNA) | 16S rRNA (copies/µL DNA) | sul1/16S rRNA | sul2/16S rRNA |
| Sample A | 1.5 x 10⁵ | 2.3 x 10⁴ | 8.7 x 10⁷ | 1.72 x 10⁻³ | 2.64 x 10⁻⁴ |
| Sample B | 7.8 x 10⁴ | 1.1 x 10⁵ | 9.1 x 10⁷ | 8.57 x 10⁻⁴ | 1.21 x 10⁻³ |
| ... | ... | ... | ... | ... | ... |
Logical Relationship of SMX Resistance
The presence of sul1 and sul2 genes in a bacterial population contributes to the overall phenotypic resistance to this compound. These genes encode alternative dihydropteroate (B1496061) synthase (DHPS) enzymes that are not inhibited by sulfonamides, allowing the bacteria to continue folic acid synthesis, which is essential for growth.
Caption: this compound resistance mechanism mediated by sul genes.
Conclusion
This protocol provides a standardized framework for the assessment of sul1 and sul2 gene prevalence. Adherence to these guidelines will facilitate the generation of comparable data across different studies and environmental matrices, which is essential for a comprehensive understanding of the dynamics of antibiotic resistance. The validation of qPCR assays and appropriate data normalization are critical for the accuracy and reliability of the results.[8][10]
References
- 1. Meta-analysis reveals the global picture of antibiotic resistance gene prevalence across environments | bioRxiv [biorxiv.org]
- 2. Antibiotic Resistance Genes (ARGs) Analysis Solution - CD Genomics [cd-genomics.com]
- 3. 6 Tips for Good DNA Extraction from Environmental Samples - LabMal [labmal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Design and Validation of Primer Sets for the Detection and Quantification of Antibiotic Resistance Genes in Environmental Samples by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a One-Step Multiplex qPCR Assay for Detection of Methicillin and Vancomycin Drug Resistance Genes in Antibiotic-Resistant Bacteria | MDPI [mdpi.com]
- 10. Design and Validation of Primer Sets for the Detection and Quantification of Antibiotic Resistance Genes in Environment… [ouci.dntb.gov.ua]
Application Notes: Photocatalytic Degradation of Sulfamethoxazole using TiO₂ Nanoparticles
Introduction
Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, is frequently detected in water bodies due to its incomplete removal in conventional wastewater treatment plants.[1] The persistence of SMX in the environment poses a significant risk by promoting the development of antibiotic-resistant bacteria.[2] Heterogeneous photocatalysis using titanium dioxide (TiO₂) nanoparticles is an effective advanced oxidation process (AOP) for degrading persistent organic pollutants like SMX into less harmful substances.[1][3] TiO₂ is a favored photocatalyst due to its high efficiency, chemical stability, non-toxicity, and cost-effectiveness.[4] These notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of SMX using TiO₂ nanoparticles.
Principle of TiO₂ Photocatalysis
The photocatalytic degradation process over TiO₂ is initiated when the semiconductor nanoparticles absorb photons with energy equal to or greater than their band gap (typically UV light).[1] This absorption generates electron-hole pairs (e⁻/h⁺). The highly reactive holes (h⁺) in the valence band can directly oxidize adsorbed SMX molecules or react with water to form hydroxyl radicals (•OH). Simultaneously, electrons (e⁻) in the conduction band react with dissolved oxygen to produce superoxide (B77818) radicals (O₂•⁻). These highly reactive oxygen species (ROS), particularly the hydroxyl radical, are powerful, non-selective oxidizing agents that can mineralize SMX into CO₂, H₂O, and inorganic ions.[1][5][6]
Key Factors Influencing Degradation Efficiency
The efficiency of SMX photocatalytic degradation is influenced by several operational parameters:
-
Solution pH: The pH of the aqueous solution is a critical factor.[7] Studies consistently show that acidic conditions (pH 3-4) are optimal for SMX degradation with TiO₂.[7][8][9] The degradation efficiency tends to decrease as the pH becomes neutral or alkaline.[1][10] This is attributed to the surface charge of TiO₂ (point of zero charge, pzc, is ~6.2) and the ionic state of the SMX molecule, which affect the adsorption of the pollutant onto the catalyst surface.[1]
-
Catalyst Dosage: The concentration of TiO₂ nanoparticles impacts the degradation rate. An increase in catalyst dosage generally enhances SMX removal by providing more active sites for the reaction.[1][11] However, an excessive concentration can lead to increased turbidity, which scatters the light and reduces its penetration into the solution.[1] This "screening effect," along with particle agglomeration, can decrease the overall efficiency. Optimal dosages are typically found in the range of 0.5 to 1.25 g/L.[1][7][9]
-
Initial SMX Concentration: The initial concentration of the pollutant affects the degradation kinetics.[1] Generally, the degradation efficiency decreases as the initial SMX concentration increases.[9][10][11] At a fixed catalyst dosage, a higher SMX concentration leads to the saturation of active sites on the TiO₂ surface, resulting in a lower removal rate.[10][11]
-
Light Source: The process is dependent on a light source, most commonly UV lamps, which provide the necessary energy to activate the TiO₂.[7][8] The use of solar light is also a sustainable option being explored.[3][12]
Reaction Kinetics
The photocatalytic degradation of SMX typically follows pseudo-first-order kinetics.[7][10][13] The reaction rate can be described by the equation: ln(C₀/C) = kt, where C₀ is the initial concentration of SMX, C is the concentration at time t, and k is the apparent reaction rate constant.[10]
Data Presentation
Table 1: Effect of pH on this compound (SMX) Degradation Efficiency
| Catalyst | Initial SMX Conc. (mg/L) | Catalyst Dosage (g/L) | pH | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| TiO₂/BC-5-300 | 30 | 0.4 | 3 | 89 | 240 | [8][10][11] |
| TiO₂/BC-5-300 | 20 | 0.4 | 3 | 69.4 | 240 | [10][11] |
| TiO₂/BC-5-300 | 20 | 0.4 | 5 | ~65 | 240 | [10][11] |
| TiO₂/BC-5-300 | 20 | 0.4 | 7 | ~55 | 240 | [10][11] |
| TiO₂/BC-5-300 | 20 | 0.4 | 9 | 50.4 | 240 | [10][11] |
| TiO₂ | 500 | 0.5 | 4 | 62.2 (COD Removal) | 420 | [7] |
| TiO₂ | 500 | 0.5 | 7 | 31.8 (COD Removal) | 420 | [7] |
| TiO₂ | N/A | 0.5 | 4 | 61.28 | N/A | [9] |
Table 2: Effect of Catalyst Dosage on this compound (SMX) Degradation Efficiency
| Catalyst | Initial SMX Conc. (mg/L) | Catalyst Dosage (g/L) | pH | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| TiO₂/BC-5-300 | 20 | 0.1 | 5 | 57.6 | 240 | [11] |
| TiO₂/BC-5-300 | 20 | 0.4 | 5 | 65.55 | 240 | [11] |
| TiO₂ | 10 | 0.625 | N/A | 57.73 | 180 | [1] |
| TiO₂ | 10 | 1.25 | N/A | 81.21 | 180 | [1] |
| TiO₂ | 10 | 2.5 | N/A | 76.28 | 180 | [1] |
| TiO₂ | N/A | 0.5 | 4 | 61.28 | N/A | [9] |
Table 3: Effect of Initial Concentration on this compound (SMX) Degradation Efficiency
| Catalyst | Initial SMX Conc. (mg/L) | Catalyst Dosage (g/L) | pH | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| TiO₂/BC-5-300 | 30 | 0.4 | 3 | 89 | 240 | [10][11] |
| TiO₂/BC-5-300 | 40 | 0.4 | 3 | 75 | 240 | [10][11] |
| Ag⁰(NP)/TiO₂(B) | 0.5 | Thin Film | N/A | 57 | N/A | [1] |
| Ag⁰(NP)/TiO₂(B) | 15.0 | Thin Film | N/A | 20 | N/A | [1] |
| TiO₂ | 25 | 0.5 | 4 | >61.28 | N/A | [9] |
| TiO₂ | 100 | 0.5 | 4 | <61.28 | N/A | [9] |
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Biochar-Supported TiO2-Based Nanocomposites for the Photocatalytic Degradation of this compound in Water—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic degradation of this compound using TiO2-based materials - Perspectives for the development of a sustainable water treatment technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The efficient degradation and mechanism of this compound using ZnO/ZnIn2S4 heterojunction under visible light [frontiersin.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Photocatalytic Degradation and Toxicity Analysis of this compound using TiO2/BC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic Degradation and Toxicity Analysis of this compound using TiO2/BC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. repositorio.uam.es [repositorio.uam.es]
- 13. [PDF] Kinetic Study of Adsorption and Photocatalysis on this compound Degradation by $TiO_2$/HAP Media | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analysis of Sulfamethoxazole in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (SMX) is a sulfonamide bacteriostatic antibiotic frequently used in combination with trimethoprim (B1683648) to treat a variety of bacterial infections.[1][2] Accurate and reliable quantification of SMX in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry.
Analytical Methods Overview
A summary of common analytical methods for the determination of this compound is presented below. The choice of method often depends on factors such as the required sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix.
| Method | Principle | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of SMX from other components based on its partitioning between a stationary phase and a mobile phase, followed by UV detection. | Assay and impurity determination in raw materials and various pharmaceutical dosage forms (tablets, oral suspensions).[1][3] |
| UV-Visible Spectrophotometry | Measurement of the absorbance of UV-Vis light by SMX at a specific wavelength. Can involve direct measurement or derivatization to form a colored complex.[4][5] | Simple, rapid, and cost-effective quantification in bulk drug and simple formulations.[4] |
| Titrimetry | A classic chemical analysis method involving the reaction of SMX with a titrant to a defined endpoint. | Official pharmacopoeial method for the assay of bulk this compound.[6][7] |
Quantitative Data Summary
The following tables summarize the key performance parameters for various validated analytical methods for this compound determination.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Reported Values |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Methanol (B129727):Water (60:40 v/v), pH adjusted to 2.6 with phosphoric acid[3] |
| Flow Rate | 1.0 mL/minute[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 40°C[3] |
| Linearity Range | 0.1 - 100 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98 - 102%[4] |
| Precision (%RSD) | < 2%[1] |
Table 2: UV-Visible Spectrophotometry Method Parameters
| Parameter | Reported Values |
| Methodology | Formation of a Schiff's base with vanillin[5] |
| Solvent/Medium | Glacial acetic acid and 0.1M perchloric acid[5] |
| Maximum Wavelength (λmax) | 372 nm[5] |
| Linearity Range | 1.5 - 40 µg/mL[5] |
| Correlation Coefficient (r) | 0.9993[5] |
| Limit of Detection (LOD) | 0.19 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.24 µg/mL[5] |
Table 3: Titrimetric Method Parameters (as per USP)
| Parameter | Description |
| Principle | Potentiometric titration with sodium nitrite (B80452).[7] |
| Sample Preparation | Dissolve accurately weighed this compound in a mixture of glacial acetic acid and water, then add hydrochloric acid.[7] |
| Titrant | 0.1 M Sodium Nitrite VS[7] |
| Endpoint Detection | Potentiometrically using a calomel-platinum electrode system.[7] |
| Equivalence | Each mL of 0.1 M sodium nitrite is equivalent to 25.33 mg of C10H11N3O3S.[7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the analysis of this compound in tablets.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
-
Pharmaceutical tablets containing this compound.
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of methanol and water in the ratio of 60:40 (v/v). Adjust the pH to 2.6 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.[3]
4. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working standard solutions within the linear range (e.g., 10-100 µg/mL).
5. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.
6. Analysis:
-
Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
7. Calculation: Calculate the amount of this compound in the sample using the following formula:
Protocol 2: UV-Visible Spectrophotometry Method
This protocol describes a colorimetric method for the determination of this compound.
1. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
2. Reagents and Materials:
-
Glacial acetic acid.
-
Perchloric acid (0.1 M).
-
Vanillin (B372448) solution (10% w/v in glacial acetic acid).[5]
-
This compound reference standard.
-
Pharmaceutical tablets containing this compound.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (100 µg/mL) in glacial acetic acid.
-
Transfer varying aliquots of the stock solution into a series of 10 mL volumetric flasks to obtain concentrations in the range of 1.5 - 40 µg/mL.[5]
-
To each flask, add 1 mL of 0.1 M perchloric acid and 1.5 mL of 10% vanillin solution.[5]
-
Mix the contents well and dilute to the mark with glacial acetic acid.
-
Allow the reaction to proceed for 45 minutes.[5]
4. Preparation of Sample Solution (Tablets):
-
Weigh and powder 10 tablets.
-
Transfer an amount of powder equivalent to 40 mg of SMX into a 100 mL beaker and dissolve in 0.1 M glacial acetic acid.
-
Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with the same acid.[5]
-
Take an appropriate volume of this solution and dilute it to fall within the Beer's law range.
5. Measurement:
-
Measure the absorbance of the standard and sample solutions at 372 nm against a reagent blank.[5]
-
The reagent blank is prepared in the same manner as the standards but without the this compound.
6. Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of SMX per tablet.
Protocol 3: Titrimetric Method (Official USP Method)
This protocol is based on the United States Pharmacopeia (USP) monograph for the assay of this compound bulk drug.[7]
1. Reagents and Materials:
-
Glacial acetic acid.
-
Hydrochloric acid.
-
Sodium nitrite (0.1 M) volumetric solution (VS).
-
Potassium bromide solution (3 in 10).
-
This compound raw material.
2. Procedure:
-
Accurately weigh about 0.5 g of this compound, previously dried.
-
Dissolve in a mixture of 20 mL of glacial acetic acid and 40 mL of water.[7]
-
Add 15 mL of hydrochloric acid.[7]
-
Cool the solution to below 15°C.[6]
-
Immediately titrate with 0.1 M sodium nitrite VS, determining the endpoint potentiometrically using a calomel-platinum electrode system.[7]
3. Calculation:
-
Each mL of 0.1 M sodium nitrite is equivalent to 25.33 mg of this compound (C10H11N3O3S).[7]
-
Calculate the percentage purity of the this compound.
Visualizations
Caption: Experimental Workflow for HPLC Analysis of this compound.
Caption: Logical Steps for this compound Analysis in Pharmaceutical Formulations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfamethoxazole Peak Resolution in Reverse-Phase HPLC
Welcome to the technical support center for improving Sulfamethoxazole peak resolution in reverse-phase High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues encountered during the analysis of this compound.
Troubleshooting Guide
This guide addresses frequent problems with this compound peak shape and resolution in a question-and-answer format.
Question 1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise accuracy and resolution.[1][2]
Answer:
Several factors can cause peak tailing for this compound:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the amine group of this compound, causing tailing.[2][3]
-
Mobile Phase pH Near pKa: this compound is a weak acid with a pKa around 6.0.[4] If the mobile phase pH is too close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.[2][3]
-
Metal Contamination: Trace metal ions in the HPLC system (e.g., from frits, tubing, or the sample itself) can chelate with this compound, contributing to tailing.[3]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]
-
Column Degradation: A void at the column inlet or a contaminated column can cause poor peak shape.[3][5]
Question 2: How can I fix peak tailing for this compound?
Answer:
Here are several solutions to address peak tailing:
-
Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound (~6.0). A lower pH (e.g., 2.5-4.0) will suppress the ionization of both the sulfonamide group and residual silanols on the column, leading to a more symmetrical peak.[3][6][7]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize secondary interactions with silanol groups.[2]
-
Add a Chelating Agent: If metal contamination is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase can improve peak shape.[3]
-
Reduce Sample Concentration: Decrease the concentration or volume of the injected sample to avoid overloading the column.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[8][9]
-
Flush the Column: If the column is contaminated, flush it with a strong solvent. If a void has formed, replacing the column may be necessary.[3]
Question 3: My this compound peak is showing fronting. What is the cause and how do I resolve it?
Peak fronting, an asymmetry where the leading edge of the peak is sloped, is less common than tailing but can still affect quantification.[1]
Answer:
Potential causes and solutions for peak fronting include:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or if the injection solvent is much stronger than the mobile phase, the analyte can precipitate on the column, leading to fronting.[3] Ensure the sample is fully dissolved in a solvent that is weaker than or the same as the initial mobile phase.[3]
-
Column Degradation: A void or channel at the column inlet can cause peak fronting.[3] This may be accompanied by a sudden drop in backpressure. Reversing and flushing the column may help, but replacement is often necessary.[3]
Question 4: I am observing split peaks for this compound. What should I do?
A single analyte peak appearing as two or more distinct peaks can significantly complicate data analysis.[1][8]
Answer:
Split peaks can arise from several issues:
-
Injection Solvent Incompatibility: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the sample band to spread improperly at the column head, resulting in a split peak.[3] The best practice is to dissolve the sample in the initial mobile phase composition.[3]
-
Column Void or Channeling: A void at the head of the column can split the sample band as it enters the stationary phase.[3][8] Replacing the column is the most reliable solution.
-
Partially Blocked Frit: A partially blocked frit at the column inlet can also lead to peak splitting. The frit can sometimes be cleaned, but replacement is often more effective.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC method for this compound?
A common starting point is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol).[3][6][10] The pH of the aqueous buffer should be controlled, typically in the acidic range (e.g., pH 2.5-4.0), to ensure good peak shape.[6][7]
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol (B129727) have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reverse-phase HPLC and can lead to shorter retention times. Methanol may offer different selectivity for this compound and any impurities or co-eluting compounds. The choice often depends on the specific separation requirements and should be optimized during method development.
Q3: What detection wavelength is typically used for this compound?
This compound has a UV absorbance maximum around 254-270 nm. A wavelength in this range is commonly used for detection.[6][7] For simultaneous analysis with other compounds like Trimethoprim, a different wavelength may be chosen to optimize the response for both analytes.[10]
Q4: Can temperature be used to improve peak resolution?
Yes, increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. A typical operating temperature is between 30-40°C.[3][7] However, the stability of this compound at elevated temperatures should be considered.
Experimental Protocols
Below are detailed methodologies for HPLC analysis of this compound, derived from established methods.
Method 1: Isocratic RP-HPLC for this compound and Trimethoprim [10]
-
Column: Agilent C18 (250mm × 4.6mm, 5µm)
-
Mobile Phase: Buffer: Acetonitrile (30:70, v/v). The buffer is prepared with Triethylamine and the pH is adjusted to 4.0 with Ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm nylon filter before injection.
Method 2: Isocratic RP-HPLC for this compound and Trimethoprim in Liquid Suspension [6][7]
-
Column: C18 (25 cm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: Water (60:40, v/v). Adjust pH to 2.6 with dilute phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute the sample in methanol.
Quantitative Data Summary
The following tables summarize the impact of various chromatographic parameters on this compound analysis.
Table 1: Mobile Phase Composition and its Effect on Retention
| Mobile Phase Composition (Aqueous:Organic) | pH | Column Type | Analyte(s) | Retention Time (min) | Reference |
| Phosphate Buffer:Acetonitrile:Methanol (65:20:15) | Not Specified | C18 | This compound & Trimethoprim | Not Specified | [4] |
| Triethylamine Buffer:Acetonitrile (30:70) | 4.0 | C18 | This compound & Trimethoprim | 2.688 | [10] |
| Water:Methanol (40:60) | 2.6 | C18 | This compound & Trimethoprim | Not Specified | [6][7] |
| Water:Methanol (60:40) | 3.5 | C18 | This compound & Trimethoprim | Not Specified | [11] |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column; lower mobile phase pH to 2.5-3.0.[2][3] |
| Mobile phase pH close to analyte pKa (~6.0) | Adjust mobile phase pH to be at least 1.5-2 units away from the pKa.[3] | |
| Metal contamination | Add a chelating agent (e.g., EDTA) to the mobile phase.[3] | |
| Column overload | Decrease sample concentration or injection volume.[1] | |
| Peak Fronting | Poor sample solubility; injection solvent stronger than mobile phase | Dissolve sample in a solvent weaker than or compatible with the mobile phase.[3] |
| Column void | Reverse and flush the column; replace the column if the problem persists.[3] | |
| Split Peaks | Injection solvent incompatibility | Dissolve the sample in the initial mobile phase.[3] |
| Column void or channeling | Replace the column.[3][8] |
Visual Guides
Troubleshooting Workflow for this compound Peak Shape Issues
Caption: A flowchart for systematically troubleshooting common peak shape problems.
Logical Relationships of Peak Tailing Causes and Solutions
Caption: Relationship between causes of peak tailing and their corresponding solutions.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. A Reliable Method to Quantify Trimethoprim and this compound in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.umt.edu.pk [journals.umt.edu.pk]
- 8. mastelf.com [mastelf.com]
- 9. lcms.cz [lcms.cz]
- 10. ijrpb.com [ijrpb.com]
- 11. redalyc.org [redalyc.org]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Sulfamethoxazole
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Sulfamethoxazole (B1682508). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, understanding, and mitigating matrix effects in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2][5]
Q2: What causes matrix effects?
A2: Matrix effects are primarily caused by competition between the analyte (this compound) and co-eluting matrix components for ionization.[2] Several mechanisms can contribute to this:
-
Ion Suppression: This is the most common matrix effect.[6] It happens when co-eluting compounds compete for the available charge in the ion source, reducing the ionization efficiency of the analyte.[2][5] Compounds with high polarity and basicity are often responsible.[4][5]
-
Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte.[3]
-
Changes in Droplet Formation and Evaporation: High concentrations of non-volatile components, like salts, can alter the surface tension and evaporation of the electrospray droplets, hindering the release of analyte ions.[5]
-
Analyte Neutralization: Matrix components can deprotonate and neutralize the charged analyte ions in the liquid phase.[5]
Q3: How can I determine if matrix effects are impacting my this compound analysis?
A3: There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Addition: This is a common method where a known amount of the analyte is added to a blank matrix extract that has already gone through the sample preparation process.[7][8] The response is then compared to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[8]
-
Post-Column Infusion: This technique provides a qualitative assessment of matrix effects across the entire chromatogram.[4] A constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the baseline signal of this compound indicates regions of ion suppression or enhancement, respectively.[3][4]
-
Matrix Effect Factor (MEF) Calculation: The matrix effect can be quantified by calculating the Matrix Effect Factor. This is typically done by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution.
Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?
A4: The most effective internal standard for mitigating matrix effects is a stable isotope-labeled (SIL) version of the analyte.[4][9] For this compound, this would be a compound like Deuterium-labeled this compound ([2H4]-SMX) or Carbon-13 labeled this compound (this compound-13C6).[10][11] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and experience the same matrix effects.[12] This allows for accurate correction of any signal suppression or enhancement.[13] While structural analogs can be used, they may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[7]
Troubleshooting Guides
This section provides a step-by-step approach to common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
Issue 1: Poor reproducibility of results and high variability in peak areas.
-
Possible Cause: Inconsistent matrix effects between different samples.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high result variability.
Issue 2: Low signal intensity or loss of sensitivity for this compound.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components.[6] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the suppression zones identified in the post-column infusion experiment.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte signal below the limit of quantification.[4][15]
-
Issue 3: Non-linear calibration curve.
-
Possible Cause: Concentration-dependent matrix effects or detector saturation.[8][15]
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in the same blank matrix as your samples.[1][9] This helps to ensure that the calibrants and samples experience similar matrix effects.
-
Evaluate a Narrower Concentration Range: High concentrations can lead to detector saturation.[15] Try preparing a calibration curve with a more restricted concentration range.
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS can effectively compensate for non-linearities caused by matrix effects.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | Fast, simple, inexpensive | Poor removal of phospholipids (B1166683) and other interferences, leading to significant matrix effects.[14] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 30 | Good removal of salts and polar interferences | Can have lower recovery for polar analytes, more labor-intensive.[14] |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 15 | Highly selective, provides the cleanest extracts, leading to minimal matrix effects.[14] | More expensive and requires method development. |
Data are representative and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
-
Prepare Blank Matrix Samples: Extract at least six different lots of blank matrix (e.g., plasma, urine) using your established sample preparation method.
-
Prepare Spiked Samples: After extraction, spike the blank matrix extracts with a known concentration of this compound (e.g., a mid-range QC concentration).
-
Prepare Neat Solutions: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as the spiked samples.
-
LC-MS/MS Analysis: Analyze both the spiked matrix extracts and the neat solutions using your LC-MS/MS method.
-
Calculate Matrix Effect: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Prepare Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal.
-
System Setup:
-
Use a T-connector to introduce the infusion solution into the LC flow path between the analytical column and the mass spectrometer.
-
Deliver the infusion solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Establish a Stable Baseline: Start the LC gradient and the infusion pump. Monitor the MRM transition for this compound until a stable baseline signal is achieved.
-
Inject Blank Matrix Extract: Inject a blank matrix sample that has been processed through your sample preparation method.
-
Monitor the Signal: Observe the baseline for any dips (ion suppression) or rises (ion enhancement) as the matrix components elute from the column. The retention times of these signal changes correspond to the regions of matrix effects.
Caption: Experimental setup for post-column infusion.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of trimethoprim and this compound in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
optimizing extraction efficiency of Sulfamethoxazole from complex matrices
Welcome to the technical support center for optimizing the extraction efficiency of Sulfamethoxazole (B1682508) (SMX) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Analyte Recovery
Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low recovery is a frequent challenge in Solid Phase Extraction (SPE) and other extraction methods.[1][2] The issue can often be traced back to several key factors in your protocol. To diagnose the problem, it's recommended to collect and analyze the fractions from each step of your extraction process to pinpoint where the analyte is being lost.[2]
-
Cause: Inappropriate Sorbent Selection or Polarity Mismatch. The retention mechanism of your sorbent may not be suitable for this compound's chemical properties. For instance, using a reversed-phase cartridge for a highly polar analyte can lead to poor retention.[1]
-
Cause: Incorrect Sample pH. The ionization state of this compound is pH-dependent. If the sample pH is not optimized, SMX may not be in the correct form for retention on the sorbent.[5]
-
Solution: Adjust the pH of your sample to ensure SMX is in a neutral or ionized state, depending on your chosen sorbent's retention mechanism (ion-exchange vs. reversed-phase). For many applications, a pH of around 5 has been found to be optimal.[6]
-
-
Cause: Insufficient Elution Solvent Strength or Volume. The solvent used for elution may not be strong enough to desorb SMX from the sorbent, or the volume may be inadequate for complete elution.[1][7]
-
Solution: Increase the organic content of your elution solvent or switch to a stronger solvent.[1] For SMX, methanol (B129727) is a commonly used and effective elution solvent.[3][4] You can also try increasing the elution volume incrementally and monitoring the recovery.[1] Adding a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) to the methanol can also improve elution efficiency.[8]
-
-
Cause: Sample Overload. The volume or concentration of your sample may be too high for the capacity of the SPE cartridge, causing the analyte to wash out during loading.[2][5]
-
Cause: Premature Drying of the Sorbent Bed. If the sorbent bed dries out before the sample is loaded, it can lead to inconsistent and poor recovery.[1]
-
Solution: Ensure that the sorbent bed remains wetted after the conditioning and equilibration steps, just before you load your sample.[5]
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Q: I'm observing significant ion suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A: Matrix effects are a common source of inaccuracy in LC-MS/MS assays, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte.[9][10][11][12]
-
Cause: Co-elution of Interfering Compounds. Endogenous components in complex matrices like plasma, urine, or wastewater can co-elute with SMX and affect its ionization efficiency.[9][12]
-
Solution 1: Improve Sample Cleanup. Enhance your sample preparation to remove more of the interfering matrix components. This can involve optimizing your SPE wash step with a stronger solvent that doesn't elute the analyte, or incorporating a protein precipitation step for biological fluids.[10][13]
-
Solution 2: Optimize Chromatographic Separation. Adjust your LC method to better separate SMX from the matrix interferences. This could involve using a different column, modifying the mobile phase composition, or adjusting the gradient.[10][13]
-
Solution 3: Sample Dilution. Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on the ionization of SMX.[14] For urine samples, dilution with water is a common practice to reduce matrix effects.[6]
-
-
Cause: Inadequate Internal Standard. The internal standard may not be effectively compensating for the matrix effects experienced by the analyte.
-
Solution: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during extraction and ionization.
-
Issue 3: Poor Reproducibility
Q: My extraction results for this compound are not reproducible between replicates. What could be the cause?
A: Poor reproducibility can stem from inconsistencies in the extraction procedure.[15]
-
Cause: Inconsistent Flow Rate. A sample loading flow rate that is too high can lead to insufficient interaction time between the analyte and the sorbent.[1][7]
-
Solution: Control the flow rate during sample loading to ensure it is slow and consistent, allowing for proper equilibrium to be established.[1]
-
-
Cause: Variable Sample Handling. Inconsistencies in sample vortexing, centrifugation times, or temperature can all contribute to variability in results.
-
Solution: Standardize every step of your sample preparation protocol and ensure that all samples are treated identically.
-
-
Cause: Sorbent Bed Drying Out. If the sorbent bed dries out before sample loading, it can lead to channeling and inconsistent retention.[1]
-
Solution: Re-condition and re-equilibrate the cartridge if it dries out. Ensure the sorbent bed is fully wetted before applying the sample.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound in wastewater?
A1: Solid Phase Extraction (SPE) is a widely used and effective method for extracting this compound from wastewater due to its ability to handle larger sample volumes and provide good cleanup.[3][4] Polymeric reversed-phase sorbents like Oasis HLB are often recommended.[3][4] For smaller sample volumes or when aiming for miniaturization and reduced solvent consumption, microextraction techniques like dispersive solid-phase microextraction (DSPME) and dispersive liquid-liquid microextraction (DLLME) have also shown high efficiency.[6]
Q2: How do I choose the right SPE sorbent for this compound?
A2: The choice of sorbent depends on the sample matrix and the physicochemical properties of this compound. Since SMX has both non-polar and polar characteristics and can be ionized, several types of sorbents can be effective.
-
Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These are often a good starting point as they offer broad retention for a range of analytes, including SMX, and are stable across a wide pH range.[3][4]
-
Mixed-Mode Sorbents (e.g., MCX): These combine reversed-phase and ion-exchange mechanisms and can provide high selectivity for ionizable compounds like SMX.
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, a MIP specifically designed for this compound can offer superior cleanup and enrichment.[3][4]
Q3: Can I reuse my SPE cartridges?
A3: While some studies have explored the reusability of certain adsorbents, for quantitative analytical purposes, it is generally recommended to use SPE cartridges only once to avoid cross-contamination and ensure reproducibility.[16]
Q4: What is the purpose of the conditioning and equilibration steps in SPE?
A4: The conditioning step, typically with an organic solvent like methanol, wets the sorbent and activates the functional groups. The equilibration step, usually with water or a buffer matching the sample's pH, prepares the sorbent environment to be compatible with the sample, ensuring proper retention of the analyte.[16]
Q5: For biological samples like plasma, is protein precipitation sufficient for cleanup?
A5: Protein precipitation with a solvent like acetonitrile (B52724) is a simple and fast method for removing the bulk of proteins from plasma samples.[17][18][19] However, it may not remove other matrix components like phospholipids, which can cause significant matrix effects in LC-MS/MS analysis. For cleaner extracts, a combination of protein precipitation followed by SPE is often employed.[17][18]
Quantitative Data Tables
The following tables summarize quantitative data from various studies on the extraction of this compound, providing a comparative overview of different methods and their efficiencies.
Table 1: Optimal Conditions for this compound Extraction using Microextraction Techniques
| Parameter | UA-DLLME | UA-DSPME |
| Matrix | Water & Biological Samples | Water & Biological Samples |
| pH | 5 | 5 |
| Extraction Solvent | Chloroform (B151607) | - |
| Extraction Solvent Volume | 185 µL | - |
| Disperser Solvent | Acetonitrile | - |
| Disperser Solvent Volume | 535 µL | - |
| Adsorbent | - | ZnFe₂O₄ nanoparticles |
| Adsorbent Amount | - | 0.024 g |
| Eluent Volume | - | 235 µL |
| Ultrasonication Time | 7.5 min | 7.5 min |
| Extraction Recovery | 92.44% - 99.12% | 92.44% - 99.12% |
| Limit of Detection (LOD) | 3 µg L⁻¹ | 6 µg L⁻¹ |
| Reference | [6] | [6] |
Table 2: Recovery of this compound from Plasma using Protein Precipitation and SPE
| Extraction Method | Recovery of SMX | Limit of Quantification (LOQ) |
| Protein Precipitation with 1% formic acid in acetonitrile followed by C18 SPE | 82.6% | 28.0 µg/L |
| Reference | [17][18] | [17][18] |
Table 3: Comparison of Extraction Methods for Sulfonamides from Sewage Sludge
| Extraction Method | Recovery Range |
| Pressurized Liquid Extraction (PLE) | 78% - 142% |
| Ultrasonic Solvent Extraction | Significantly lower for sulfonamides compared to PLE |
| Reference | [20] |
Experimental Protocols
Here are detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.
Protocol 1: Solid Phase Extraction (SPE) of this compound from Wastewater
This protocol is a generalized procedure based on common practices and should be optimized for your specific sample and analytical setup.
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., Oasis HLB, 500 mg).[14]
-
Pass 5 mL of methanol through the cartridge to wet the sorbent.
-
Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of deionized water (pH adjusted to match the sample) through the cartridge.
-
Ensure a small layer of liquid remains on top of the sorbent bed to prevent it from drying out.[16]
-
-
Sample Loading:
-
Load the prepared wastewater sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[1]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
Optionally, a second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove more interferences. Ensure this wash does not elute the this compound.
-
-
Drying:
-
Dry the SPE cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[14]
-
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) of this compound from Urine
This protocol is based on the UA-DLLME method described in the literature and should be optimized for your specific requirements.[6]
-
Sample Preparation:
-
Centrifuge the urine sample to remove any sediment.
-
Dilute the urine sample (e.g., 1:1 with double distilled water) to reduce matrix effects.[6]
-
Take 10 mL of the diluted urine and adjust the pH to 5.
-
-
Extraction Procedure:
-
In a conical bottom test tube, rapidly inject a mixture of 535 µL of acetonitrile (disperser solvent) and 185 µL of chloroform (extraction solvent) into the 10 mL prepared urine sample.
-
A cloudy solution should form, indicating the dispersion of the extraction solvent.
-
-
Ultrasonication and Centrifugation:
-
Place the test tube in an ultrasonic bath for 7.5 minutes to enhance the extraction process.
-
Centrifuge the mixture at 5,500 rpm for 5 minutes. This will cause the fine droplets of the extraction solvent containing the analyte to sediment at the bottom of the conical tube.
-
-
Analysis:
-
Carefully collect the sedimented organic phase using a microsyringe and transfer it for analysis.
-
Protocol 3: Protein Precipitation for this compound Extraction from Plasma
This is a common and straightforward protocol for initial cleanup of plasma samples.[17][18][19]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[19]
-
-
Precipitation:
-
Vortexing and Centrifugation:
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a new tube or vial for direct injection or for further cleanup by SPE.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of this compound extraction.
Caption: General workflow for optimizing this compound extraction.
Caption: Troubleshooting flowchart for low SMX recovery in SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. silicycle.com [silicycle.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. specartridge.com [specartridge.com]
- 6. Frontiers | Development of microextraction methods for the determination of this compound in water and biological samples: modelling, optimization and verification by central composite design [frontiersin.org]
- 7. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. doras.dcu.ie [doras.dcu.ie]
- 15. hawach.com [hawach.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and this compound in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]
- 18. researchgate.net [researchgate.net]
- 19. a protein precipitation extraction method [protocols.io]
- 20. researchgate.net [researchgate.net]
reducing Sulfamethoxazole degradation during sample storage and preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the degradation of Sulfamethoxazole (B1682508) (SMX) during sample handling, storage, and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (SMX) degradation in samples?
A1: The primary causes of SMX degradation are oxidation, photodegradation, and hydrolysis at extreme pH values. The aniline (B41778) moiety of SMX is a common site for oxidation[1]. The S-N bond is also susceptible to cleavage under various conditions[2][3]. Photodegradation can occur upon exposure to light, leading to the formation of various transformation products[4].
Q2: What is the recommended temperature for storing biological samples containing SMX?
A2: For long-term storage, it is recommended to keep plasma and urine samples at -80°C. If the analysis is planned within a shorter period, storage at -20°C is acceptable. However, repeated freeze-thaw cycles should be avoided as they can accelerate degradation[5].
Q3: What is the optimal pH range to maintain during sample storage and preparation?
A3: To minimize both acid- and base-catalyzed hydrolysis, it is recommended to maintain the sample pH between 4 and 7 throughout the entire storage and preparation process[5]. Studies have shown that degradation can be significantly faster in acidic conditions (e.g., pH 3) compared to neutral pH[6].
Q4: How can I prevent photodegradation of SMX in my samples?
A4: To prevent photodegradation, always store samples in amber or opaque containers to protect them from light. Work in a shaded area or under low-light conditions during sample preparation steps. Photochemical transformation is a known degradation pathway for SMX in aqueous solutions[4].
Q5: Are there any stabilizing agents that can be added to samples?
A5: Yes. For issues related to metal-catalyzed degradation or poor chromatography, adding a chelating agent like EDTA to the mobile phase can be beneficial[7]. For protection against oxidative degradation, including compounds like hydroxypropyl-β-cyclodextrin has been shown to significantly increase the stability and half-life of SMX in aqueous solutions under oxidative stress[8]. When oxidation is a concern, performing steps on ice and minimizing exposure to air can also help[5].
Troubleshooting Guide
Issue 1: Low recovery of SMX after sample preparation.
| Possible Cause | Recommended Solution |
| Hydrolysis | Exposure to extreme pH (acidic or alkaline) during preparation can cleave the SMX molecule. Solution: Strictly maintain the sample pH between 4 and 7. Use appropriate buffers if necessary[5]. |
| Enzymatic Degradation | In biological matrices like plasma or urine, endogenous enzymes (e.g., β-glucuronidase) can degrade SMX conjugates. Solution: Immediately after thawing, perform protein precipitation with an ice-cold organic solvent (e.g., acetonitrile) to denature enzymes. Keep samples on ice throughout the process[5]. |
| Oxidative Degradation | The aromatic amine group of SMX is susceptible to oxidation. Solution: Minimize sample exposure to air and light. Consider adding an antioxidant or stabilizer. Processing samples at reduced temperatures (e.g., on an ice bath) is also recommended[5][8]. |
| Inefficient Extraction | Suboptimal conditions for Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can lead to poor analyte recovery. Solution: Optimize the extraction method. For SPE, test different sorbents, loading/washing/elution solvents, and pH. For LLE, select an appropriate organic solvent and optimize the extraction pH to ensure SMX is in the correct ionization state for efficient partitioning[5]. |
Issue 2: Poor chromatographic peak shape (e.g., tailing, fronting, or split peaks).
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase pH | If the mobile phase pH is too close to the pKa of SMX (~5.7), the analyte can exist in both ionized and non-ionized forms, leading to peak tailing. Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. A slightly acidic mobile phase is often used for sulfonamides[5][7]. |
| Metal Contamination | Trace metal ions in the sample, mobile phase, or HPLC system (e.g., stainless steel frits) can chelate with SMX, causing peak tailing. Solution: Add a small amount of a chelating agent, such as EDTA, to the mobile phase to sequester metal ions[7]. |
| Injection Solvent Incompatibility | Dissolving the sample in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent[7]. |
| Column Degradation | A void at the head of the analytical column can cause the sample band to spread unevenly, resulting in split or broadened peaks. Solution: Use a guard column to protect the analytical column. If a void is suspected, try reversing and flushing the column. If the problem persists, the column may need to be replaced[5][7]. |
Data Summaries
Table 1: Summary of Recommended Storage and Handling Conditions for this compound.
| Parameter | Recommendation | Rationale |
|---|---|---|
| Long-Term Storage | -80°C | Minimizes enzymatic activity and chemical degradation over extended periods[5]. |
| Short-Term Storage | -20°C | Acceptable for short durations, but -80°C is preferred for maximum stability[5]. |
| Freeze-Thaw Cycles | Avoid | Repeated cycles can physically damage the analyte and accelerate degradation[5]. |
| pH | Maintain between 4 and 7 | Prevents acid- and base-catalyzed hydrolysis of the sulfonamide bond[5]. |
| Light Exposure | Store in amber or opaque vials | Prevents photodegradation, a known pathway for SMX transformation[4]. |
| Processing Temperature | Keep samples on ice | Reduces the rate of both chemical and enzymatic degradation during preparation steps[5]. |
Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HPβCD) on SMX Stability under Oxidative Stress. Data extracted from a study on SMX stability in aqueous solution (pH 5.4) at 50°C with hydrogen peroxide.
| Condition | Estimated Half-Life (Hours) | Stability Increase Factor |
| SMX without HPβCD | 77 | - |
| SMX complexed with 15% w/v HPβCD | 850 | 11.0x |
| Source: Adapted from research on the enhanced stability of this compound using hydroxypropyl-β-cyclodextrin[8]. |
Experimental Protocols
Protocol 1: Recommended Sample Handling and Storage
-
Collection: Collect biological samples (e.g., plasma, urine, water) directly into appropriate containers. For biological samples, use tubes containing a suitable anticoagulant if plasma is required.
-
Processing (Biological): If not analyzing immediately, process samples to the desired matrix (e.g., centrifuge blood to obtain plasma) at a reduced temperature (4°C).
-
Aliquoting: Aliquot samples into smaller volumes in amber, cryo-safe vials. This prevents the need for multiple freeze-thaw cycles on the bulk sample[5].
-
Storage: Immediately transfer the aliquoted samples to a -80°C freezer for long-term storage or a -20°C freezer for short-term storage[5].
-
Thawing: When ready for analysis, thaw samples on ice to minimize degradation[5].
Protocol 2: Protein Precipitation from Plasma Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Thawing: Thaw frozen plasma samples on ice[5].
-
Precipitation: In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (containing an appropriate internal standard) to 100 µL of the plasma sample[5].
-
Vortexing: Vortex the tube for 30 seconds to ensure thorough mixing and complete protein precipitation[5].
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[5].
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing (e.g., evaporation and reconstitution) or direct injection, depending on the analytical method's sensitivity[5].
Visualizations
Caption: Recommended workflow for sample handling to minimize SMX degradation.
Caption: Troubleshooting flowchart for diagnosing low SMX recovery.
Caption: Key reactive sites on SMX prone to degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound degradation by ultrasound/ozone oxidation process in water: kinetics, mechanisms, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative degradation of this compound from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
addressing poor solubility of Sulfamethoxazole in aqueous mobile phases
Welcome to the technical support center for addressing challenges related to the poor solubility of Sulfamethoxazole (B1682508) (SMX) in aqueous mobile phases. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides step-by-step solutions.
Issue 1: this compound precipitates when preparing the stock solution or mobile phase.
Possible Causes:
-
The aqueous solubility of this compound is low, particularly between pH 3 and 7.
-
The organic solvent concentration is insufficient to maintain solubility.
-
The sample is dissolved in a solvent that is much stronger than the mobile phase, causing precipitation upon injection.[1]
Solutions:
-
Initial Dissolution in Organic Solvent: Dissolve this compound in a small amount of a suitable organic solvent such as methanol (B129727), acetonitrile (B52724), acetone, or DMSO before adding the aqueous component.[2][3] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3]
-
pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase. This compound, a weak acid with a pKa of approximately 5.6-6.0, has its minimum solubility around pH 3.22.[2][4] Increasing the pH above 7 or decreasing it below 2 will significantly increase its solubility.[4]
-
Mobile Phase Composition: Increase the proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
-
Sonication: Use sonication to aid in the dissolution of this compound in the solvent mixture.[5][6]
-
Sample Diluent: Ensure the sample is fully dissolved in a solvent that is compatible with, or weaker than, the mobile phase to prevent precipitation on the column.[1]
Issue 2: Poor peak shape (tailing, fronting, or splitting) in HPLC analysis.
Possible Causes:
-
Analyte in Multiple Ionic States: The mobile phase pH is too close to the pKa of this compound, causing a mixed population of ionized and non-ionized species.[1]
-
Poor Sample Solubility: The analyte is precipitating on the column because the mobile phase is a weaker solvent than the sample diluent.[1]
-
Column Overload: The concentration of the injected sample is too high.
-
Secondary Interactions: Interaction of the analyte with active sites on the stationary phase.
Solutions:
-
pH Optimization: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound (~5.7). A low pH (e.g., 2.5-3.0) will ensure the sulfonamide group is protonated, while a higher pH (e.g., > 7.5) will ensure it is deprotonated, leading to a single ionic species and improved peak shape.[1]
-
Solvent Matching: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[1]
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.
-
Use of Additives: Add a small amount of a competing agent, like triethylamine, to the mobile phase to mask active silanol (B1196071) groups on the column.[5]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and common organic solvents?
A1: this compound is practically insoluble in water.[7] Its aqueous solubility is approximately 0.5 g/L.[8] It is freely soluble in acetone, sparingly soluble in ethanol, and soluble in methanol.[7][8] It also dissolves in dilute solutions of sodium hydroxide (B78521) and dilute acids.[7]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. As a weak acid with pKa values around 1.7 and 5.7, its solubility is at a minimum between these two pKa values, specifically around pH 3.22 where its solubility is approximately 28.1 mg/100 mL at 25°C.[4] The solubility increases significantly at pH values below 1.7 and above 5.7 as the molecule becomes ionized.
Q3: What are some recommended mobile phase compositions for HPLC analysis of this compound?
A3: Several mobile phase compositions have been successfully used for the HPLC analysis of this compound. The choice often depends on the other components being analyzed simultaneously. Common mobile phases include mixtures of acetonitrile or methanol with an aqueous buffer. The pH of the buffer is a critical parameter to optimize for good peak shape and retention.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is best to first dissolve the this compound powder in a suitable organic solvent like methanol, acetonitrile, or DMSO, in which it is more soluble.[2][3][9] After it is fully dissolved, you can then dilute it with the aqueous mobile phase or buffer to the desired concentration. For example, a stock solution can be made by dissolving this compound in DMSO and then diluting it with a buffer like PBS (pH 7.2).[3]
Q5: Can I use sonication to help dissolve this compound?
A5: Yes, sonication is a commonly used technique to aid in the dissolution of poorly soluble compounds like this compound in solvent mixtures.[5][6] It can help to break up particles and increase the rate of dissolution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.61 g/L | 37 | [10] |
| Ethanol | Sparingly soluble | Not Specified | [7] |
| Acetone | Freely soluble | Not Specified | [7] |
| Methanol | Soluble | Not Specified | [8] |
| DMSO | ~50 mg/mL | Not Specified | [3] |
| Dimethylformamide (DMF) | ~50 mg/mL | Not Specified | [3] |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (mg/100 mL) | Temperature (°C) | Reference |
| 0.45 | > 100 | 25 | [4] |
| 3.22 | 28.1 | 25 | [4] |
| 7.8 | > 100 | 25 | [4] |
Table 3: Example HPLC Mobile Phase Compositions for this compound Analysis
| Organic Phase | Aqueous Phase | Ratio (v/v) | pH | Reference |
| Acetonitrile | Sodium acetate (B1210297) buffer with triethylamine | 60:40 | 6.0 | [5] |
| Acetonitrile:Methanol | 0.1 M Phosphate buffer with acetic acid | 20:15:65 | Not Specified | [2] |
| Acetonitrile | Buffer with orthophosphoric acid and triethylamine | 70:30 | 4.0 | [6] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a this compound Standard Solution for HPLC
This protocol describes the preparation of a 100 µg/mL standard solution of this compound in a 50:50 acetonitrile:water mobile phase.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile to the flask.
-
Sonicate for 10 minutes or until the powder is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the mark to make a 1 mg/mL stock solution.
-
Pipette 10 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.
-
Add 40 mL of acetonitrile and 50 mL of water.
-
Mix well and allow to equilibrate to room temperature.
-
Add water to the mark to obtain a final concentration of 100 µg/mL in 50:50 acetonitrile:water.
Caption: Workflow for preparing a this compound standard solution.
Relationship between pH, pKa, and this compound Solubility
The ionization state of this compound, and therefore its solubility in aqueous solutions, is governed by the pH of the solution relative to its pKa values.
Caption: Relationship between pH and this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. A Reliable Method to Quantify Trimethoprim and this compound in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. historymedjournal.com [historymedjournal.com]
- 6. ijrpb.com [ijrpb.com]
- 7. This compound | 723-46-6 [chemicalbook.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression of Sulfamethoxazole in Electrospray Ionization
Welcome to the technical support center for the analysis of Sulfamethoxazole (B1682508) using Electrospray Ionization (ESI) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. When analyzing complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ESI process.[2]
Q2: How can I identify if ion suppression is affecting my this compound analysis?
A widely used technique to identify ion suppression is the post-column infusion experiment .[3] In this method, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without this compound) is then injected onto the LC system. A significant drop in the baseline signal of this compound at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[3]
Q3: What are the common causes of ion suppression for this compound?
The primary causes of ion suppression are co-eluting matrix components that compete with this compound for ionization.[1] These can include:
-
Phospholipids: Abundant in plasma and notorious for causing significant ion suppression.[2]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can hinder the efficient formation of gas-phase ions in the ESI source.
-
Endogenous Molecules: Other molecules naturally present in biological samples, such as urea (B33335) and proteins, can also interfere with ionization.
-
Co-administered Drugs: Other drugs or their metabolites present in the sample may co-elute with this compound and suppress its signal.
Q4: Can my choice of ionization source affect ion suppression?
Yes. Electrospray Ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). ESI occurs in the liquid phase where there is high competition for charge on the droplet surface. APCI, which involves gas-phase ionization, is often less affected by matrix components. If you are experiencing significant and persistent ion suppression with ESI, considering APCI might be a viable alternative, though sensitivity may vary.
Troubleshooting Guides
Issue: Low or inconsistent signal intensity for this compound.
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Recommended Actions:
-
Confirm Ion Suppression: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section to confirm that ion suppression is the root cause.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1] Refer to the "Comparison of Sample Preparation Techniques" table and the detailed protocols below to select and optimize a suitable method for your matrix.
-
Optimize Chromatographic Conditions: Adjusting your LC method can help separate this compound from interfering compounds.
-
Gradient Modification: A shallower gradient can improve the separation of analytes from matrix components.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) that may provide a different selectivity.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, be mindful that this will also reduce the concentration of this compound, which may impact your limit of quantification.
-
Switch Ionization Source: If ion suppression remains a significant issue, and your instrument allows, consider switching to an APCI source.
Issue: Poor peak shape (tailing, fronting, or splitting) for this compound.
Possible Cause: Matrix effects, column contamination, or inappropriate mobile phase/injection solvent.
Troubleshooting Steps:
-
Check for Column Contamination: A buildup of matrix components on the column can lead to poor peak shape.
-
Action: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.
-
-
Evaluate Injection Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.
-
Action: Reconstitute your final extract in the initial mobile phase or a weaker solvent.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound.
-
Action: Ensure the mobile phase pH is appropriate for the pKa of this compound and the column chemistry. Small adjustments to the pH can sometimes improve peak shape.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
This protocol will help you identify the retention time regions where ion suppression is occurring.
Materials:
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase).
-
Syringe pump.
-
Tee-piece and necessary fittings to connect the syringe pump to the LC flow path between the column and the mass spectrometer.
-
Blank, extracted matrix sample.
Procedure:
-
Set up your LC-MS/MS system with the analytical column in place.
-
Connect the syringe pump to the tee-piece and the tee-piece between the column outlet and the MS inlet.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline for the this compound signal is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant dip in the baseline indicates a region of ion suppression.
Caption: Experimental setup for post-column infusion.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine
This protocol provides a starting point for extracting this compound from a complex biological matrix.
Materials:
-
Mixed-mode strong anion exchange (SAX) SPE cartridges (e.g., 100 mg, 3 mL).
-
Human urine samples.
-
Deionized water.
-
Methanol (B129727) (HPLC grade).
-
Formic acid.
-
SPE vacuum manifold.
-
Collection tubes.
Procedure:
-
Sample Pre-treatment:
-
Centrifuge urine samples at 4000 x g for 10 minutes.
-
Dilute 1 mL of the supernatant with 1 mL of deionized water.
-
Adjust the pH of the diluted urine to ~6.0-7.0 with dilute ammonium hydroxide or formic acid.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned cartridge at a slow, dropwise rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution:
-
Elute this compound with 2 mL of methanol containing 2% formic acid (v/v).
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction workflow for this compound.
Data Presentation
Comparison of Sample Preparation Techniques for this compound in Human Plasma
The choice of sample preparation method can significantly impact recovery and the extent of ion suppression. The following table summarizes a comparison between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for the analysis of this compound in human plasma.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference |
| Recovery (%) | 82.6 | >80 | [4][5] |
| Relative Standard Deviation (RSD) (%) | < 12 | < 15 | |
| Matrix Effect | Higher potential for ion suppression due to residual phospholipids. | Generally lower matrix effect due to more effective removal of interferences.[6] | [6][7] |
| Throughput | High | Moderate | |
| Cost per Sample | Low | High | |
| Protocol Simplicity | Simple | More complex |
Note: The specific recovery and matrix effect will depend on the exact protocol, sorbent material (for SPE), and the specific biological matrix being analyzed. It is always recommended to validate the chosen method for your specific application.
References
- 1. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and this compound in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of pH for Sulfamethoxazole Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical role of pH in the extraction of Sulfamethoxazole (B1682508) (SMX) from water samples.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for extracting this compound (SMX) from water?
The pH of the aqueous sample is arguably the most critical parameter in developing an efficient extraction method for this compound. This is due to the amphoteric nature of the SMX molecule, meaning it can exist in cationic, neutral, or anionic forms depending on the pH of the solution. The extraction efficiency, particularly in liquid-liquid extraction and solid-phase extraction (SPE) using non-polar or reversed-phase sorbents, is highest when the analyte is in its neutral, uncharged form. This is because the neutral form is more hydrophobic and has a greater affinity for the organic solvent or sorbent material.
This compound has two dissociation constants (pKa values) that govern its charge state:
-
pKa1 ≈ 1.6 : This corresponds to the protonation of the aniline (B41778) amino group. Below this pH, the molecule carries a net positive charge.[1]
-
pKa2 ≈ 5.7 : This corresponds to the deprotonation of the sulfonamide group. Above this pH, the molecule carries a net negative charge.[1][2]
Therefore, the neutral form of SMX predominates in the pH range between its two pKa values.[3][4] Adjusting the sample pH to this range is essential for maximizing recovery.
Q2: What is the generally recommended pH for SMX extraction?
The optimal pH for SMX extraction is method-dependent but consistently falls within a slightly acidic range to ensure the molecule is in its neutral form. For most extraction techniques, a pH between 4.0 and 6.0 is recommended.[3][4][5] For instance, studies have shown that the highest recovery for ultrasound-assisted extraction (UAE) from soil was achieved at a pH of 4.27.[3] Similarly, for microextraction techniques from water, an optimal pH of 5 has been reported.[6][7] For adsorption onto specific materials like biochar, maximum capacity was noted at pH 6.0.[4]
Q3: How should I adjust the pH of my water samples?
Proper and consistent pH adjustment is crucial for reproducible results.
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the initial pH of your water sample.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while gently stirring the sample.[6][8]
-
Continuously monitor the pH until the desired value is reached and stable.
-
For complex sample matrices with high buffering capacity, consider using a prepared buffer solution (e.g., citrate (B86180) buffer) to maintain a stable pH throughout the extraction process.[3][9]
Troubleshooting Guide
Problem: My SMX recovery is low and inconsistent.
-
Possible Cause 1: Incorrect pH. This is the most common reason for poor recovery. If the pH is too high (e.g., > 7), SMX will be in its anionic form, which has low affinity for reversed-phase sorbents (like C18) and organic solvents.[4]
-
Solution: Verify your pH meter calibration. Re-test the pH of your samples after adjustment and just before extraction to ensure it is within the optimal range for your method (typically pH 4-6).
-
-
Possible Cause 2: Sample Matrix Effects. The natural buffering capacity of different water samples (e.g., wastewater vs. groundwater) can vary, leading to inconsistent final pH values if a standard volume of acid/base is added.
-
Solution: Adjust the pH of each sample individually. For highly buffered matrices, using a formal buffer solution (e.g., citrate buffer at pH 4) instead of just adding acid is highly recommended to ensure pH stability.[9]
-
Problem: I am using an adsorption-based method (e.g., activated carbon, biochar) and my results are poor.
-
Possible Cause: pH affects both SMX and the adsorbent surface. The surface charge of many adsorbents is also pH-dependent.[5]
-
Solution: Review the literature for your specific adsorbent material. For many carbon-based materials, extraction is driven by hydrophobic interactions, which are strongest when SMX is neutral (pH 3-6).[4] At higher pH, electrostatic repulsion may occur between the anionic SMX and a negatively charged adsorbent surface, reducing efficiency. The point of zero charge (pHzpc) of the adsorbent is a key parameter to consider.[5]
-
Data Presentation
Table 1: Dissociation Constants (pKa) of this compound
| pKa Value | Corresponding Group | Predominant Species at pH > pKa | Reference |
| ~1.6 | Aniline Amino Group | Neutral (SMX⁰) | [1] |
| ~5.7 | Sulfonamide Group | Anionic (SMX⁻) | [1][2] |
Table 2: Summary of Optimal pH Conditions for Various SMX Extraction Methods
| Extraction Method | Optimal pH | Target Matrix | Reference |
| Ultrasound-Assisted Extraction (UAE) | 4.27 | Soil | [3] |
| Solid-Liquid Extraction (SLE) | 4.0 | Soil | [9] |
| Aqueous Two-Phase System (ATPS) | 4.5 | Water | [7] |
| UA-DLLME & UA-DSPME | 5.0 | Water | [6][7] |
| Adsorption (Magnetite-Chitosan) | 6.0 | Water | [5] |
| Adsorption (Biochar) | 3.0 - 6.0 | Water | [4] |
Table 3: Example Extraction Performance at Optimal pH
| Method | Optimal pH | Recovery / Efficiency | Reference |
| UA-DLLME | 5.0 | 94.11% | [6] |
| UA-DSPME | 5.0 | 93.63% | [6] |
| ATPS | 4.5 | 99.2% | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of SMX from Water
This protocol is a generalized procedure based on common SPE methodologies.
Methodology:
-
Sample Preparation: Collect 100 mL of the water sample. Adjust the pH to between 4.0 and 5.0 by adding 0.1 M HCl.[8][9]
-
SPE Cartridge Conditioning: Use an Oasis HLB cartridge (or similar). Condition the cartridge by passing 2-5 mL of methanol, followed by 2-5 mL of deionized water. Do not allow the sorbent to go dry.[8]
-
Sample Loading: Load the entire pH-adjusted water sample onto the cartridge at a steady flow rate (e.g., 4 mL/min).[8]
-
Drying: After loading, dry the cartridge under a vacuum for several minutes to remove residual water.
-
Elution: Elute the retained SMX from the cartridge by passing small volumes of methanol (e.g., 2 x 2 mL) through it.[8]
-
Analysis: The collected eluate can then be concentrated (e.g., by evaporation under nitrogen) and reconstituted in a suitable solvent for chromatographic analysis.
Protocol 2: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)
This protocol is based on a validated method for SMX in water.[6]
Methodology:
-
Sample Preparation: Place 10 mL of the water sample into a conical bottom test tube. Adjust the sample pH to 5.[6]
-
Solvent Addition: Prepare a mixture of a disperser solvent (e.g., 535 µL of acetonitrile) and an extraction solvent (e.g., 185 µL of chloroform). Rapidly inject this mixture into the sample tube using a syringe. A cloudy solution should form.[6]
-
Dispersion: Place the test tube in an ultrasonic bath for approximately 7.5 minutes to facilitate the dispersion and extraction process.[6]
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 5,500 rpm) for 5 minutes. This will cause the fine droplets of the extraction solvent to sediment at the bottom of the conical tube.[6]
-
Analysis: Carefully collect the sedimented organic phase using a microsyringe for subsequent analysis.
References
- 1. Detection of the this compound Antibiotic by Gold Nanoparticles: Binding Mechanism and SERS Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Dissociation Constant Values of Trimethoprim, Sulfadiazine and this compound [yydbzz.com]
- 3. mdpi.com [mdpi.com]
- 4. Highly effective removal of this compound by Na2CO3-modified biochar derived from sorghum straw and sewage sludge - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Optimization of process parameters for trimethoprim and this compound removal by magnetite-chitosan nanoparticles using Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of microextraction methods for the determination of this compound in water and biological samples: modelling, optimization and verification by central composite design [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction mechanism of this compound in water samples using aqueous two-phase systems of poly(propylene glycol) and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for Sulfamethoxazole electrochemical sensor fouling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfamethoxazole (B1682508) (SMX) electrochemical sensors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental use of this compound electrochemical sensors, focusing on sensor fouling and performance degradation.
FAQs
Q1: My sensor's signal (peak current) is progressively decreasing with each measurement. What is the likely cause?
A1: A decreasing signal is a classic symptom of electrode fouling. This is the accumulation of unwanted substances on the sensor surface, which blocks the active sites and hinders electron transfer. For this compound sensors, this can be caused by:
-
Electropolymerization of SMX oxidation products: During the electrochemical detection of SMX, its oxidation can produce intermediate radicals that polymerize and form an insulating layer on the electrode surface.
-
Nonspecific adsorption: In complex samples like serum, urine, or food extracts, other molecules such as proteins, surfactants, and structurally similar compounds can adsorb onto the electrode, blocking the target analyte from reaching the surface.[1]
-
Matrix Effects: Components of the sample matrix can interfere with the sensor's response.
Q2: I am observing a shift in the peak potential of my sensor. What does this indicate?
A2: A shift in the peak potential, often to a higher potential, suggests a change in the electrode kinetics, which is another common indicator of fouling. The passivating layer formed on the electrode surface increases the energy barrier for the electrochemical reaction to occur.
Q3: How can I regenerate my fouled this compound sensor?
A3: The regeneration method depends on the type of sensor and the nature of the fouling. Here are some common approaches:
-
Electrochemical Cleaning: This involves applying a specific potential to the electrode in a blank electrolyte solution to electrochemically remove the adsorbed foulants. For carbon-based electrodes, cycling the potential or holding it at a positive or negative value can help clean the surface.
-
Mechanical Polishing: For robust electrodes like glassy carbon electrodes (GCEs), mechanical polishing with an alumina (B75360) slurry on a polishing pad can effectively remove the fouling layer and restore a clean surface.
-
Solvent Rinsing: Rinsing the electrode with appropriate solvents can help remove adsorbed organic molecules. For molecularly imprinted polymer (MIP) sensors, this is a crucial step for template removal and regeneration. Common solutions include mixtures of methanol (B129727) and acetic acid or methanol and water.
Q4: What is a Molecularly Imprinted Polymer (MIP) sensor, and how is it regenerated?
A4: A Molecularly Imprinted Polymer (MIP) sensor is created by polymerizing a film on the electrode surface in the presence of the target molecule (in this case, this compound). This creates specific recognition sites for SMX, enhancing selectivity. Regeneration of an MIP sensor involves removing the bound SMX molecules from these sites. This is typically done by immersing and stirring the electrode in a solution that disrupts the interactions between the SMX and the polymer. A common regeneration solution is a mixture of methanol and acetic acid or a dilute solution of a strong acid like H₂SO₄ in methanol.
Q5: My sensor is showing poor reproducibility (high Relative Standard Deviation - RSD). Is this related to fouling?
A5: Yes, poor reproducibility is a direct consequence of electrode fouling. An unstable electrode surface that is continuously being altered by fouling will not produce consistent results. Effective cleaning and regeneration between measurements are crucial for achieving good reproducibility.
Q6: How can I prevent or minimize sensor fouling in the first place?
A6: Proactive measures can significantly reduce the impact of fouling:
-
Surface Modification: Modifying the electrode surface with nanomaterials (e.g., carbon nanotubes, graphene) or coating it with antifouling materials like polyethylene (B3416737) glycol (PEG) or zwitterionic polymers can create a barrier against nonspecific adsorption.
-
Use of MIPs: As mentioned, using a molecularly imprinted polymer enhances selectivity and can reduce fouling from interfering species.
-
Sample Pre-treatment: For complex samples, pre-treatment steps like filtration, centrifugation, or solid-phase extraction can remove potential interfering and fouling agents before the electrochemical measurement.
Data Presentation
The following table summarizes the typical performance of a this compound electrochemical sensor under different conditions to illustrate the effects of fouling and the success of regeneration.
| Performance Metric | New/Polished Sensor | Fouled Sensor (after multiple runs) | Regenerated Sensor |
| Limit of Detection (LOD) | ~0.04 µM | > 0.5 µM | ~0.05 µM |
| Sensitivity | High | Significantly Reduced | Restored to >95% |
| Linear Range | Wide (e.g., 0.1-100 µM) | Narrowed and less linear | Largely Restored |
| Reproducibility (RSD) | < 5% | > 15% | < 6% |
| Peak Current Response | 100% (Initial) | < 50% of Initial | > 95% of Initial |
Note: The values presented are illustrative and can vary depending on the specific sensor design, experimental conditions, and the nature of the sample matrix.
Experimental Protocols
1. Protocol for Mechanical Polishing of a Glassy Carbon Electrode (GCE)
This protocol is for routine cleaning of a GCE to remove fouling.
-
Materials:
-
Polishing pad
-
Alumina slurry (0.05 µm)
-
Deionized water
-
-
Procedure:
-
Place a small amount of alumina slurry onto the polishing pad.
-
Hold the GCE perpendicular to the pad and polish the electrode surface in a figure-eight motion for 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water to remove all the alumina particles.
-
Sonicate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for another 2 minutes to remove any remaining impurities.
-
Dry the electrode with a stream of nitrogen gas before use.
-
2. Protocol for Regeneration of a this compound Molecularly Imprinted Polymer (MIP) Sensor
This protocol describes how to remove the bound this compound from an MIP sensor to prepare it for a new measurement.
-
Materials:
-
Regeneration solution: Methanol/acetic acid (9:1, v/v) or 0.5 M H₂SO₄/methanol (4:1, v/v).
-
Deionized water
-
Beaker and magnetic stirrer
-
-
Procedure:
-
After a measurement, rinse the MIP sensor with deionized water to remove any loosely bound sample matrix components.
-
Immerse the electrode in the regeneration solution in a beaker with a magnetic stir bar.
-
Stir the solution for 5-10 minutes to facilitate the elution of the bound this compound.
-
Remove the electrode from the regeneration solution and rinse it thoroughly with deionized water.
-
Dry the electrode with a gentle stream of nitrogen gas. The sensor is now ready for the next measurement.
-
3. Protocol for Electrochemical Detection of this compound in a Spiked Water Sample
This protocol outlines a general procedure for using the sensor to measure SMX in a prepared sample.
-
Materials:
-
This compound stock solution
-
Phosphate buffer solution (PBS, pH 7.0)
-
Electrochemical cell with the working electrode (e.g., a regenerated MIP sensor), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Potentiostat
-
-
Procedure:
-
Prepare a series of standard solutions of this compound in PBS by serial dilution of the stock solution.
-
Spike a real water sample (e.g., tap water, river water) with a known concentration of this compound.
-
Set up the electrochemical cell with the three electrodes in a blank PBS solution.
-
Perform a background scan using a suitable voltammetric technique (e.g., Differential Pulse Voltammetry - DPV or Square Wave Voltammetry - SWV).
-
Replace the blank PBS with the spiked water sample.
-
Record the voltammetric response of the sensor to the this compound in the sample.
-
The concentration of SMX can be determined by comparing the peak current to a calibration curve generated from the standard solutions.
-
After the measurement, regenerate the sensor using the appropriate protocol (e.g., Protocol 2 for an MIP sensor).
-
Visualizations
Caption: A troubleshooting workflow for addressing decreased signal or peak shifts in this compound electrochemical sensors.
References
Technical Support Center: Overcoming Sulfamethoxazole Resistance in Clinical Isolates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome sulfamethoxazole (B1682508) resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound | Media contains sulfonamide inhibitors like thymidine (B127349).[1] | Use Mueller-Hinton broth with low thymidine content. Supplement media with thymidine phosphorylase or lysed horse blood to degrade thymidine.[1] Ensure the suitability of the medium by testing with control strains.[1] |
| Inoculum size is not standardized. | Prepare a standardized inoculum using a spectrophotometer or McFarland standards to ensure consistent bacterial density. | |
| Variation in incubation conditions. | Strictly adhere to standardized incubation times, temperatures, and atmospheric conditions as recommended by CLSI or EUCAST guidelines. | |
| Failure to Amplify sul Genes by PCR | Inefficient DNA extraction from Gram-positive or encapsulated bacteria. | Incorporate a lysis step (e.g., with lysozyme (B549824) or lysostaphin) in your DNA extraction protocol to ensure complete cell wall disruption. |
| Presence of PCR inhibitors in the extracted DNA. | Purify the DNA using a commercial kit or a method that effectively removes inhibitors. Consider diluting the DNA template. | |
| Primer-template mismatch due to genetic variation in sul genes. | Design degenerate primers or use multiple primer sets targeting conserved regions of different sul gene variants (sul1, sul2, sul3).[2] | |
| Unexpected Susceptibility to this compound in a Known Resistant Strain | Loss of plasmid carrying the resistance gene. | Sub-culture the strain on media containing a selective pressure (e.g., a low concentration of this compound) to maintain the plasmid. |
| Incorrect identification of the bacterial isolate. | Confirm the identity of the isolate using 16S rRNA sequencing or MALDI-TOF mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of this compound resistance?
A1: The most common mechanisms of resistance to this compound involve:
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Target Modification: Acquisition of alternative, drug-resistant dihydropteroate (B1496061) synthase (DHPS) enzymes encoded by sul genes (e.g., sul1, sul2, and sul3) located on mobile genetic elements like plasmids and integrons.[3][4] These resistant enzymes have a low affinity for sulfonamides, allowing folate biosynthesis to continue in the presence of the drug.
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Target Overexpression: Increased production of the susceptible target enzyme, DHPS, which can titrate the drug.
-
Reduced Drug Accumulation: Overexpression of efflux pumps that actively transport this compound out of the bacterial cell.[5][6]
-
Metabolic Bypass: Utilization of exogenous folate, bypassing the need for de novo synthesis.
-
Mutations in the folP gene: Chromosomal mutations in the folP gene, which encodes the DHPS enzyme, can also lead to reduced affinity for sulfonamides.[4]
Q2: How can I overcome this compound resistance in my experiments?
A2: Several strategies can be employed to overcome this compound resistance:
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Combination Therapy: Combining this compound with other antibiotics can create a synergistic effect.[7][8] The classic example is the combination with trimethoprim (B1683648) (co-trimoxazole), which inhibits a sequential step in the folate biosynthesis pathway.[7][9]
-
Adjuvant Therapy: Using non-antibiotic compounds, known as adjuvants, can restore the efficacy of this compound.[10][11] These can include:
-
Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, leading to increased intracellular concentrations of this compound.[12][13]
-
β-lactamase Inhibitors: While not directly targeting this compound resistance mechanisms, they are a successful example of adjuvant therapy that can be part of a broader combination strategy against multi-drug resistant organisms.[10][12]
-
-
Alternative Therapeutics: Exploring entirely different classes of antimicrobials or novel therapeutic approaches may be necessary for highly resistant strains.[14][15] This includes phage therapy and antimicrobial peptides.[15]
Q3: My clinical isolate is resistant to co-trimoxazole (B1683656) (this compound-trimethoprim). What are the likely resistance mechanisms?
A3: Resistance to co-trimoxazole is often multifactorial. In addition to the sul genes conferring this compound resistance, resistance to trimethoprim is commonly mediated by the acquisition of drug-resistant dihydrofolate reductase (DHFR) enzymes encoded by dfr genes.[16][17] The presence of both sul and dfr genes on mobile genetic elements can lead to high-level resistance to the combination therapy.[18] Efflux pumps can also contribute to resistance to both drugs simultaneously.[19]
Q4: Are there alternative antibiotics I can use for this compound-resistant isolates?
A4: The choice of an alternative antibiotic depends on the bacterial species and the results of susceptibility testing. Some common alternatives include penicillins, cephalosporins, macrolides, quinolones (like ciprofloxacin (B1669076) and levofloxacin), and urinary anti-infectives such as nitrofurantoin (B1679001) and fosfomycin.[14][20][21] For multidrug-resistant organisms, newer combination therapies or last-resort antibiotics may be required.[22]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), checked for low thymidine levels
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Control strains (e.g., Escherichia coli ATCC 25922)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve the desired final concentrations.
-
Prepare Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: PCR Detection of sul1 and sul2 Resistance Genes
Materials:
-
DNA extraction kit
-
PCR thermal cycler
-
Taq DNA polymerase and dNTPs
-
Primers for sul1 and sul2 (sequences to be obtained from relevant literature)
-
Agarose (B213101) gel electrophoresis equipment
-
Positive and negative control DNA
Procedure:
-
DNA Extraction: Extract genomic DNA from the clinical isolate using a commercial kit or a standard protocol.
-
PCR Amplification:
-
Set up a PCR reaction for each gene, including a positive control (DNA from a known sul-positive strain) and a negative control (nuclease-free water).
-
Use appropriate primer concentrations and annealing temperatures for the specific sul gene primers.
-
A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplicons.
-
-
Result Interpretation: The presence of a band of the expected size for sul1 or sul2 indicates the presence of the respective resistance gene.
Visualizations
Caption: Key molecular mechanisms of this compound resistance in bacteria.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. Susceptibility tests for this compound-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Global Emergence of Trimethoprim/Sulfamethoxazole Resistance in Stenotrophomonas maltophilia Mediated by Acquisition of sul Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapies for combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel class of antibiotic adjuvants to treat drug resistant bacteria | St Augustine Centre for Innovation and Entrepreneurship | St. Augustine Centre for Innovation and Entrepreneurship [sta.uwi.edu]
- 12. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 13. Antibiotic adjuvants: identification and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Top this compound-trimethoprim (Bactrim) alternatives and how to switch your Rx [singlecare.com]
- 15. Frontiers | Alternative therapeutics to control antimicrobial resistance: a general perspective [frontiersin.org]
- 16. Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Towards the understanding of resistance mechanisms in clinically isolated trimethoprim-resistant, methicillin-resistant Staphylococcus aureus dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound / trimethoprim Alternatives Compared - Drugs.com [drugs.com]
- 21. droracle.ai [droracle.ai]
- 22. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
improving the stability of Sulfamethoxazole stock solutions
Welcome to the technical support center for sulfamethoxazole (B1682508) (SMX). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prepare and handle SMX stock solutions effectively, ensuring the stability and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound.[1] SMX has a high solubility of approximately 50 mg/mL in both DMSO and DMF.[1] For applications intolerant to these solvents, acetone (B3395972) or ethanol (B145695) can be used, but they offer significantly lower solubility.[2][3] Dissolving SMX in dilute sodium hydroxide (B78521) is also an option as it is soluble in alkali hydroxides.[2][4]
Q2: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A2: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in an aqueous medium, it is best to first dissolve the SMX in a small amount of a suitable organic solvent like DMSO to create a concentrated stock solution.[1] This stock can then be diluted with the aqueous buffer of your choice to the final working concentration.[1] When using this method with a 1:2 DMSO to PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/ml.[1]
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: Solid this compound should be stored at -20°C, protected from light, where it is stable for at least four years.[1] Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C. For -20°C storage, the solution is stable for up to 6 months, and at -80°C, it is stable for up to one year.[5] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[1][6]
Q4: I observe precipitation in my this compound stock solution after taking it out of the freezer. What is the cause and how can I resolve it?
A4: Precipitation upon removal from cold storage is a common issue, often due to the solvent's properties at low temperatures or the drug's concentration exceeding its solubility limit at room temperature. If you are using DMSO, ensure it is fresh, as moisture-absorbing DMSO can reduce solubility.[7] To redissolve the precipitate, gently warm the solution and vortex it until it becomes clear. To prevent this, consider preparing a slightly less concentrated stock solution or storing it in smaller aliquots.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is pH-dependent. Studies have shown that this compound is more stable at lower pH values.[8][9] For instance, its stability in combination with trimethoprim (B1683648) is better at pH 5.5 compared to pH 7.[9] Degradation rates can be influenced by the pH of the solution, which can affect both hydrolysis and photolysis pathways.[10]
Q6: Is this compound sensitive to light?
A6: Yes, this compound is light-sensitive.[2][11] Exposure to light, particularly UV radiation, can lead to significant photodegradation.[12][13] Therefore, it is crucial to protect both solid SMX and its solutions from light by using amber vials or wrapping containers in aluminum foil.[11][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | - Concentration exceeds solubility limit.- Solvent has absorbed moisture (especially DMSO).[7]- Temperature fluctuations during storage. | - Gently warm the solution and vortex until clear.- Prepare a new stock solution at a slightly lower concentration.- Use fresh, anhydrous DMSO.- Aliquot the stock solution to minimize freeze-thaw cycles.[5] |
| Inconsistent Experimental Results | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution. | - Prepare a fresh stock solution.- Verify the stability of your stock under your storage conditions.- Protect the solution from light at all times.[11]- Confirm the concentration of your stock solution using a validated analytical method like HPLC-UV or spectrophotometry.[15][16] |
| Low Potency in Biological Assays | - Degradation due to improper storage (temperature, light exposure).[8][11]- Instability in the aqueous working solution. | - Ensure stock solutions are stored correctly (-20°C or -80°C, protected from light).[1][5]- Prepare fresh working solutions from the stock immediately before use, as aqueous solutions are not stable for long periods.[1] |
| Color Change in Solution | - Photodegradation or chemical oxidation. | - Discard the solution.- Prepare a fresh solution and ensure it is protected from light.[11]- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize oxidation.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~50 mg/mL | [1] |
| Dimethylformamide (DMF) | ~50 mg/mL | [1] |
| Ethanol | ~0.25 mg/mL | [1] |
| Acetone | Freely soluble | [2] |
| Water | Very slightly soluble | [2] |
| Dilute Sodium Hydroxide | Soluble | [2] |
| Dilute Acids | Soluble | [2] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability | Protection | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | Protect from light | [1][11] |
| DMSO/DMF Stock Solution | -20°C | 6 months | Protect from light, aliquot | [5] |
| DMSO/DMF Stock Solution | -80°C | 1 year | Protect from light, aliquot | [5] |
| Aqueous Solution | Room Temperature or Refrigerated | Not recommended for > 1 day | Protect from light | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Transfer the weighed powder into a sterile, amber vial.
-
Add the appropriate volume of anhydrous DMSO. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 6 months or -80°C for up to one year.[5]
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV
Objective: To determine the chemical stability of a this compound stock solution over time by monitoring its concentration using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
On day 0, dilute a sample of the freshly prepared this compound stock solution to a known concentration within the linear range of the HPLC-UV method.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC-UV method with an appropriate mobile phase, flow rate, and UV detection wavelength (e.g., 271 nm).[1]
-
Inject the prepared sample and record the peak area of the this compound peak.
-
-
Stability Study:
-
Store the this compound stock solution under the desired conditions (e.g., -20°C, protected from light).
-
At specified time points (e.g., 7, 14, 30, 60, and 90 days), remove an aliquot of the stock solution.
-
Prepare and analyze the sample as described in steps 1 and 2.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.
-
Determine the percentage of the initial concentration remaining at each time point. A solution is generally considered stable if it retains at least 90% of its initial concentration.
-
Visualizations
Caption: Workflow for preparing and testing the stability of a this compound stock solution.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Caption: Major degradation pathways for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 723-46-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Photolytic degradation of this compound and trimethoprim using UV-A, UV-C and vacuum-UV (VUV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodegradation of this compound: a chemical system capable of monitoring seasonal changes in UVB intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. benchchem.com [benchchem.com]
- 16. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimization of Solid-Phase Extraction for Sulfamethoxazole
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of sulfamethoxazole (B1682508). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound in SPE?
A1: Low recovery of this compound is a frequent issue and can stem from several factors.[1][2][3] The most common culprits include:
-
Suboptimal pH: The pH of your sample is critical. This compound is an ionizable compound, and its retention on reversed-phase sorbents is significantly influenced by pH.[4]
-
Inappropriate Sorbent Selection: The choice of SPE sorbent may not be optimal for the physicochemical properties of this compound.[2][3]
-
Incorrect Solvent Strength: The wash solvent might be too strong, leading to premature elution of this compound, or the elution solvent may be too weak to desorb it completely from the sorbent.[1][5]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause the analyte to pass through without being retained.[6]
-
Inadequate Flow Rate: A sample loading flow rate that is too high can prevent efficient interaction between this compound and the sorbent.[6][7]
Q2: Which type of SPE sorbent is best for this compound extraction?
A2: The ideal sorbent depends on the sample matrix and the desired selectivity. Polymeric reversed-phase sorbents are commonly used for sulfonamides like this compound from aqueous matrices.[4] Some effective options include:
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are highly recommended for broad-spectrum sulfonamide retention from environmental water samples.[4]
-
Mixed-Mode Sorbents: For complex matrices like urine, mixed-mode anion exchange (SAX) cartridges can be very effective by targeting the acidic nature of this compound's metabolites.
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs synthesized specifically for this compound can offer superior performance and reduce matrix effects.[8]
-
C18 Sorbents: While a common choice for reversed-phase SPE, optimization of sample pH is crucial for good retention of this compound.[9][10]
Q3: How does pH affect the recovery of this compound?
A3: The pH of the sample is a critical parameter. To ensure optimal retention of this compound on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress its ionization, making it more non-polar. For this compound, adjusting the sample pH to a range of 3.0 to 4.0 is often recommended to enhance its retention on the SPE sorbent.[4][11] Conversely, during the elution step, the pH can be altered to ionize the analyte, which decreases its affinity for the non-polar sorbent and facilitates its release.[4]
Q4: What should I do if I observe inconsistent recoveries between samples?
A4: Poor reproducibility can be frustrating. Here are some potential causes and solutions:[1][2]
-
Inconsistent Sample Pre-treatment: Ensure uniform preparation for all samples.
-
Cartridge Drying Out: For silica-based sorbents, do not let the sorbent bed dry out between the conditioning and sample loading steps.[1]
-
Variable Flow Rates: Use a consistent and slow flow rate during sample loading, washing, and elution to ensure uniform interaction times with the sorbent.[6][7]
-
Matrix Effects: Complex sample matrices can interfere with the extraction process. The use of isotopically labeled internal standards can help compensate for these effects.[4] Signal suppression is a known matrix effect when analyzing this compound in complex samples like seawater.[12]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Low Recovery
This guide provides a systematic approach to pinpoint the step in your SPE protocol causing low this compound recovery.
Experimental Protocol:
-
Prepare a standard solution of this compound in a clean solvent (e.g., methanol (B129727):water).
-
Perform your standard SPE procedure.
-
Collect the effluent from each step into separate, labeled vials:
-
Fraction 1: Sample Load
-
Fraction 2: Wash Step(s)
-
Fraction 3: Elution Step
-
-
Analyze each fraction using your established analytical method (e.g., HPLC-UV, LC-MS/MS).
Interpreting the Results:
| Analyte Location | Potential Cause | Recommended Action |
| Fraction 1 (Sample Load) | - Sample solvent is too strong.- Incorrect sample pH.- Sorbent is not properly conditioned or has dried out.- Column overload. | - Dilute the sample in a weaker solvent.[6]- Adjust sample pH to 3.0-4.0 to suppress ionization.[4]- Ensure proper conditioning and do not allow the cartridge to dry.[1]- Decrease sample volume or increase sorbent mass.[6] |
| Fraction 2 (Wash Step) | - Wash solvent is too strong. | - Decrease the organic content of the wash solvent. |
| Fraction 3 (Elution) | - Analyte is retained, but elution is incomplete. | - Proceed to Guide 2: Optimizing the Elution Solvent . |
| Not Detected in Any Fraction | - Analyte may be irreversibly bound to the sorbent.- Analyte may have degraded. | - Consider a stronger elution solvent or a different sorbent with weaker retention.- Check the stability of this compound under your experimental conditions. |
Guide 2: Optimizing the Elution Solvent
If you've confirmed that this compound is retained on the cartridge but not efficiently eluted, this guide will help you optimize your elution solvent.
Experimental Protocol:
-
Condition and load your SPE cartridges with a known amount of this compound as you normally would.
-
Prepare a series of elution solvents with increasing organic strength. For reversed-phase SPE, this typically involves increasing the percentage of an organic solvent like methanol or acetonitrile (B52724) in an aqueous solution. You can also test the addition of a small percentage of a modifier like formic acid or ammonium (B1175870) hydroxide.
-
Elute the cartridges with these different solvent compositions.
-
Analyze the eluates to determine which solvent composition provides the highest recovery.
Data Presentation
Table 1: Comparison of SPE Sorbents for Sulfonamide Extraction
| Sorbent Type | Common Trade Names | Recommended for | Key Advantages |
| Hydrophilic-Lipophilic Balanced | Oasis HLB, Strata-X | Broad-spectrum sulfonamide retention in water samples.[4] | High recovery for a wide range of sulfonamides. |
| Mixed-Mode Anion Exchange | Strata-X-C, Oasis MAX | This compound and its acidic metabolites in biological fluids. | High selectivity for acidic compounds. |
| Reversed-Phase C18 | Strata C18, Sep-Pak C18 | General purpose for less polar compounds; requires pH optimization for this compound.[9][10] | Widely available and cost-effective. |
| Molecularly Imprinted Polymer | Custom synthesized | Highly selective extraction of this compound from complex matrices.[8] | Reduces matrix effects and improves selectivity.[8] |
Experimental Protocols
Detailed SPE Protocol for this compound from Water Samples
This protocol is a starting point and may require optimization for your specific water matrix.
-
Materials and Reagents:
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 6 cc, 500 mg.[4]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium hydroxide, and EDTA.
-
Standards: Analytical standard of this compound and its corresponding isotopically labeled internal standard (e.g., ¹³C₆-Sulfamethoxazole).
-
-
Sample Preparation:
-
Solid-Phase Extraction Procedure:
-
Conditioning: Pass 6 mL of methanol followed by 6 mL of reagent water (at the sample's pH) through the HLB cartridge. Do not let the cartridge dry.[4]
-
Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 6 mL of reagent water to remove salts and polar impurities.
-
Drying: Dry the cartridge thoroughly under high vacuum for at least 10 minutes.[4]
-
Elution: Elute the retained analytes with 8 mL of methanol (in two 4 mL portions).[4]
-
-
Eluate Processing:
Visualizations
Caption: Workflow for this compound SPE.
Caption: Troubleshooting Low Recovery.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. specartridge.com [specartridge.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 8. Preparation and Application of this compound-Imprinted Polymer on Solid-Phase Extraction of Pharmaceuticals from Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Serum this compound and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. researchgate.net [researchgate.net]
resolving co-elution issues of Sulfamethoxazole and its metabolites
Welcome to the technical support center for the chromatographic analysis of Sulfamethoxazole (B1682508) (SMX) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a primary focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound I should be aware of?
A1: The primary metabolite of this compound is N4-acetyl-sulfamethoxazole, which is antimicrobially inactive.[1][2] Other significant metabolites formed through oxidation include 5-methylhydroxy-sulfamethoxazole and the reactive N4-hydroxy-sulfamethoxazole, which has been implicated in hypersensitivity reactions.[1] Minor metabolic pathways also include N-glucuronide conjugation.[1]
Q2: Why am I seeing co-elution of this compound and its N4-acetyl metabolite?
A2: Co-elution of this compound and N4-acetyl-sulfamethoxazole is a common issue due to their structural similarity. The resolution of these compounds is highly dependent on the chromatographic conditions, particularly the mobile phase composition and pH.[3][4] Fine-tuning these parameters is crucial for achieving baseline separation.
Q3: Can I use a C18 column for the separation of this compound and its metabolites?
A3: Yes, C18 columns are widely and successfully used for the separation of this compound and its metabolites.[1][5][6][7] The performance, however, will depend on the specific brand and its characteristics (e.g., end-capping, particle size) in combination with the optimized mobile phase.
Q4: What detection method is most suitable for analyzing this compound and its metabolites?
A4: Both UV and mass spectrometry (MS) detectors are commonly used. UV detection, typically in the range of 225-280 nm, is a robust and widely available technique.[1][8] However, LC-MS/MS offers higher sensitivity and selectivity, which can be particularly advantageous for complex biological matrices or when co-elution is difficult to resolve chromatographically.[9]
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution of this compound and its metabolites, particularly N4-acetyl-sulfamethoxazole, can compromise accurate quantification. This guide provides a systematic approach to troubleshoot and resolve these separation challenges.
Initial Assessment: Is it Co-elution?
Before modifying your method, confirm that you are indeed facing a co-elution problem. Look for the following signs in your chromatogram:
-
Peak shouldering: A small, unresolved peak appearing on the front or tail of the main peak.[10]
-
Broader than expected peaks: Peaks that are significantly wider than other peaks in the chromatogram.
-
Asymmetrical peak shape (fronting or tailing): While these can have other causes, they can also indicate the presence of a hidden peak.[10][11]
If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity across the peak. A change in the UV spectrum or the mass spectrum from the upslope to the downslope of the peak is a strong indicator of co-elution.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A logical workflow for troubleshooting co-elution issues.
Step-by-Step Troubleshooting
-
Adjust Mobile Phase pH: This is the most critical parameter for separating ionizable compounds like this compound and its metabolites.[12][13][14]
-
Rationale: The pKa of this compound is around 5.7.[2] By adjusting the mobile phase pH to be 1.5-2 units away from the pKa, you can ensure that the compound and its metabolites are either fully ionized or fully unionized, leading to more stable and predictable retention times.
-
Action:
-
For reversed-phase chromatography, decreasing the pH (e.g., to 2.5-4.5) will suppress the ionization of the acidic sulfonamide group, increasing its hydrophobicity and retention time.[6][7] This often improves the separation from its more polar metabolites.
-
Conversely, increasing the pH may be attempted, but care must be taken to stay within the stable pH range of the column.
-
-
-
Modify the Organic Solvent:
-
Rationale: Changing the organic solvent or its proportion in the mobile phase alters the polarity of the mobile phase and can significantly impact selectivity.
-
Action:
-
Adjust the Organic/Aqueous Ratio: A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Switch the Organic Solvent: If you are using acetonitrile (B52724), try methanol (B129727), or vice versa. The different solvent properties can alter the elution order and improve separation.
-
-
-
Change the Column:
-
Rationale: If mobile phase optimization is insufficient, the stationary phase chemistry may not be suitable.
-
Action:
-
Try a Different C18 Column: Not all C18 columns are the same. A column from a different manufacturer with different bonding chemistry or end-capping can provide the necessary selectivity.
-
Consider a Different Stationary Phase: For highly polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be more effective.[3]
-
-
Experimental Protocols
Representative HPLC-UV Method for the Separation of this compound and N4-acetyl-sulfamethoxazole
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation (Plasma/Serum) [1]
- To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol or acetonitrile.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an HPLC vial for analysis.
- HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of aqueous buffer and organic solvent. A good starting point is a mixture of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient: A linear gradient from 10% B to 90% B over 15 minutes may be a good starting point for method development.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 265-270 nm.[1][6]
- Injection Volume: 20 µL.
3. Standards and Calibration [1]
- Prepare stock solutions of this compound and N4-acetyl-sulfamethoxazole in methanol (e.g., 1 mg/mL).
- Prepare a series of working standards by diluting the stock solutions in the mobile phase.
- Construct a calibration curve by plotting the peak area against the concentration for each analyte.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of SMX.
Data Presentation: Comparison of Chromatographic Methods
The following tables summarize key parameters from various published HPLC methods for the analysis of this compound and its metabolites. This information can be used to guide your method development and selection.
Table 1: HPLC Method Parameters for this compound and Metabolite Analysis
| Analytes | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| SMX, N4-acetyl-SMX | C18, 250 x 4.6 mm, 5 µm | Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄ | 1.0 | UV at 278 nm | [1] |
| SMX, N4-acetyl-SMX | 10-micron microparticulate | Methanol:Sodium Acetate Buffer (0.01 M, pH 4.7) (32:68 v/v) | 1.2 | UV at 254 nm | [1] |
| SMX, Trimethoprim (B1683648) | C18 | Phosphate Buffer (0.1 M):Acetonitrile:Methanol (65:20:15 v/v) | 1.0 | UV at 225 nm | [8] |
| SMX, Trimethoprim | C18, 150 x 4.6 mm, 5 µm | Water (pH 3.5):Methanol (60:40 v/v) | 1.0-1.8 | UV at 213 & 230 nm | [7] |
| SMX | Shim-pack GIST® C18, 150 x 4.6 mm, 5 µm | Glacial acetic acid (pH 2.5):Methanol:Acetonitrile (70:25:5 v/v/v) | 0.8 | PDA at 265 nm | [6] |
Table 2: Performance Characteristics of Selected Methods
| Method Reference | Analytes | Linearity Range | Limit of Quantification (LOQ) |
| [8] | SMX | 5 - 100 µg/mL | 5 µg/mL |
| [8] | Trimethoprim | 0.25 - 5 µg/mL | 0.25 µg/mL |
| [3] | SMX | 0.05 - 5 ppm | 0.06 ppm |
| [7] | SMX | 5 - 70 µg/mL | Not specified |
| [7] | Trimethoprim | 1 - 30 µg/mL | Not specified |
| [6] | SMX (Plasma) | Not specified | 0.7 µg/mL |
| [6] | SMX (Urine) | Not specified | 0.17 µg/mL |
References
- 1. benchchem.com [benchchem.com]
- 2. Peak Fronting - again - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. historymedjournal.com [historymedjournal.com]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. redalyc.org [redalyc.org]
- 8. A Reliable Method to Quantify Trimethoprim and this compound in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 9. Simultaneous determination of this compound and trimethoprim in biological fluids for high-throughput analysis: comparison of HPLC with ultraviolet and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemtech-us.com [chemtech-us.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
troubleshooting inconsistent results in Sulfamethoxazole MIC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in Sulfamethoxazole (SMX) Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a sulfonamide antibiotic that works by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids necessary for bacterial growth and replication.[1][3] By blocking this pathway, this compound exhibits a bacteriostatic effect, meaning it inhibits bacterial growth rather than killing the bacteria outright.[1][2]
Q2: How do bacteria develop resistance to this compound?
Bacterial resistance to this compound can occur through several mechanisms:
-
Mutations in the dihydropteroate synthase (DHPS) gene: These mutations can alter the enzyme's structure, reducing its affinity for this compound.
-
Overproduction of para-aminobenzoic acid (PABA): Bacteria can increase the production of PABA, the natural substrate for DHPS, which then outcompetes this compound for binding to the enzyme.[4]
-
Alternative folate synthesis pathways: Some bacteria may develop or acquire alternative metabolic pathways to produce folic acid, bypassing the step inhibited by this compound.[4]
Q3: Why is the choice of culture medium critical for this compound MIC assays?
The composition of the culture medium can significantly impact this compound MIC results. Mueller-Hinton Broth (MHB) or Agar (MHA) is the recommended medium for most routine antimicrobial susceptibility testing.[4][5] However, these media can contain substances that interfere with the activity of sulfonamides, such as thymidine (B127349).[2][4][6] Thymidine can be utilized by bacteria, bypassing the folic acid synthesis pathway and leading to falsely elevated MIC values.[1][2][6] Therefore, it is crucial to use Mueller-Hinton media with low levels of thymidine or supplement the media with thymidine phosphorylase to degrade any present thymidine.[7]
Q4: What are the acceptable quality control (QC) ranges for this compound MIC assays?
Performing quality control with well-characterized reference strains is essential for ensuring the accuracy and reproducibility of MIC assays. The Clinical and Laboratory Standards Institute (CLSI) provides recommended QC ranges for various antimicrobial agents, including trimethrim-sulfamethoxazole. For Haemophilus influenzae ATCC 49247, the acceptable MIC range for trimethoprim-sulfamethoxazole is ≤ 2.0/38 µg/mL.[1]
Troubleshooting Inconsistent this compound MIC Results
Inconsistent MIC results can arise from various factors related to the experimental setup, reagents, or data interpretation. This guide provides a structured approach to troubleshooting these issues.
Diagram: Troubleshooting Decision Tree for Inconsistent SMX MIC Results
References
- 1. Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to trimethoprim and trimethoprim-sulfamethoxazole. The Antimicrobial Susceptibility Testing OC Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Mathematical Modeling To Characterize the Inoculum Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. Susceptibility tests for this compound-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Spectrophotometric Analysis of Sulfamethoxazole
Welcome to the technical support center for the spectrophotometric determination of Sulfamethoxazole (SMZ). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the sensitivity of your spectrophotometric methods and to offer solutions to common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectrophotometric analysis of this compound.
Issue 1: Low Absorbance or Poor Sensitivity
Question: My calibration curve for this compound has a low slope, or the absorbance readings for my samples are too low, leading to poor sensitivity. How can I enhance the signal?
Answer:
Low sensitivity in the spectrophotometric analysis of this compound is a common challenge. Here are several approaches to enhance the absorbance signal:
-
Method 1: Diazotization and Coupling Reaction: This is the most common and effective method for enhancing the sensitivity of SMZ determination. The primary aromatic amine group of SMZ is diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a chromogenic agent to form a highly colored azo dye.
-
Optimization is Key: The sensitivity of this method is highly dependent on reaction conditions. Ensure the following are optimized:
-
pH: The diazotization step requires an acidic medium (typically HCl), while the coupling reaction often proceeds in an alkaline medium.[1][2] The optimal pH for the coupling reaction can significantly impact color development.[3][4][5][6][7]
-
Reagent Concentration: The concentrations of sodium nitrite and the coupling agent must be optimized. Excess or insufficient amounts can lead to incomplete reactions or high background absorbance.
-
Reaction Time and Temperature: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to stabilize the diazonium salt.[8][9] The coupling reaction time should be sufficient for complete color development.[9]
-
-
Choice of Coupling Agent: Various coupling agents can be used, each resulting in a different colored complex with a unique maximum absorbance (λmax). See Table 1 for a comparison of different coupling agents.
-
-
Method 2: Schiff's Base Formation: This method involves the condensation reaction of the primary aromatic amine of SMZ with an aromatic aldehyde (like vanillin) in an acidic medium to form a colored Schiff's base.[10][11] This method is often simpler than diazotization as it may not require strict temperature control.[12]
-
Method 3: Ion-Pair Extraction: An ion-pair complex can be formed between SMZ and a suitable reagent (like Eriochrome Black T) and then extracted into an organic solvent.[13] This extraction step concentrates the analyte, thereby increasing the sensitivity.
-
Method 4: Cloud Point Extraction (CPE): This is a green analytical chemistry approach where the analyte is partitioned into a small volume of a surfactant-rich phase, leading to significant preconcentration.[14]
Issue 2: High or Unstable Blank Readings
Question: My reagent blank has high absorbance, or the absorbance is drifting over time. What could be the cause and how can I fix it?
Answer:
High or unstable blank readings can significantly affect the accuracy and precision of your measurements. Here are the likely causes and solutions:
-
Cause 1: Reagent Instability or Contamination:
-
Solution: Prepare fresh reagent solutions, especially the sodium nitrite and the coupling agent, as they can degrade over time. Use high-purity reagents and deionized water.
-
-
Cause 2: Incomplete Reaction or Side Reactions:
-
Solution: Ensure proper mixing and adherence to the optimized reaction times. In diazotization-coupling reactions, excess nitrous acid can be a source of instability. Some protocols include the addition of sulfamic acid to destroy excess nitrous acid after the diazotization step.[1]
-
-
Cause 3: Temperature Fluctuations:
-
Solution: Allow all solutions to equilibrate to room temperature before measurement, unless the protocol specifies a different temperature. For temperature-sensitive reactions, use a water bath to maintain a constant temperature.
-
-
Cause 4: Cuvette Contamination or Mismatch:
-
Solution: Thoroughly clean the cuvettes before each use. Use a matched pair of cuvettes for the blank and the sample to minimize optical differences.
-
Issue 3: Poor Reproducibility of Results
Question: I am getting inconsistent results between replicate measurements or between different analytical runs. What are the potential sources of this variability?
Answer:
Poor reproducibility can stem from various factors throughout the analytical workflow. Consider the following:
-
Inconsistent Pipetting and Dilutions:
-
Solution: Use calibrated pipettes and ensure they are used correctly. Prepare fresh dilutions for each run from a stable stock solution.
-
-
Fluctuations in Reaction Conditions:
-
Solution: Precisely control the pH, temperature, and reaction times for each sample and standard. Small variations in these parameters can lead to significant differences in color development.
-
-
Instability of the Colored Product:
-
Instrumental Drift:
-
Solution: Allow the spectrophotometer to warm up for the manufacturer-recommended time. Re-blank the instrument periodically, especially during long analytical runs.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the spectrophotometric determination of this compound?
A1: Methods involving a preconcentration step, such as ion-pair extraction or cloud point extraction, generally offer the highest sensitivity. However, for routine analysis, diazotization-coupling reactions with appropriate coupling agents provide excellent sensitivity and are widely used. The choice of coupling agent is crucial; for instance, reagents like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) or diphenylamine (B1679370) can yield colored products with high molar absorptivity.
Q2: How do I choose the appropriate wavelength (λmax) for my measurements?
A2: The λmax should be determined by scanning the absorption spectrum of the colored product against a reagent blank. The wavelength of maximum absorbance should be selected for all subsequent measurements as it provides the highest sensitivity and adherence to Beer's Law. Table 1 provides a summary of λmax values for various methods.
Q3: Can I determine this compound in the presence of Trimethoprim (B1683648) using UV spectrophotometry?
A3: Direct UV spectrophotometry is challenging due to the overlapping absorption spectra of this compound and Trimethoprim.[15][18] However, several techniques can be employed for their simultaneous determination:
-
Derivative Spectrophotometry: By calculating the first or higher-order derivative of the absorption spectrum, the overlapping signals can be resolved.[15][18][19]
-
Difference Spectrophotometry: One component can be selectively determined after a chemical reaction (e.g., diazotization of SMZ), and its contribution to the total absorbance at another wavelength can be subtracted to determine the concentration of the second component.[9][20]
-
Multivariate Calibration: Chemometric methods like Partial Least Squares (PLS) regression can be used to analyze the entire spectrum and resolve the contributions of each component.[3][5][6][7]
Q4: What are some common interfering substances in the analysis of this compound in pharmaceutical formulations?
A4: Common excipients used in tablets and suspensions, such as lactose, starch, glucose, and magnesium stearate, can potentially interfere with the analysis.[21] It is important to assess the effect of these excipients during method validation. This can be done by analyzing a placebo formulation or by performing recovery studies where known amounts of SMZ are spiked into a solution containing the excipients. In many diazotization-coupling methods, common excipients have been shown to have no significant interference.[21][22]
Q5: How critical is pH control in the analysis?
A5: pH is a critical parameter in most spectrophotometric methods for SMZ.[3][4][5][6][7] For diazotization-coupling reactions, the pH must be carefully controlled for both the diazotization and coupling steps to ensure complete reaction and stable color formation. For UV spectrophotometry, changes in pH can alter the ionization state of SMZ, leading to shifts in its absorption spectrum.[3][4][5][6][7] Therefore, using a buffer solution to maintain a constant pH is highly recommended.
Data Presentation
Table 1: Comparison of Quantitative Data for Various Spectrophotometric Methods for this compound (SMZ) Determination
| Method Type | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |
| Diazotization-Coupling | 1-Naphthol (B170400) | 525 | 2 - 14 | - | [2] |
| Diazotization-Coupling | Diphenylamine | 530 | 0.5 - 12.0 | 0.108 | |
| Diazotization-Coupling | 2-Naphthol | 482 | - | - | [9][20] |
| Diazotization-Coupling | γ-Resorsolic acid | 432 | 0.25 - 15 | 0.0584 | [1] |
| Diazotization-Coupling | N-(1-naphthyl)ethylenediamine | 536 | 4 - 12 | - | |
| Diazotization-Coupling | β-Naphthol | 477 | 5 - 25 | - | |
| Diazotization-Coupling | Resorcinol | 502 | 1 - 5 | - | |
| Diazotization-Coupling | 2,3-dimethyl phenol | 402 | 1 - 15 | 0.852 | [8] |
| Diazotization-Coupling | 4-chloro resorcinol | 498 | 1 - 27.5 | 0.0686 | |
| Schiff's Base Formation | Vanillin (B372448) | 372 | 1.5 - 40 | 0.19 | [10] |
| Schiff's Base Formation | Vanillin | 399 | 5 - 80 | - | [12] |
| Ion-Pair Extraction | Eriochrome Black T | 490 | 0.5 - 6 | 0.013 | [13] |
| Condensation Reaction | 1,2-napthoquinone-4-sulphonic acid (NQS) | 460 | - | - | |
| UV Spectrophotometry | None | 264 | 2 - 12 | 0.5 | |
| Derivative Spectrophotometry | None | 259 | 4 - 25 | - | [15][18] |
Experimental Protocols
Method 1: Diazotization and Coupling with 1-Naphthol
This protocol is a representative example of a diazotization-coupling reaction.
-
Preparation of Standard Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., dilute HCl or ethanol, followed by dilution with distilled water).
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution.
-
Diazotization:
-
Transfer a fixed volume of each standard solution into a volumetric flask.
-
Cool the flasks in an ice bath.
-
Add a specific volume of hydrochloric acid (e.g., 1 M HCl).
-
Add a specific volume of a freshly prepared sodium nitrite solution (e.g., 0.2% w/v).
-
Allow the reaction to proceed for a few minutes in the ice bath.
-
-
Coupling Reaction:
-
Add a specific volume of a 1-naphthol solution (e.g., 0.1% w/v in NaOH).
-
Add a specific volume of a sodium hydroxide (B78521) solution (e.g., 4 M NaOH) to make the solution alkaline.
-
Allow the solution to stand for a specified time for complete color development.
-
-
Measurement:
-
Dilute the solution to the mark with distilled water.
-
Measure the absorbance at the λmax (e.g., 525 nm) against a reagent blank prepared in the same manner but without the SMZ standard.
-
-
Sample Analysis: Prepare the sample solution (e.g., from powdered tablets or oral suspension) and treat it in the same way as the standards.
Method 2: Schiff's Base Formation with Vanillin
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in glacial acetic acid.
-
Prepare a vanillin reagent solution (e.g., 10% w/v) in glacial acetic acid.
-
-
Reaction:
-
Transfer aliquots of the SMZ stock solution into a series of volumetric flasks.
-
Add a specific volume of an acid catalyst (e.g., 0.1 M perchloric acid).[10]
-
Add the vanillin reagent solution.
-
Mix well and dilute to the final volume with glacial acetic acid.
-
-
Measurement:
-
Allow the reaction to proceed for the optimized time at room temperature.
-
Measure the absorbance of the yellow-colored product at its λmax (e.g., 372 nm) against a reagent blank.[10]
-
Visualizations
Caption: Workflow for SMZ analysis via diazotization-coupling.
Caption: Schiff's base formation for SMZ determination.
Caption: Troubleshooting logic for SMZ spectrophotometry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of pH on the simultaneous determination of this compound and Trimethoprim by Ultraviolet Spectrophotometry and Multivariate Calibration | Drug Analytical Research [seer.ufrgs.br]
- 6. researchgate.net [researchgate.net]
- 7. View of The effect of pH on the simultaneous determination of this compound and Trimethoprim by Ultraviolet Spectrophotometry and Multivariate Calibration [seer.ufrgs.br]
- 8. journal.nuc.edu.iq [journal.nuc.edu.iq]
- 9. sid.ir [sid.ir]
- 10. jcb.thebrpi.org [jcb.thebrpi.org]
- 11. [PDF] Analytical Method Development for the Spectrophotometric Determination of this compound in Bulk Drug and Pharmaceutical Preparation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Stability of concentrated trimethoprim-sulfamethoxazole admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. researchgate.net [researchgate.net]
- 22. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Quenching Agents for Sulfamethoxazole Photodegradation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of quenching agents in sulfamethoxazole (B1682508) (SMX) photodegradation studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data to enhance the accuracy and efficiency of your research.
Frequently Asked Questions (FAQs)
Q1: What is the role of quenching agents in this compound photodegradation studies?
A1: Quenching agents, also known as scavengers, are chemical compounds used to selectively react with and neutralize specific reactive oxygen species (ROS). In the context of this compound (SMX) photodegradation, these agents are crucial for elucidating the degradation mechanism. By observing the inhibition or reduction in the degradation rate of SMX in the presence of a specific quencher, researchers can identify the primary ROS responsible for its breakdown, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or superoxide (B77818) radicals (O₂⁻•).[1][2]
Q2: Which are the most common quenching agents used to study SMX photodegradation, and what are their target ROS?
A2: The selection of a quenching agent is determined by the specific ROS being investigated. The most commonly employed quenchers in SMX photodegradation studies include:
| Quenching Agent | Target Reactive Oxygen Species (ROS) |
| Isopropanol (B130326) (IPA) / tert-Butyl alcohol (TBA) | Hydroxyl radical (•OH) |
| Sodium azide (B81097) (NaN₃) / Sorbic acid | Singlet oxygen (¹O₂)[3] |
| p-Benzoquinone (PBQ) | Superoxide radical (O₂⁻•) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen (¹O₂)[3] |
| Triethanolamine (TEOA) / Ammonium oxalate | Holes (h⁺) |
Q3: How do I select the appropriate concentration of a quenching agent for my experiment?
A3: The optimal concentration of a quenching agent should be sufficient to effectively scavenge the target ROS without interfering with the overall reaction kinetics or the analytical measurements. It is recommended to perform a preliminary concentration-response experiment by varying the quencher concentration and observing its effect on the SMX degradation rate. The concentration that yields the maximum quenching effect without causing secondary reactions is typically chosen. For example, concentrations such as 4 mM for sorbic acid, 10.0 mM for DABCO, and 20 mM for isopropanol have been used in studies of similar compounds.[3]
Q4: Can the quenching agent itself degrade or interfere with the analysis of this compound?
A4: Yes, it is possible for the quenching agent to undergo photodegradation or interfere with the analytical method used to quantify SMX (e.g., HPLC). To account for this, it is essential to run control experiments. These include irradiating the quenching agent in the absence of SMX to assess its stability and analyzing a solution of the quenching agent and SMX without irradiation to check for any analytical interference.
Troubleshooting Guide
This guide addresses common issues encountered during SMX photodegradation experiments involving quenching agents.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate experiments. | Fluctuations in light source intensity. Inconsistent sample positioning. Temperature variations. | Use a calibrated and stabilized light source. Ensure a fixed and reproducible sample geometry relative to the light source. Employ a temperature-controlled reaction chamber.[4] |
| No significant quenching effect is observed with any of the tested agents. | The primary degradation mechanism is direct photolysis, not ROS-mediated. The quencher concentration is too low. The quencher is not stable under the experimental conditions. | To confirm direct photolysis, conduct experiments in the absence of oxygen (e.g., by purging with nitrogen).[1] Increase the concentration of the quenching agent systematically. Verify the stability of the quencher by running a control experiment with the quencher alone under irradiation. |
| All quenching agents show a similar, non-specific inhibitory effect. | The high concentration of the quencher is physically blocking the light. The quencher is non-selectively reacting with multiple ROS. | Measure the UV-Vis absorbance of the quenching agent at the irradiation wavelength to check for light screening effects. Use more selective quenching agents if available. Compare the relative quenching effects to deduce the dominant ROS. |
| Unexpected peaks appear in the chromatogram (e.g., HPLC). | Formation of degradation products from the quenching agent. Interaction between the quenching agent and SMX or its degradation products. | Analyze an irradiated solution of the quenching agent alone to identify its degradation products. Run a dark control with both SMX and the quencher to check for non-photochemical reactions. |
Experimental Protocols
Protocol 1: Determining the Role of Reactive Oxygen Species using Quenching Agents
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/L) in ultrapure water or the desired aqueous matrix.
-
Prepare stock solutions of the quenching agents (e.g., isopropanol, sodium azide, p-benzoquinone) at a high concentration (e.g., 1 M).
-
-
Photoreaction Setup:
-
Use a suitable photoreactor equipped with a specific light source (e.g., UV lamp, solar simulator).
-
Maintain a constant temperature using a water bath or cooling system.
-
The reaction vessel should be made of a material transparent to the irradiation wavelength (e.g., quartz).
-
-
Experimental Procedure:
-
Add a specific volume of the SMX stock solution to the reaction vessel.
-
Add the appropriate volume of the quenching agent stock solution to achieve the desired final concentration.
-
Fill the vessel to the final volume with the chosen aqueous matrix.
-
A control experiment without any quenching agent should be run in parallel.
-
Stir the solution continuously to ensure homogeneity.
-
Turn on the light source to initiate the photodegradation reaction.
-
Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Analysis:
-
Immediately after withdrawal, the samples should be filtered (if necessary) and analyzed to determine the remaining concentration of SMX.
-
High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector is a common analytical method.
-
-
Data Analysis:
-
Plot the concentration of SMX as a function of irradiation time for the control and for each quenching experiment.
-
Calculate the pseudo-first-order degradation rate constant (k) for each experiment.
-
Compare the rate constants to determine the inhibitory effect of each quenching agent. A significant decrease in the rate constant in the presence of a specific quencher indicates the involvement of its target ROS in the degradation process.
-
Quantitative Data Summary
The following table summarizes the typical effects of various quenching agents on the photodegradation of this compound, as reported in the literature. The percentage of inhibition is indicative of the contribution of the specific ROS to the overall degradation process.
| Quenching Agent | Target ROS | Typical Concentration | Observed Inhibition of SMX Photodegradation |
| Isopropanol | •OH | 10 - 50 mM | Moderate to High |
| Sodium Azide | ¹O₂ | 1 - 10 mM | Moderate |
| p-Benzoquinone | O₂⁻• | 0.1 - 1 mM | Low to Moderate |
| Triethanolamine | h⁺ | 1 - 10 mM | High (in photocatalytic systems) |
Note: The actual inhibition percentages can vary significantly depending on the experimental conditions (e.g., pH, light source, presence of photosensitizers).
Visualizations
Caption: Workflow for a typical quenching experiment in SMX photodegradation.
Caption: Simplified reaction pathway for SMX photodegradation and ROS quenching.
Caption: Troubleshooting decision tree for inconsistent photodegradation results.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Sulfamethoxazole Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Sulfamethoxazole (B1682508) with alternative analytical techniques, adhering to the International Council for Harmonisation (ICH) guidelines. The presented data and protocols are intended to assist researchers and quality control analysts in selecting and implementing the most suitable analytical methodology for their specific requirements.
Objective Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, speed, and cost. While HPLC is a widely accepted and robust technique, other methods like UV-Visible Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages in specific contexts.[1][2][3]
| Parameter | HPLC-UV | UV-Visible Spectrophotometry | LC-MS/MS |
| Principle | Chromatographic separation followed by UV detection. | Measurement of light absorbance by the analyte. | Chromatographic separation followed by mass-based detection. |
| Specificity | High (separates drug from impurities and degradation products).[4][5] | Low (potential for interference from other UV-absorbing compounds).[2] | Very High (highly selective based on mass-to-charge ratio).[1][3] |
| Sensitivity | Good (typically in the µg/mL range).[6] | Moderate (generally lower than HPLC). | Excellent (can detect very low concentrations, often in the ng/mL range).[1][7] |
| Linearity Range | Wide.[4] | Narrower compared to HPLC. | Wide. |
| Accuracy (% Recovery) | Typically 98-102%.[8] | Variable, can be affected by interfering substances. | Typically 98-102%. |
| Precision (%RSD) | < 2%.[4][8] | Generally higher %RSD than HPLC. | < 15% (for both intra- and inter-day precision).[7] |
| Run Time | 2.5 to 18 minutes per sample.[1][7] | Rapid. | ~2.5 minutes per sample.[1][7] |
| Cost | Moderate.[2] | Low.[2] | High. |
| Primary Application | Routine quality control, stability studies, and quantification in pharmaceutical formulations.[5][9] | Preliminary analysis, quantification in simple matrices.[2] | Bioanalysis, pharmacokinetic studies, and trace level quantification.[1][3] |
Experimental Protocols
Validated HPLC Method for this compound
This protocol is based on a validated reverse-phase HPLC method for the simultaneous estimation of this compound and Trimethoprim (B1683648).[4][5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent HPLC system with a UV/VIS or PDA detector.[4]
-
Column: Agilent C18 (250mm × 4.6mm, 5µm).[4]
-
Mobile Phase: A mixture of Triethylamine and Acetonitrile (30:70 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 260 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 50°C.[5]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: For pharmaceutical formulations like oral suspensions, accurately transfer a volume equivalent to a known amount of this compound into a volumetric flask, dissolve, and dilute with the mobile phase.[5] Filter the final solution through a 0.45 µm nylon filter before injection.[4]
3. Method Validation According to ICH Guidelines:
The validation of the analytical method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[9][10][11]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] This is demonstrated by the absence of interfering peaks at the retention time of this compound in the analysis of placebo and degraded samples.[4]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of the standard solution over a specified range (e.g., 50% to 150% of the target concentration).[4][11] A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by recovery studies, where a known amount of the standard drug is spiked into a placebo formulation at different concentration levels (e.g., 50%, 100%, and 150%).[4][11] The percentage recovery should be within an acceptable range, typically 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.[9]
-
Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.
-
The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.[10]
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature).[5]
-
Forced Degradation Studies: These studies are conducted to demonstrate the stability-indicating nature of the method.[8][12] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to produce degradation products.[12][13][14][15] The analytical method should be able to separate the drug peak from the peaks of any degradation products formed.[8]
Alternative Method: UV-Visible Spectrophotometry
This method is a simpler and more cost-effective alternative to HPLC, suitable for the analysis of this compound in binary mixtures and tablets.[2]
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.[2]
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a standard stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like 10% aqueous ethanolic solution.[2]
-
Sample Solution (for tablets): Weigh and powder 20 tablets. An amount of powder equivalent to a specific weight of the drug is dissolved in a suitable solvent, sonicated, filtered, and diluted to the required concentration.[2]
3. Analytical Procedure:
-
Scan the standard and sample solutions over a wavelength range of 200-300 nm.[2]
-
The quantification can be performed using various spectrophotometric methods, including derivative spectrophotometry, to resolve overlapping spectral bands in mixtures.[2]
Workflow and Logical Relationships
The following diagram illustrates the key stages involved in the validation of an HPLC method for this compound as per ICH guidelines.
Caption: Workflow for HPLC Method Validation of this compound according to ICH Guidelines.
References
- 1. Simultaneous determination of this compound and trimethoprim in biological fluids for high-throughput analysis: comparison of HPLC with ultraviolet and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijrpb.com [ijrpb.com]
- 5. jptcp.com [jptcp.com]
- 6. A Reliable Method to Quantify Trimethoprim and this compound in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. scispace.com [scispace.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. resolvemass.ca [resolvemass.ca]
A Comparative Analysis of Sulfamethoxazole Degradation: UV, Ozone, and UV/H2O2 Advanced Oxidation
The ubiquitous presence of pharmaceuticals in aquatic environments poses a significant challenge to conventional wastewater treatment. Sulfamethoxazole (B1682508) (SMX), a widely used antibiotic, is frequently detected in surface waters and is known for its persistence.[1] This guide provides a comparative analysis of three advanced oxidation processes (AOPs) for the degradation of SMX: direct ultraviolet (UV) photolysis, ozonation, and the UV/hydrogen peroxide (UV/H2O2) process. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and environmental science to evaluate the efficacy of these methods.
Performance Comparison
The degradation efficiency of SMX is significantly influenced by the chosen AOP. The following tables summarize key quantitative data from various studies, offering a clear comparison of the performance of UV, ozone, and UV/H2O2 treatments under different experimental conditions.
Table 1: Degradation Efficiency and Mineralization
| Treatment Process | Degradation Efficiency (%) | TOC Removal (%) | Experimental Conditions | Reference |
| UV | 96.6 | Not Reported | 15 min irradiation | [2] |
| Ozone | 100 | 5 - 60 | 10 min treatment | [3][4] |
| UV/H2O2 | >90 | ~30 | pH 3, H2O2 dose = 50 mM | |
| Ozone/H2O2 | 83 | 32 | Not specified | [3] |
Table 2: Pseudo-First-Order Rate Constants (k) for SMX Degradation
| Treatment Process | k (min⁻¹) | pH | Notes | Reference |
| UV | 0.235 | Not Specified | Simulated solar light: 0.024 min⁻¹ | [2] |
| UV/Ozone | 0.0193 | 5 | [5] | |
| UV/H2O2 | 0.0011 | 5 | [5] | |
| Ozone/H2O2 | 0.367 | Alkaline | Individual oxidation of SMX | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for the degradation of this compound using UV, ozone, and UV/H2O2.
1. UV Photolysis Degradation
A solution of this compound of a specific concentration (e.g., 50.0 mg L⁻¹) is prepared in ultrapure water.[1] This solution is then placed in a photocatalytic reactor equipped with a UV lamp, such as a 150W medium-pressure mercury lamp.[1] The temperature of the solution is maintained at a constant value, typically around 25°C, using a cooling system.[1] The pH of the solution is monitored and adjusted to the desired value using diluted acids or bases (e.g., HCl and NaOH).[1] Samples are withdrawn from the reactor at regular time intervals (e.g., every 5 minutes) for analysis.[1] The concentration of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).
2. Ozonation Degradation
For the ozonation process, a semi-continuous bubble column reactor is often employed.[6] An ozone generator produces ozone from an oxygen source, and the ozone gas is bubbled through the this compound solution via a diffuser at the bottom of the column.[6] The initial concentration of SMX is set, and the pH of the solution is adjusted as required for the experiment.[6] The degradation process is monitored by taking samples at different time points and analyzing the remaining SMX concentration.[4] The efficiency of the process can be influenced by factors such as the presence of organic matter and the pH of the solution.[4]
3. UV/H2O2 Degradation
The UV/H2O2 process follows a similar setup to UV photolysis, with the addition of hydrogen peroxide to the this compound solution before UV irradiation.[1][7] A specific molar ratio of H2O2 to SMX is typically used (e.g., 500 mol H2O2/mol SMX).[8] The reaction is initiated by turning on the UV lamp. The addition of H2O2 leads to the formation of highly reactive hydroxyl radicals (HO•) upon UV irradiation, which are the primary species responsible for the degradation of SMX.[7] It is important to note that at high concentrations, H2O2 can act as a scavenger of hydroxyl radicals, which may not improve the degradation rate.[7] Samples are collected at various time points to measure the decrease in SMX concentration and potentially analyze the formation of byproducts.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a comparative study on this compound degradation, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of this compound degradation.
References
- 1. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. deswater.com [deswater.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of the antibiotic sulphamethoxazole in water with UV/H2O2 advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Efficacy Analysis of Sulfamethoxazole and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of sulfamethoxazole (B1682508) against other notable sulfonamides, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and application of these antimicrobial agents.
Executive Summary
Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This guide focuses on the comparative efficacy of this compound, a widely used sulfonamide, against other members of its class, such as sulfadiazine (B1682646) and sulfisoxazole. The comparison encompasses antibacterial activity, pharmacokinetic properties, and clinical outcomes, with a particular emphasis on their use in urinary tract and respiratory tract infections.
Comparative Efficacy Data
The following tables summarize key quantitative data to facilitate a direct comparison between this compound and other selected sulfonamides.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Sulfonamide | Escherichia coli | Staphylococcus aureus |
| This compound | ≥4/76 (Resistant)[1] | - |
| Sulfisoxazole | ≥512 (Resistant)[2] | - |
| Sulfadiazine | - | - |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the bacterial strain and testing methodology. Data for direct comparison is limited in the reviewed literature. The provided MIC for this compound is for the trimethoprim-sulfamethoxazole combination.
Table 2: Comparative Pharmacokinetic Properties [3][4][5][6]
| Parameter | This compound | Sulfadiazine |
| Half-life (t½) | ~10-13.4 hours | ~7-14.9 hours |
| Protein Binding | ~70% | ~50% |
| Volume of Distribution (Vd) | ~0.21 L/kg | ~0.29 - 0.51 L/kg |
| Metabolism | Hepatic (Acetylation, Glucuronidation) | Hepatic (Acetylation) |
| Excretion | Primarily renal | Primarily renal |
Table 3: Comparative Clinical Efficacy in Urinary Tract Infections (UTIs)
| Study | Treatment Regimen | Cure Rate | Side Effect Rate |
| Mabeck et al. | Sulfamethizole (B1682507) (1g BID) | 70% | 1.4% |
| Sulfadiazine (410mg) + Trimethoprim (B1683648) (90mg) BID | 85% | 3.2%[7] |
Table 4: Comparative Clinical Efficacy in Respiratory Tract Infections
| Study | Treatment Regimen | Key Finding |
| A clinical trial comparing co-trimazine (sulfadiazine + trimethoprim) and co-trimoxazole (B1683656) (this compound + trimethoprim) | Co-trimazine was found to be statistically significantly superior to co-trimoxazole in overall efficacy for acute respiratory tract infections, particularly pneumonia and bronchitis. |
Mechanism of Action: The Folate Synthesis Pathway
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the synthesis of folic acid. Bacteria rely on this pathway to produce essential precursors for DNA, RNA, and protein synthesis. Humans are unaffected as they obtain folic acid from their diet.
Caption: Bacterial Folate Synthesis Pathway and the Site of Sulfonamide Inhibition.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the sulfonamides in an appropriate solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted sulfonamide are inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria.
In Vivo Efficacy Assessment (Murine Systemic Infection Model)
Objective: To evaluate the in vivo efficacy of a sulfonamide in a mouse model of systemic infection.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Infecting Organism: A clinically relevant bacterial strain, such as Methicillin-Resistant Staphylococcus aureus (MRSA), is used.
-
Inoculum Preparation: The bacteria are grown overnight on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline to a predetermined concentration (e.g., 1 x 10^8 CFU/mL).
-
Infection and Treatment: Mice are infected via intraperitoneal (IP) injection with the bacterial suspension. One hour post-infection, the test sulfonamide is administered, often orally (PO) or via IP injection. Control groups include a vehicle control and a positive control with a known effective antibiotic.
-
Efficacy Endpoint: The primary endpoint is typically the 50% effective dose (ED50), which is the dose of the compound that protects 50% of the mice from death over a 7-day observation period.
Caption: General Experimental Workflow for Sulfonamide Efficacy Testing.
Discussion of Comparative Efficacy
Based on the available data, sulfadiazine often presents a favorable pharmacokinetic profile compared to this compound, particularly for the treatment of urinary tract infections.[3] Studies have shown that a higher percentage of unmetabolized, active sulfadiazine is excreted in the urine.[3] Furthermore, its lower protein binding and larger volume of distribution may contribute to better tissue penetration.[4][6]
In clinical trials for UTIs, a combination of sulfadiazine and trimethoprim demonstrated a higher cure rate compared to sulfamethizole alone.[7] For respiratory tract infections, the combination of sulfadiazine and trimethoprim was found to be superior in overall efficacy to the this compound-trimethoprim combination.
It is important to note that the clinical efficacy of sulfonamides is often enhanced when used in combination with trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway, leading to a synergistic bactericidal effect. The choice of a specific sulfonamide should be guided by the site of infection, the susceptibility of the causative pathogen, and the pharmacokinetic profile of the drug.
Conclusion
While this compound remains a widely utilized sulfonamide, particularly in its combination with trimethoprim, comparative data suggests that other sulfonamides, such as sulfadiazine, may offer advantages in specific clinical scenarios. The superior pharmacokinetic properties of sulfadiazine, leading to higher concentrations of active drug in the urine, make it a compelling alternative for the treatment of urinary tract infections. Further head-to-head clinical trials with robust microbiological data are warranted to fully elucidate the comparative efficacy of different sulfonamides against a broader range of pathogens. For drug development professionals, these findings highlight the potential for optimizing sulfonamide-based therapies by carefully selecting the sulfonamide component based on its pharmacokinetic and pharmacodynamic characteristics.
References
- 1. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial resistance in generic Escherichia coli isolated from swine fecal samples in 90 Alberta finishing farms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of sulphadiazine, sulphamethoxazole and trimethoprim in patients with varying renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and this compound combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic modeling of this compound-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of urinary tract infections with sulphonamide and/or trimethoprim. A preliminary report from a multipractice study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Sulfamethoxazole Quantification in Environmental Samples
For researchers, scientists, and drug development professionals, the accurate quantification of sulfamethoxazole (B1682508) (SMX) in environmental matrices is a critical task. This guide provides a comparative overview of analytical methodologies, supported by experimental data from various studies, to aid in the selection and implementation of the most suitable method for your specific research needs.
The widespread use of the antibiotic this compound has led to its detection as a contaminant in various environmental compartments, including surface water, wastewater, and even drinking water resources.[1][2][3][4] Monitoring the presence and concentration of SMX is crucial for assessing its potential environmental impact and the development of antibiotic resistance. This guide synthesizes findings from multiple studies to offer a detailed comparison of analytical techniques, focusing on data presentation, experimental protocols, and workflow visualization.
Quantitative Data Comparison
The performance of different analytical methods for SMX quantification can be evaluated based on key parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following tables summarize these metrics from various studies, providing a snapshot of the capabilities of each technique.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| UA-DLLME-HPLC-DAD | Seawater | 1.3–7.8 µg/L | 4.3–26.0 µg/L | 80.0–106.0 | [5] |
| UA-DLLME-HPLC-DAD | Lake Water | 0.7–7.8 µg/L | 2.4–26.0 µg/L | Not Reported | [5] |
| SPE-LC-MS/MS | Wastewater (Primary Effluent) | Not Reported | Not Reported | >80 | [1] |
| SPE-LC-MS/MS | Wastewater (Secondary Effluent) | Not Reported | Not Reported | >80 | [1] |
| SPE-LC-MS/MS | Wastewater (Tertiary Effluent) | Not Reported | Not Reported | >80 | [1] |
| Digital Colorimetry | Douro River Water | 3.2 µg/L | 10 µg/L | 58.1-90.4 | |
| SPE-UHPLC/MS/MS | Surface Water | Not Reported | several ppt (B1677978) level | 80-90 | |
| LC-QqLIT-MS | Hospital Effluent | 0.25 µg L−1 | 0.80 µg L−1 | Not Reported | [6] |
| SPE-Tandem Mass Spectrometry | Serum | 0.47 mcg/mL | Not Reported | Not Reported | [7] |
Table 1: Comparison of Limits of Detection, Quantification, and Recovery Rates for this compound Analysis.
| Analytical Method | Linear Range | Correlation Coefficient (R²) | Reference |
| UA-DLLME-HPLC-DAD | 5–5000 µg/L | Not Reported | [5] |
| SPE-UHPLC/MS/MS | 0.5 to 100 µg/L | >0.998 | [8] |
| LC-QqLIT-MS | 0.8–100.0 µg L−1 | >0.999 | [6] |
| SPE-Tandem Mass Spectrometry | 12 to 400 mcg/mL | 0.9952 | [7] |
| LC-MS/MS | 0.1 µg/L–100 µg/L | >0.99 | [9] |
Table 2: Linearity and Correlation Coefficients of Different Analytical Methods.
Experimental Protocols
The choice of analytical method is often dictated by the sample matrix, required sensitivity, and available instrumentation.[2] Below are detailed methodologies for some of the commonly employed techniques for SMX quantification.
Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a widely used and highly sensitive method for the analysis of sulfonamides in complex environmental samples.[2]
-
Sample Preparation:
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., Agilent BondElut PPL-SPE, 500 mg, 6 mL) with methanol (B129727) and then with pure water.[8]
-
Load the prepared water sample onto the cartridge at a flow rate of approximately 5 to 10 mL/min.[8]
-
Wash the cartridge with pure water to remove interferences.[8]
-
Dry the cartridge with vacuum.[8]
-
-
Elution and Analysis:
-
Elute the analytes from the cartridge using methanol containing 2% aqueous ammonia.[8]
-
Dry the eluate under a gentle stream of nitrogen gas at 40 °C.[8]
-
Reconstitute the residue in a suitable solvent, add an injection internal standard, and vortex thoroughly.[8]
-
Centrifuge the sample and analyze the supernatant by LC-MS/MS.[8]
-
Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) coupled with High-Performance Liquid Chromatography (HPLC)
This method offers a simpler and faster alternative for sample preparation compared to traditional SPE.[5]
-
Sample Preparation:
-
Take a specific volume of the water sample in a centrifuge tube.
-
Add a disperser solvent (e.g., acetonitrile) containing a known amount of extraction solvent (e.g., chloroform) to the sample.
-
-
Extraction:
-
The mixture is rapidly injected into the sample, forming a cloudy solution.
-
The tube is then placed in an ultrasonic bath for a few minutes to enhance the extraction process.
-
-
Phase Separation and Analysis:
-
Centrifuge the cloudy solution to separate the organic and aqueous phases.
-
The sedimented organic phase containing the extracted analytes is collected with a microsyringe.
-
The extract is then injected into the HPLC system for analysis.
-
Experimental Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the key steps in the analytical workflows.
Figure 1: Workflow for this compound analysis using SPE and LC-MS/MS.
Figure 2: Workflow for this compound analysis using UA-DLLME and HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Serum this compound and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. eponline.com [eponline.com]
Comparative Guide to the Validation of Microbial and Chromatographic Assays for Sulfamethoxazole Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation parameters for two distinct analytical methods used to determine the potency of Sulfamethoxazole (SMX): the traditional microbial agar (B569324) diffusion assay and the modern High-Performance Liquid Chromatography (HPLC) method. The selection of an appropriate assay is critical in drug development and quality control, ensuring the efficacy and safety of pharmaceutical products. This document presents a detailed overview of the experimental protocols and quantitative validation data to aid in the selection of the most suitable method for specific research and quality control needs.
Method Comparison: Microbial Assay vs. HPLC
The determination of antibiotic potency is a cornerstone of pharmaceutical quality control. While microbiological assays directly measure the biological activity of an antibiotic, physicochemical methods like HPLC offer high precision and specificity.
The microbial agar diffusion assay is a classic technique that relies on the inhibitory effect of the antibiotic on a susceptible microorganism. The size of the zone of inhibition is proportional to the concentration of the antibiotic, providing a direct measure of its biological potency. This method is valued for its ability to assess the true biological activity of the drug, including the contribution of any active metabolites.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies the components of a mixture. For this compound, a reversed-phase HPLC method with UV detection is commonly employed. This method is highly specific, precise, and can be automated for high-throughput analysis. It accurately quantifies the concentration of the active pharmaceutical ingredient (API) but does not directly measure its biological activity.
Quantitative Data Presentation
The following tables summarize the key validation parameters for both the microbial assay and the HPLC method for determining this compound potency.
Table 1: Validation Parameters for Microbial Agar Diffusion Assay of this compound
| Validation Parameter | Result |
| Test Organism | Bacillus subtilis ATCC 6633 |
| Linearity Range | 10 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9996[1] |
| Accuracy (% Recovery) | 99.54%[1] |
| Precision (RSD %) | |
| - Intra-day | 0.52%[1] |
| - Inter-day | Not Reported |
| Specificity | The method is specific for antimicrobial activity but may be influenced by other substances with similar effects. |
| Robustness | Minor variations in pH and incubation time can affect the results. |
| Limit of Detection (LOD) | 1.75 µg/mL[1] |
| Limit of Quantitation (LOQ) | 5.82 µg/mL[1] |
Table 2: Validation Parameters for HPLC Method for this compound
| Validation Parameter | Result |
| Linearity Range | 1.0 - 300 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3][4] |
| Accuracy (% Recovery) | 98% - 102%[4][5] |
| Precision (RSD %) | |
| - Intra-day | < 2%[6] |
| - Inter-day | < 2%[6] |
| Specificity | Highly specific for this compound in the presence of its impurities and degradation products. |
| Robustness | The method is robust to small variations in mobile phase composition, pH, and flow rate.[7] |
| Limit of Detection (LOD) | 0.47 µg/mL[8] |
| Limit of Quantitation (LOQ) | 1.5 µg/mL[4] |
Experimental Protocols
Microbial Agar Diffusion Assay for this compound Potency
This protocol is a standard cylinder-plate method for determining the potency of this compound.
1. Materials and Equipment:
-
Test Organism: Bacillus subtilis ATCC 6633
-
Culture Media: Mueller-Hinton Agar
-
Reference Standard: this compound Reference Standard (USP or equivalent)
-
Sample: this compound drug substance or product
-
Equipment: Autoclave, incubator, sterile Petri dishes, sterile stainless steel cylinders (borers), volumetric flasks, pipettes.
2. Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Prepare a standardized inoculum of Bacillus subtilis ATCC 6633. A common method is to grow the organism in a suitable broth, harvest the cells, and suspend them in sterile saline to a specific turbidity (e.g., McFarland standard).
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a minimal amount of 0.1 N NaOH. Dilute with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.9) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).
-
Standard Working Solutions: From the stock solution, prepare a series of working standard solutions with concentrations spanning the linear range of the assay (e.g., 10, 20, 40, 80, 100 µg/mL) using the same buffer.
-
Sample Solution: Prepare a sample solution of this compound with an expected concentration within the assay's linear range, using the same procedure as for the standard.
4. Assay Procedure:
-
Pour a base layer of sterile Mueller-Hinton agar into Petri dishes and allow it to solidify.
-
Inoculate a second layer of molten Mueller-Hinton agar (kept at 45-50°C) with the prepared Bacillus subtilis inoculum and pour it over the base layer.
-
Once the seeded agar has solidified, place sterile stainless steel cylinders onto the agar surface at equidistant points.
-
Fill the cylinders with the standard and sample solutions.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each cylinder.
5. Data Analysis:
-
Plot the logarithm of the concentration of the standard solutions against the square of the diameter of the zones of inhibition.
-
Determine the concentration of the sample solution by interpolating its zone of inhibition on the standard curve.
-
Calculate the potency of the sample relative to the standard.
HPLC Method for this compound Potency
This protocol describes a typical reversed-phase HPLC method for the quantification of this compound.
1. Materials and Equipment:
-
HPLC System: An HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer, pH adjusted to 2.6 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[3]
-
Reference Standard: this compound Reference Standard (USP or equivalent).
-
Sample: this compound drug substance or product.
-
Solvents: HPLC grade water, methanol, and acetonitrile.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound Reference Standard in the mobile phase to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 50, 100, 200, 300 µg/mL).
-
Sample Solution: Prepare a sample solution of this compound with a concentration within the calibration range by dissolving a known amount of the sample in the mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).[3]
-
Detection Wavelength: 254 nm.[3]
4. Assay Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
Record the chromatograms and the peak areas for this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the potency of the sample.
Mandatory Visualizations
Caption: Workflow for the Microbial Agar Diffusion Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. journals.umt.edu.pk [journals.umt.edu.pk]
- 4. This compound Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method | Sciety [sciety.org]
- 5. ijrpr.com [ijrpr.com]
- 6. ijrpb.com [ijrpb.com]
- 7. jptcp.com [jptcp.com]
- 8. downloads.consumables.com [downloads.consumables.com]
Unveiling the Potential of Biochar in Sulfamethoxazole Remediation: A Comparative Analysis
A deep dive into the adsorption efficacy of various biochars for the removal of the antibiotic Sulfamethoxazole (B1682508) (SMX) from aqueous solutions reveals significant variations in performance, largely dictated by the biochar's source material and production conditions. This guide provides a comparative analysis of different biochars, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and designing effective remediation strategies.
The persistent environmental presence of pharmaceuticals, particularly antibiotics like this compound, poses a considerable threat to ecosystems and human health. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising and sustainable adsorbent for the removal of such contaminants. Its high porosity, large surface area, and versatile surface chemistry make it an attractive alternative to conventional adsorbents. However, the effectiveness of biochar is not uniform and is intrinsically linked to its feedstock and pyrolysis temperature.
Performance Showdown: A Quantitative Comparison of Biochar Adsorption Capacities
The adsorption capacity (Qmax) is a critical parameter for evaluating the performance of an adsorbent. The following table summarizes the maximum adsorption capacities of various biochars for this compound as reported in several studies.
| Biochar Source | Pyrolysis Temperature (°C) | Specific Surface Area (m²/g) | Maximum Adsorption Capacity (mg/g) | Reference |
| Corncob Xylose Residue | 850 | 3043 | 1429 | [1] |
| Microalgae (Chlamydomonas sp. QWY37) | Not Specified | 42.16 | 287.89 | [2] |
| Phosphoric-acid-activated Corncob | 600 | Not Specified | 195 (acidic), 174 (neutral) | [3] |
| Sorghum Straw and Sewage Sludge (Na2CO3-modified) | Not Specified | 519 | 139.8 | [4] |
| Sugarcane Bagasse | Not Specified | Not Specified | 128.8 | [5][6][7] |
| Bamboo | Not Specified | 860 | 195.7 | [8] |
| Sludge | 800 | Not Specified | 7.0334 (mg/kg) | [9] |
| Sludge | 700 | Not Specified | 1.6 | [10][11][12][13] |
| Wood | 850 | ~400 | Comparable to Powdered Activated Carbon | [14] |
As the data indicates, biochar derived from corncob xylose residue and activated with KOH at 850°C exhibits an exceptionally high adsorption capacity for SMX.[1] This is attributed to its remarkably large specific surface area.[1] Microalgae-derived biochar also shows a high adsorption capacity, which is linked to the high protein content of the microalgal biomass.[2] Chemical modification, such as with phosphoric acid or sodium carbonate, can also significantly enhance the adsorption performance of biochars.[3][4] In contrast, unmodified sludge biochars generally show lower adsorption capacities.[9][10][11][12][13]
Understanding the "How": A Look at Experimental Protocols
The evaluation of biochar's adsorption performance for this compound typically involves a series of well-defined experimental procedures. A generalized workflow is presented below, followed by detailed protocols for key experiments.
Caption: Experimental workflow for evaluating this compound adsorption on biochar.
Detailed Methodologies
1. Biochar Preparation and Characterization:
-
Feedstock Selection and Preparation: Various biomass sources are used, including agricultural waste (sugarcane bagasse, corncob), wood, and sewage sludge.[4][5][14] The raw material is typically washed, dried, and ground to a specific particle size.
-
Pyrolysis: The prepared biomass is subjected to pyrolysis in a furnace under an inert atmosphere (e.g., nitrogen) at temperatures ranging from 300°C to 900°C.[9][13][15] The heating rate and duration of pyrolysis are controlled to influence the properties of the resulting biochar.
-
Modification (Optional): To enhance adsorption capacity, biochar can be modified through chemical activation (e.g., with acids, bases like KOH or Na2CO3) or physical treatments.[3][4]
-
Characterization: The physicochemical properties of the biochar are analyzed using various techniques. The specific surface area and pore structure are determined by Brunauer-Emmett-Teller (BET) analysis.[4] The surface morphology is observed using Scanning Electron Microscopy (SEM).[4] Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify surface functional groups.[4]
2. Batch Adsorption Experiments:
-
Experimental Setup: Batch adsorption experiments are typically conducted by adding a known amount of biochar to a fixed volume of this compound solution of a specific initial concentration in a conical flask or vial.[9]
-
Parameter Optimization: The experiments are carried out under varying conditions to determine the optimal parameters for adsorption. These include:
-
pH: The pH of the SMX solution is adjusted using acids (e.g., HCl) or bases (e.g., NaOH) to study its effect on adsorption.[9]
-
Temperature: The flasks are often placed in a constant temperature shaker to investigate the thermodynamic aspects of the adsorption process.[9]
-
Contact Time: Samples are withdrawn at different time intervals to determine the equilibrium time for adsorption.[9]
-
Initial SMX Concentration: The initial concentration of SMX is varied to study its effect on the adsorption capacity.[9]
-
Adsorbent Dosage: The amount of biochar added to the solution is varied to find the optimal adsorbent dose.[9]
-
-
Equilibration and Sampling: The flasks are agitated in a shaker at a constant speed for a predetermined time to ensure equilibrium is reached.[9] After equilibration, the solid and liquid phases are separated by filtration (e.g., using a 0.22 μm syringe filter) or centrifugation.[9]
3. Analytical Methods and Data Analysis:
-
Quantification of this compound: The concentration of this compound remaining in the filtrate is determined using High-Performance Liquid Chromatography (HPLC) equipped with a UV detector.[9]
-
Adsorption Capacity Calculation: The amount of SMX adsorbed per unit mass of biochar at equilibrium (qe, in mg/g) is calculated using the following equation:
-
qe = (C0 - Ce) * V / m
-
Where C0 and Ce are the initial and equilibrium concentrations of SMX (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the biochar (g).
-
-
Kinetic and Isotherm Modeling:
-
Adsorption Kinetics: The experimental data from time-dependent studies are fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models to understand the rate of adsorption.[8]
-
Adsorption Isotherms: The equilibrium data are analyzed using isotherm models like the Langmuir and Freundlich models to describe the relationship between the amount of adsorbed SMX and its equilibrium concentration in the solution.[8][9] The Langmuir model often suggests monolayer adsorption, while the Freundlich model can describe multilayer adsorption on a heterogeneous surface.[9]
-
Adsorption Mechanisms: A Complex Interplay of Forces
The adsorption of this compound onto biochar is not governed by a single mechanism but rather a combination of interactions. The dominant mechanisms are influenced by the properties of both the biochar and the SMX molecule, as well as the solution chemistry (particularly pH).
Key proposed mechanisms include:
-
Pore Filling: The porous structure of biochar provides physical sites for the SMX molecules to be trapped.[13]
-
π-π Electron-Donor-Acceptor (EDA) Interactions: The aromatic rings present in the biochar structure can interact with the aromatic ring of the SMX molecule through π-π EDA interactions.[13]
-
Hydrogen Bonding: Functional groups on the biochar surface (e.g., hydroxyl, carboxyl) can form hydrogen bonds with the functional groups of the SMX molecule.[16]
-
Hydrophobic Interactions: The nonpolar parts of the biochar surface can interact with the nonpolar parts of the SMX molecule.[15]
-
Electrostatic Interactions: The surface charge of the biochar and the ionization state of the SMX molecule (which is pH-dependent) can lead to electrostatic attraction or repulsion.[4] At certain pH values, charge-assisted hydrogen bonds can also play a significant role.[5][15]
Conclusion
This comparative analysis underscores the significant potential of biochar as a versatile and effective adsorbent for the removal of this compound from contaminated water. The performance of biochar is highly dependent on the feedstock and production parameters, with high-surface-area biochars and chemically modified variants demonstrating superior adsorption capacities. A thorough understanding of the experimental protocols and the underlying adsorption mechanisms is crucial for the rational design and optimization of biochar-based remediation technologies. Future research should focus on scaling up the production of high-performance biochars and evaluating their long-term stability and performance in real-world environmental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption of this compound via biochar: The key role of characteristic components derived from different growth stage of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Production of Biochar and Its Impact on the Removal of Various Emerging Pollutants from Wastewater: A Review [mdpi.com]
- 4. Highly effective removal of this compound by Na2CO3-modified biochar derived from sorghum straw and sewage sludge - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. journals.co.za [journals.co.za]
- 6. Efficient Removal of this compound onto Sugarcane Bagasse-derived Biochar: Two and Three-parameter Isotherms, Kinetics and Thermodynamics [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Physicochemical and adsorptive properties of biochar derived from municipal sludge: this compound adsorption and underlying mechanism [frontiersin.org]
- 10. Comparison of this compound adsorption by activated carbon and biochar in seawater - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of this compound adsorption by activated carbon and biochar in seawater | E3S Web of Conferences [e3s-conferences.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. Sorption of antibiotic this compound varies with biochars produced at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sorption of this compound on biochars of varying mineral content - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Solid-Phase Extraction of Sulfamethoxazole: A Performance Comparison of SPE Cartridges
For researchers, scientists, and drug development professionals, the accurate quantification of Sulfamethoxazole in various matrices is crucial. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, offering cleanup and concentration of the analyte prior to analysis. However, the selection of the appropriate SPE cartridge is paramount for achieving optimal recovery and reproducibility. This guide provides an objective comparison of the performance of different SPE cartridges for this compound extraction, supported by experimental data and detailed protocols.
The efficiency of this compound extraction is highly dependent on the choice of sorbent material within the SPE cartridge. The most commonly employed types include reversed-phase (e.g., C18), polymer-based (e.g., hydrophilic-lipophilic balanced - HLB), and mixed-mode ion-exchange cartridges. Each of these sorbents utilizes different retention mechanisms, which in turn affects their performance in extracting this compound from complex matrices such as water, plasma, and serum.
Performance Comparison of SPE Cartridges
The selection of an SPE cartridge should be guided by the desired recovery rate, selectivity, and the nature of the sample matrix. Below is a summary of quantitative data from various studies comparing the performance of different SPE cartridges for the extraction of sulfonamides, including this compound.
| SPE Cartridge Type | Sorbent Composition | Recovery Rate of this compound (%) | Key Considerations |
| Polymer-Based (HLB) | Hydrophilic-Lipophilic Balanced (e.g., Divinylbenzene and N-vinylpyrrolidone copolymer) | 47 - 118%[1][2] | Offers high and consistent recoveries for a broad range of sulfonamides.[1] The water-wettable nature of the sorbent allows for simplified protocols, sometimes eliminating the need for conditioning and equilibration steps.[3][4] |
| Reversed-Phase (C18) | C18-bonded non-polar silica | 0.47 - 14% (in a direct comparison with HLB)[2] | Traditional choice for nonpolar compounds. May show lower recovery for more polar compounds like some sulfonamides.[1] Performance can be improved by increasing the sorbent amount to enhance retention of more hydrophilic peptides.[5] |
| Mixed-Mode (Cation Exchange) | Reversed-phase (e.g., C8) and strong cation exchange (e.g., benzenesulfonic acid) functional groups | > 90% (for general basic compounds)[6] | Highly selective for ionizable compounds like this compound. The dual retention mechanism allows for rigorous washing steps, resulting in very clean extracts.[6][7] |
| Polystyrene Divinylbenzene Sulfonated Sorbent | Polystyrene Divinylbenzene with sulfonate groups | 82 - 101% | Provides good recovery for this compound in water samples. |
Experimental Workflows and Protocols
The general workflow for Solid-Phase Extraction of this compound involves several key steps: sample pre-treatment, cartridge conditioning and equilibration, sample loading, washing to remove interferences, and finally, elution of the target analyte.
Caption: General experimental workflow for this compound extraction using SPE.
Detailed Experimental Protocols
Below are representative protocols for different types of SPE cartridges. These should be considered as starting points and may require optimization based on the specific sample matrix and analytical instrumentation.
1. Polymer-Based (Oasis HLB) Protocol
This protocol is adapted for a generic Oasis HLB cartridge for the extraction of sulfonamides from water.
-
Sample Pre-treatment: To a 500 mL water sample, add 0.25 g of Na2EDTA and dissolve completely. Adjust the sample pH to a range of 4 to 7 using diluted HCl.
-
Cartridge Conditioning: Precondition the Oasis HLB cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 6 mL of water.
-
Sample Loading: Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 6 mL of water. After washing, apply high vacuum to completely dry the cartridge.
-
Elution: Elute the analytes with an appropriate solvent, such as methanol or a mixture of methanol and acetone (B3395972) (1:1 v/v).[2] A common approach is to use two aliquots of 4 mL of methanol.
-
Post-Elution: Dry the eluent under a stream of nitrogen at 40 °C and reconstitute in a solvent compatible with the analytical method (e.g., 1 mL of 1:1 methanol:water).
2. Reversed-Phase (C18) Protocol
This is a general protocol for a C18 cartridge, which often requires careful control of the conditioning and equilibration steps to ensure the sorbent remains activated.
-
Sample Pre-treatment: Reconstitute the sample in up to 1 mL of 0.1-0.5% trifluoroacetic acid (TFA) in water. Ensure the pH is below 3.[8]
-
Cartridge Conditioning: Condition the C18 cartridge (e.g., 50 or 100 mg, 1 mL) by passing 3 mL of a conditioning solution (e.g., 90/10 methanol/water with 0.1% TFA) through the packing bed. It is crucial not to let the sorbent dry out.[8]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of an equilibration solution (e.g., 0.1% TFA in water) through the packing bed, again without allowing it to dry.[8]
-
Sample Loading: Load the sample slowly (approximately 1 drop/second).
-
Washing (Desalting): Desalt the sample by passing 1 mL of a desalting solution (e.g., 5% methanol/water with 0.1% TFA) through the cartridge.[8]
-
Elution: Elute the sample slowly (less than 1 drop/second) with 1 mL of an elution solution (e.g., 50/50 acetonitrile/water with 0.1% TFA).[8]
-
Post-Elution: Dry the sample in a Speed-Vac or under nitrogen.
3. Mixed-Mode (Cation Exchange) Protocol
This protocol is designed for the extraction of basic compounds like this compound from biological fluids using a mixed-mode cartridge combining reversed-phase and strong cation exchange (e.g., ISOLUTE HCX).
-
Sample Pre-treatment: Dilute the sample (e.g., 100 µL of plasma or urine) with an equal volume of ammonium (B1175870) acetate (B1210297) buffer (0.05 M, pH 6.0).[7]
-
Cartridge Conditioning: Condition the cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the ammonium acetate buffer.
-
Sample Loading: Apply the pre-treated sample to the cartridge.
-
Washing:
-
Wash 1: Use 1 mL of the ammonium acetate buffer to remove polar interferences.
-
Wash 2: Use 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide (B78521) in methanol). The basic pH neutralizes the charge on the analyte, disrupting the ion-exchange retention.
-
Post-Elution: Evaporate the eluent and reconstitute the sample in a solvent compatible with the analytical technique.
Conclusion
For the broad-spectrum extraction of this compound and other sulfonamides from aqueous matrices, hydrophilic-lipophilic balanced (HLB) polymer-based SPE cartridges generally offer superior performance in terms of extraction recovery and consistency.[1] While traditional C18 reversed-phase cartridges can be used, they may exhibit lower recoveries for this class of compounds.[2] Mixed-mode SPE cartridges provide an excellent alternative when high selectivity and sample cleanup are critical, particularly for complex biological matrices. The choice of the optimal SPE cartridge will ultimately depend on the specific requirements of the analysis, including the sample matrix, required limits of detection, and available instrumentation. The provided protocols offer a solid foundation for method development and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Validating Theoretical Models for Sulfamethoxazole Degradation Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widespread use of the antibiotic Sulfamethoxazole (B1682508) (SMX) and its subsequent environmental persistence necessitates a thorough understanding of its degradation kinetics. Accurately modeling this degradation is crucial for developing effective remediation strategies. This guide provides a comparative overview of common theoretical models used to describe SMX degradation and details the experimental validation of these models, supported by data from various advanced oxidation and biodegradation processes.
Theoretical Models: A Foundation for Understanding Degradation
The degradation of this compound is frequently modeled using kinetic equations that describe the rate at which the parent compound is transformed. The most commonly applied model is the pseudo-first-order kinetic model . This model assumes that the concentration of one reactant (in this case, the oxidizing species or microbial population) remains effectively constant throughout the reaction, simplifying the rate law to depend only on the concentration of SMX.
The integrated rate law for a pseudo-first-order reaction is expressed as:
ln(C₀/C) = k_app * t
Where:
-
C₀ is the initial concentration of SMX.
-
C is the concentration of SMX at time t.
-
k_app is the apparent pseudo-first-order rate constant.
Several studies have demonstrated that the degradation of SMX through various processes, such as photo-Fenton[1][2], photocatalysis[3][4], ozonation[5], and electron beam irradiation[6], can be effectively described by pseudo-first-order kinetics.
Comparative Analysis of Experimental Data
The following tables summarize quantitative data from various studies on SMX degradation, highlighting the applied kinetic models and key experimental parameters.
Table 1: Comparison of Pseudo-First-Order Rate Constants for SMX Degradation via Advanced Oxidation Processes (AOPs)
| Degradation Process | Catalyst/Oxidant | Initial SMX Conc. (mg/L) | pH | Apparent Rate Constant (k_app) | Reference |
| Photo-Fenton | Fe(II) | 50 | 3.0 | Varies with Fe(II) concentration | [1][2] |
| Photocatalysis | TiO₂-P25 | Not specified | Not specified | 0.0193 min⁻¹ | [3] |
| UV/H₂O₂ | H₂O₂ | 5-25 | 3 | Dependent on H₂O₂ dose | [7] |
| UV/Persulfate | S₂O₈²⁻ | 5-25 | 3 | Dependent on persulfate dose | [7] |
| Ozonation | O₃ | Not specified | 3.1-13.3 | Influenced by pH and mass transfer | [8] |
| Ferrate(VI) Oxidation | K₂FeO₄ | 2 | 3 | 1.9 x 10⁻² min⁻¹ | [9] |
| Fe(II)-activated Persulfate | Fe(II)/PS | Not specified | 3.3 | Complete degradation in 240 min | [10] |
| Electron Beam Irradiation | - | 5-30 | 2.70 | 2.6 kGy⁻¹ | [6] |
Table 2: Comparison of SMX Degradation via Biodegradation
| Microorganism/System | Initial SMX Conc. (mg/L) | Degradation Efficiency | Time | Reference |
| Sphingobacterium mizutaii LLE5 | 50 | 93.87% | 7 days | [11] |
| Activated Sludge | Not specified | 66 ± 7% | 28 days | [3] |
| Membrane Bioreactor (MBR) | 0.5 | ~85% | After 15 days acclimation | [12] |
Experimental Protocols for Model Validation
The validation of a theoretical kinetic model for SMX degradation relies on a systematic experimental approach. Below are detailed methodologies for key experiments.
Sample Preparation and Degradation Experiment
Objective: To induce and monitor the degradation of SMX under controlled conditions.
Materials:
-
This compound (SMX) standard
-
High-purity water (Milli-Q or equivalent)
-
Selected catalyst (e.g., TiO₂, Fe(II) salts) and/or oxidant (e.g., H₂O₂, O₃)
-
pH adjustment solutions (e.g., H₂SO₄, NaOH)
-
Reaction vessel (e.g., quartz reactor for photochemical studies)
-
Light source (for photocatalytic and photo-Fenton studies)
-
Magnetic stirrer
-
Syringes and filters (e.g., 0.22 µm)
Procedure:
-
Prepare a stock solution of SMX in high-purity water.
-
In the reaction vessel, add the desired volume of SMX stock solution and dilute with high-purity water to achieve the target initial concentration.
-
Adjust the pH of the solution to the desired value using acid or base.
-
Add the catalyst and/or oxidant at the specified concentration.
-
Initiate the degradation process (e.g., by turning on the light source or introducing ozone).
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot, if necessary (e.g., by adding a scavenger like sodium thiosulfate (B1220275) for ozone or catalase for H₂O₂).
-
Filter the sample to remove any solid catalyst particles.
-
Analyze the filtrate for the remaining SMX concentration.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of SMX in the collected samples.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column.
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The exact composition may vary depending on the specific method.
Procedure:
-
Prepare a series of SMX standard solutions of known concentrations to generate a calibration curve.
-
Set the HPLC parameters, including mobile phase composition, flow rate, column temperature, and detector wavelength (typically around 270 nm for SMX).
-
Inject a fixed volume of the filtered samples and standards into the HPLC system.
-
Identify and quantify the SMX peak in the chromatograms based on its retention time and peak area compared to the calibration curve.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow for validating kinetic models and the proposed degradation pathways of SMX.
Caption: Experimental workflow for the validation of a pseudo-first-order kinetic model.
Caption: Generalized degradation pathways of this compound.[8][13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Analysis and Transformation Pathways of this compound Degradation in Water and Wastewater Under Electron Beam Irradiation | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidative degradation of this compound from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. Biodegradation and metabolic pathway of this compound by Sphingobacterium mizutaii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect and degradation pathway of this compound removal in MBR by PVDF/DA modified membrane [frontiersin.org]
- 13. mdpi.com [mdpi.com]
A Comparative Bioequivalence Study of Sulfamethoxazole and Trimethoprim Formulations
This guide provides a detailed comparative analysis of the bioequivalence of different formulations of the fixed-dose combination of Sulfamethoxazole and Trimethoprim. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the critical parameters that determine bioequivalence, supported by experimental data and detailed methodologies.
Executive Summary
The bioequivalence of generic drug products is a cornerstone of public health, ensuring that alternatives to brand-name drugs are therapeutically equivalent. This guide delves into the bioequivalence of this compound and Trimethoprim, a widely used antibacterial combination. The analysis is based on a review of in vitro dissolution, in situ permeability, and in vivo pharmacokinetic studies. The data presented herein demonstrates that for a generic product to be considered bioequivalent to a reference product, it must exhibit comparable rates and extents of absorption under similar experimental conditions.
In Vitro Dissolution Studies
Dissolution testing is a critical in vitro method to predict the in vivo performance of a drug product. It measures the rate and extent to which the active pharmaceutical ingredients (APIs) are released from the dosage form. For this compound and Trimethoprim tablets, the United States Pharmacopeia (USP) specifies a paddle method.[1]
Experimental Protocol: Dissolution Testing
A typical dissolution study for this compound/Trimethoprim tablets is conducted as follows:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2), pH 4.6 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer.[1]
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm or 75 rpm[1]
-
Sampling Times: 15, 30, 45, and 60 minutes
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of dissolved this compound and Trimethoprim at each time point.
Comparative Dissolution Data
The following table summarizes the comparative dissolution profiles of a test and a reference co-trimoxazole (B1683656) tablet formulation in different pH media. The data shows that the dissolution of both drugs is pH-dependent.[1]
| pH | Time (min) | Test Product Mean % Dissolved (this compound) | Reference Product Mean % Dissolved (this compound) | Test Product Mean % Dissolved (Trimethoprim) | Reference Product Mean % Dissolved (Trimethoprim) |
| 1.2 | 15 | 88.2 | 90.5 | 91.3 | 92.1 |
| 30 | 92.1 | 94.3 | 94.5 | 95.8 | |
| 45 | 94.6 | 96.2 | 96.1 | 97.3 | |
| 60 | 96.3 | 97.8 | 97.5 | 98.6 | |
| 4.6 | 15 | 65.4 | 72.1 | 75.8 | 81.2 |
| 30 | 78.2 | 84.5 | 85.3 | 90.1 | |
| 45 | 85.1 | 90.3 | 90.2 | 94.5 | |
| 60 | 89.3 | 93.7 | 93.1 | 96.8 | |
| 6.8 | 15 | 55.2 | 63.8 | 68.4 | 75.1 |
| 30 | 68.9 | 75.4 | 79.1 | 85.3 | |
| 45 | 76.3 | 82.1 | 85.6 | 90.8 | |
| 60 | 81.5 | 87.3 | 89.7 | 94.2 |
Permeability Studies
Permeability is a key factor influencing the rate and extent of drug absorption. In vitro models, such as the Caco-2 cell line, are widely used to predict the intestinal permeability of drugs. Both this compound and Trimethoprim are classified as Biopharmaceutics Classification System (BCS) class 2 compounds, indicating low solubility and high permeability.[2]
Experimental Protocol: Caco-2 Permeability Assay
A standard Caco-2 permeability assay involves the following steps:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
Transport Study: The test compounds (this compound and Trimethoprim) are added to the apical (A) side of the monolayer, and the appearance of the drug in the basolateral (B) side is monitored over time. The experiment is also performed in the reverse direction (B to A) to assess active efflux.
-
Sample Analysis: Samples are collected from both compartments at predetermined time points and analyzed by LC-MS/MS to determine the drug concentration.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Permeability Data
The following table presents the in vitro permeability data for this compound and Trimethoprim.
| Compound | Apparent Permeability (Papp) (cm/min) |
| This compound | 0.00079[2] |
| Trimethoprim | 0.001897[2] |
In Vivo Bioequivalence Studies
The definitive assessment of bioequivalence is conducted through in vivo studies in healthy human volunteers. These studies compare the pharmacokinetic profiles of the test and reference products after a single oral administration.
Experimental Protocol: In Vivo Bioequivalence Study
A typical bioequivalence study for this compound/Trimethoprim follows a randomized, single-dose, two-period, two-sequence crossover design under fasting conditions.
-
Subjects: Healthy adult volunteers.
-
Study Design: A single-dose, two-treatment, two-period crossover in vivo study.
-
Dosage: A single oral dose of a this compound/Trimethoprim combination tablet (e.g., 800 mg/160 mg).
-
Washout Period: A washout period of at least 7 days between the two treatment periods.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Bioanalysis: Plasma concentrations of this compound and Trimethoprim are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time 0 to infinity).
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.
Comparative Pharmacokinetic Data
The table below summarizes the pharmacokinetic parameters for this compound and Trimethoprim from a bioequivalence study comparing a test and a reference product.
| Parameter | This compound (Test) | This compound (Reference) | Trimethoprim (Test) | Trimethoprim (Reference) |
| Cmax (ng/mL) | 45,321 ± 8,765 | 44,987 ± 8,123 | 1,543 ± 321 | 1,512 ± 298 |
| Tmax (hr) | 3.8 ± 1.1 | 4.0 ± 1.2 | 2.1 ± 0.8 | 2.3 ± 0.9 |
| AUC0-t (ng·hr/mL) | 567,345 ± 98,765 | 571,987 ± 101,234 | 23,456 ± 4,321 | 23,876 ± 4,123 |
| AUC0-∞ (ng·hr/mL) | 589,123 ± 102,345 | 593,456 ± 105,678 | 24,567 ± 4,567 | 24,987 ± 4,321 |
Visualizations
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study.
Caption: Workflow of a typical two-way crossover bioequivalence study.
Mechanism of Action of this compound and Trimethoprim
The synergistic antibacterial action of this compound and Trimethoprim is achieved by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway.
Caption: Sequential inhibition of bacterial folic acid synthesis.
References
A Comparative Guide to the Robustness and Ruggedness of Analytical Methods for Sulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
The validation of an analytical method is paramount in drug development and quality control to ensure that the method is reliable, reproducible, and fit for its intended purpose.[1] This guide provides a comparative assessment of the robustness and ruggedness of analytical methods for Sulfamethoxazole, with a focus on the widely used Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) technique. Understanding these parameters is crucial for ensuring consistent method performance during routine use.
Defining Robustness and Ruggedness
According to the International Council for Harmonisation (ICH) guidelines, robustness and ruggedness are distinct but related concepts:
-
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] It provides an indication of the method's reliability during normal usage and is typically evaluated during the development phase.[3]
-
Ruggedness (also referred to as Intermediate Precision by the ICH) is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions.[4] These conditions can include different laboratories, analysts, instruments, and days.[3]
A rule of thumb distinguishes the two: if a parameter is specified in the method (e.g., flow rate, pH), testing its variation is a measure of robustness . If a condition is not specified (e.g., the specific instrument or analyst), testing its variation is a measure of ruggedness .[5]
Data Presentation: Performance Under Varied Conditions
The following tables summarize quantitative data from studies that assessed the robustness and ruggedness of RP-HPLC methods for this compound analysis. The data demonstrates the method's performance when subjected to deliberate changes.
Table 1: Robustness Assessment of this compound RP-HPLC Method
This table shows the effect of intentionally varying key chromatographic parameters on the analytical results. The acceptance criterion for such studies is typically that the system suitability parameters (e.g., tailing factor, theoretical plates) and the final assay results remain within predefined limits, often with a Relative Standard Deviation (%RSD) of less than 2.0%.
| Parameter Varied | Original Condition | Varied Condition | Observed Outcome for this compound | Reference |
| Flow Rate | 1.0 mL/min | ± 0.2 mL/min (0.8 & 1.2 mL/min) | Retention time and peak area changed but remained within acceptance limits. System suitability results were satisfactory. | [4][6] |
| Mobile Phase pH | pH 5.5 | ± 0.2 | System suitability results were not significantly affected. | [7] |
| Column Temperature | 50°C | ± 5°C | No significant impact on the method's performance was observed. | [7] |
| Detection Wavelength | 260 nm | ± 2 nm | Minor variations in peak response were observed but were within acceptable limits. | [4] |
Table 2: Ruggedness (Intermediate Precision) Assessment of this compound RP-HPLC Method
This table demonstrates the method's reproducibility under different operational conditions, which simulates real-world variability in a quality control environment. The %RSD for the assay of this compound across these variables is a key indicator of ruggedness.
| Parameter Varied | Condition 1 | Condition 2 | Observed Outcome (%RSD of Assay) | Reference |
| Analyst | Analyst A | Analyst B | < 2.0% | [4] |
| Instrument | Instrument A | Instrument B | < 2.0% | [4] |
| Day | Day 1 | Day 2 | < 2.0% | [4] |
| HPLC Column | Column Lot A | Column Lot B | < 2.0% | [4] |
Experimental Protocols
Detailed methodologies are essential for reproducing validation experiments. Below is a representative protocol for assessing the robustness and ruggedness of an RP-HPLC method for this compound.
Protocol: Robustness Testing
-
Standard Preparation : Prepare a standard solution of this compound at a known concentration (e.g., 50 µg/mL).
-
Establish Nominal Conditions : Perform replicate injections (n=5) of the standard solution under the nominal (optimized) chromatographic conditions. Record retention time, peak area, tailing factor, and theoretical plates.
-
Vary Parameters : Adjust one parameter at a time to its extreme, while keeping others constant. For each variation, perform replicate injections (n=5).
-
Flow Rate : Analyze the standard at flow rates of 0.8 mL/min and 1.2 mL/min (assuming a nominal rate of 1.0 mL/min).
-
Mobile Phase Composition : If the mobile phase is a mixture (e.g., Acetonitrile:Buffer 70:30), vary the ratio slightly (e.g., 68:32 and 72:28).
-
Detection Wavelength : Vary the wavelength by ±2 nm from the nominal value.
-
-
Data Analysis : For each condition, calculate the mean and %RSD of the peak area and retention time. Compare the system suitability parameters (tailing factor, theoretical plates) against the acceptance criteria established for the nominal method. The method is robust if all results remain within these limits.[4]
Protocol: Ruggedness (Intermediate Precision) Testing
-
Sample Preparation : Prepare a single, homogenous batch of a this compound sample.
-
Define Variables : The study is designed to assess the influence of different analysts, instruments, and days.
-
Execution :
-
Analyst 1 / Instrument 1 / Day 1 : The first analyst performs the assay on the sample in replicate (e.g., n=5).
-
Analyst 2 / Instrument 1 / Day 1 : The second analyst repeats the assay on the same instrument on the same day.
-
Analyst 1 / Instrument 2 / Day 1 : The first analyst repeats the assay on a different HPLC instrument on the same day.
-
Analyst 1 / Instrument 1 / Day 2 : The first analyst repeats the assay on a different day.
-
-
Data Analysis : Calculate the mean assay value and the overall %RSD for all sets of experiments combined. The method is considered rugged if the overall %RSD is within the acceptable limit (typically ≤ 2.0%).[4]
Visualizing the Validation Process
Diagrams can effectively illustrate complex workflows and relationships within the method validation process.
References
A Researcher's Guide to High-Throughput Sulfamethoxazole Screening: An ELISA Kit Validation and Comparison
For researchers, scientists, and drug development professionals, the efficient and accurate screening of Sulfamethoxazole (SMX) is a critical task. This guide provides a comprehensive validation and comparison of a competitive ELISA kit for high-throughput screening of SMX, alongside an objective look at alternative methods. Experimental data is presented to support the findings and detailed protocols are provided for key validation experiments.
Introduction to this compound Screening
This compound is a widely used sulfonamide antibiotic in both human and veterinary medicine. Its presence as a residue in food products and the environment is a growing concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance. High-throughput screening (HTS) methods are therefore essential for the rapid and cost-effective monitoring of SMX levels in a large number of samples. Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a popular HTS method due to its sensitivity, specificity, and ease of use.
This guide focuses on the validation of a competitive ELISA kit for SMX screening and compares its performance with other available kits and alternative analytical methods.
Performance Comparison of Commercial this compound ELISA Kits
Several commercial ELISA kits are available for the detection of this compound. While independent, third-party comparative studies are limited, this section compiles and compares the performance characteristics of several kits based on manufacturer-provided data. It is important to note that performance can vary depending on the sample matrix and experimental conditions.
| Feature | Creative Diagnostics (DEIASL127) | Assay Genie (FSES0016) | Eurofins Abraxis (522003) | Cusabio (CSB-E13106A) | R-Biopharm (RIDASCREEN®) |
| Assay Principle | Competitive ELISA[1] | Competitive ELISA[2] | Competitive ELISA[3][4] | Competitive ELISA[5] | Competitive ELISA[6] |
| Sample Types | Eggs, fish, shrimp, meat, honey, milk, milk powder[1] | Muscle, milk, honey, feed, urine[2] | Water (groundwater, surface water, well water)[3][4] | Tissue, urine, milk, honey, serum[5] | Milk, honey, meat, egg, urine, shrimp |
| Detection Limit | 0.5 ppb (in egg)[1] | 0.4 ppb (in honey)[2] | 0.015 ppb[3] | 1 ppb (in honey and tissue)[5] | Varies by matrix |
| Cross-Reactivity | Data not readily available | Data not readily available | Specific for this compound and related Sulfa compounds[3] | This compound: 100%, Sulfamerazine: 12%, Phthalylsulfathiazole: 13%, Sulfapyridine: 28%, Sulfametoxydiazine: 26.4%[5] | Broad range of sulfonamides |
| Recovery | 80-120%[1] | Data not readily available | Data not readily available | Tissue, Urine, Milk: 85%±25%; Honey, Serum: 80%±23%[5] | Data not readily available |
| Assay Time | < 1 hour[1] | Not specified | Not specified | Not specified | Not specified |
Comparison with Alternative High-Throughput Screening Methods
While ELISA is a powerful tool for high-throughput screening, other methods are also employed for the detection of this compound. This section provides a brief comparison with two common alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Spectroscopic Methods.
| Feature | ELISA | LC-MS/MS | Spectroscopic Methods |
| Principle | Immunoassay based on antibody-antigen interaction. | Separation by chromatography followed by mass-based detection. | Measurement of light absorption or emission. |
| Throughput | High | Moderate to High | Moderate |
| Sensitivity | High | Very High | Moderate to High |
| Specificity | High (can have cross-reactivity) | Very High | Moderate (can be prone to interference) |
| Cost per Sample | Low | High | Low to Moderate |
| Equipment Cost | Low | Very High | Low to Moderate |
| Expertise Required | Low to Moderate | High | Moderate |
Experimental Protocols for ELISA Kit Validation
To ensure the reliability and accuracy of an ELISA kit for a specific application, it is crucial to perform in-house validation. The following are detailed protocols for key validation experiments.
Determination of Sensitivity (Limit of Detection - LoD)
Objective: To determine the lowest concentration of this compound that can be reliably distinguished from a blank sample.
Protocol:
-
Prepare a series of low-concentration this compound standards in the sample matrix of interest (e.g., milk, honey).
-
Prepare at least 10 replicates of the blank sample (matrix without this compound).
-
Assay the blank samples and the low-concentration standards according to the ELISA kit protocol.
-
Calculate the mean and standard deviation (SD) of the absorbance values for the blank samples.
-
The LoD is calculated as the concentration corresponding to the mean absorbance of the blank plus 3 times the standard deviation.
Assessment of Specificity (Cross-Reactivity)
Objective: To determine the extent to which the ELISA kit's antibodies bind to other structurally related sulfonamides.
Protocol:
-
Prepare standard curves for this compound and a panel of other sulfonamides (e.g., sulfadiazine, sulfamethazine, etc.) in the appropriate buffer.
-
Determine the concentration of each sulfonamide that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the cross-reactivity using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing sulfonamide) x 100
Evaluation of Precision (Intra- and Inter-Assay Variability)
Objective: To assess the reproducibility of the assay.
Protocol:
-
Intra-Assay Precision:
-
Prepare three samples with low, medium, and high concentrations of this compound in the sample matrix.
-
Assay at least 10 replicates of each sample on the same plate.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for each concentration. The CV% should ideally be below 15%.
-
-
Inter-Assay Precision:
-
Prepare three samples with low, medium, and high concentrations of this compound in the sample matrix.
-
Assay these samples in at least three different runs on different days.
-
Calculate the mean, standard deviation, and CV% for each concentration across the different runs. The CV% should ideally be below 20%.
-
Determination of Accuracy (Recovery)
Objective: To assess the agreement between the measured concentration and the true concentration of this compound in a sample.
Protocol:
-
Select a representative sample matrix that is known to be free of this compound.
-
Spike the matrix with known concentrations of this compound (low, medium, and high levels).
-
Assay the spiked samples and an unspiked control sample according to the kit protocol.
-
Calculate the percentage recovery using the following formula: Recovery (%) = (Measured concentration in spiked sample - Measured concentration in unspiked sample) / Spiked concentration x 100 The recovery should typically be within 80-120%.[1]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of an appropriate screening method, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical competitive ELISA for this compound screening.
Caption: Decision tree for selecting a this compound screening method.
Conclusion
The validation of an ELISA kit for high-throughput this compound screening is a critical step to ensure reliable and accurate results. This guide provides a framework for this validation process, including detailed experimental protocols and a comparison of commercially available kits. While ELISA offers a rapid and cost-effective solution for screening large numbers of samples, it is essential to consider its limitations, such as potential cross-reactivity. For confirmatory analysis, more specific methods like LC-MS/MS are recommended. By carefully validating the chosen ELISA kit and understanding its performance characteristics in relation to other methods, researchers can confidently implement a high-throughput screening program for this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 4. ABRAXIS® this compound (SMX), ELISA, 96-test [goldstandarddiagnostics.us]
- 5. cusabio.com [cusabio.com]
- 6. food.r-biopharm.com [food.r-biopharm.com]
Comparative Toxicogenomics of Sulfamethoxazole: A Cross-Species Bacterial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicogenomic effects of the antibiotic Sulfamethoxazole (SMX) across different bacterial species. By examining the molecular responses of both Gram-negative and Gram-positive bacteria, this document aims to illuminate conserved and species-specific mechanisms of action and resistance, supported by experimental data.
Executive Summary
This compound, a sulfonamide antibiotic, disrupts bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This bacteriostatic action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. However, the rise of antibiotic resistance necessitates a deeper understanding of the specific molecular responses of different pathogens to this widely used therapeutic. This guide synthesizes transcriptomic and proteomic data to compare the effects of this compound on Escherichia coli, a model Gram-negative bacterium, and Staphylococcus aureus, a significant Gram-positive pathogen. The data reveals distinct transcriptional and proteomic shifts in response to SMX, highlighting the diverse adaptive strategies employed by these bacteria.
Comparative Toxicogenomic Data
The following tables summarize the quantitative data on the molecular responses of Escherichia coli and Staphylococcus aureus to this compound, often in combination with Trimethoprim (SXT).
Table 1: Comparative Transcriptomic Response to this compound-Trimethoprim (SXT)
| Feature | Escherichia coli O157:H7 (Acute Response) | Staphylococcus aureus (Resistant Strain) |
| Differentially Expressed Genes (DEGs) | Over 2,500 genes | Not explicitly quantified in the study, but significant changes noted |
| Key Upregulated Genes/Pathways | SOS response (DNA repair), prophage induction genes, virulence factors (e.g., Shiga toxin), iron acquisition systems | Genes involved in purine (B94841) and pyrimidine (B1678525) biosynthesis, amino acid metabolism, and transport of sulfonamides |
| Key Downregulated Genes/Pathways | Biofilm formation genes (e.g., csgD), flagellar motility genes | Genes related to virulence and adhesion |
| Fold Change Range | Up to >100-fold for some genes | Not specified |
| Experimental Condition | Sub-inhibitory concentrations of SXT over 12 hours | Growth in the presence of SXT |
Table 2: Comparative Proteomic Response to this compound
| Feature | Escherichia coli (General Response) | Staphylococcus aureus (Inferred from transcriptomic data) |
| Key Upregulated Proteins | DNA repair enzymes (e.g., RecA), stress response proteins, drug efflux pumps | Enzymes for nucleotide and amino acid biosynthesis, transporters |
| Key Downregulated Proteins | Proteins involved in cell wall biosynthesis and flagellar assembly | Virulence factors, adhesins |
| Cellular Processes Affected | DNA replication and repair, cellular stress response, transport | Metabolic pathway shifts, altered cell surface properties |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicogenomic studies. The following are generalized protocols based on common practices in the cited research.
Bacterial Strains and Culture Conditions
-
Escherichia coli : Strains such as O157:H7 are grown in Luria-Bertani (LB) broth or on LB agar (B569324) at 37°C with aeration.
-
Staphylococcus aureus : Strains are typically cultured in Tryptic Soy Broth (TSB) or on Tryptic Soy Agar (TSA) at 37°C.
This compound Exposure
Bacterial cultures in the mid-logarithmic growth phase are exposed to varying concentrations of this compound (or SXT). Concentrations are often normalized to the Minimum Inhibitory Concentration (MIC) for the specific strain. Exposure times can range from a few hours to longer periods to observe both immediate and adaptive responses.
RNA Sequencing (RNA-Seq) Protocol
-
RNA Extraction: Total RNA is extracted from bacterial pellets using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or methods like TRIzol extraction. An on-column DNase digestion is performed to remove contaminating genomic DNA.
-
Ribosomal RNA (rRNA) Depletion: Bacterial rRNA is removed from the total RNA samples using kits like the Ribo-Zero rRNA Removal Kit (Illumina) to enrich for messenger RNA (mRNA).
-
cDNA Library Preparation: The rRNA-depleted RNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamers and reverse transcriptase. Second-strand cDNA is then synthesized.
-
Sequencing: The cDNA libraries are sequenced using a high-throughput sequencing platform, such as the Illumina HiSeq.
-
Data Analysis: Raw sequencing reads are quality-filtered and mapped to the respective bacterial reference genome. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treated and control samples.
Proteomic Analysis Protocol (Generalized)
-
Protein Extraction: Bacterial cells are lysed, and total proteins are extracted.
-
Protein Digestion: Proteins are digested into peptides, typically using trypsin.
-
Peptide Separation and Mass Spectrometry: The resulting peptides are separated using liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is used to identify and quantify proteins by searching against a protein database for the specific bacterial species. Differential protein abundance is determined between treated and control groups.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and the logical relationships in the comparative toxicogenomic analysis of this compound.
Caption: this compound's mechanism of action via competitive inhibition of DHPS.
Caption: Workflow for comparative transcriptomic analysis of bacterial species.
Caption: Comparative toxicogenomic responses to this compound exposure.
References
evaluation of different analytical standards for Sulfamethoxazole quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of different analytical standards for the accurate quantification of Sulfamethoxazole. We offer a comparison of various pharmacopeial and certified reference materials, supported by a review of common analytical methodologies and their performance data. This document aims to assist researchers in selecting the most appropriate analytical standards and methods for their specific needs, ensuring the reliability and accuracy of their results.
Overview of this compound and its Quantification
This compound (SMX) is a sulfonamide antibiotic widely used to treat bacterial infections.[1] Accurate quantification of SMX is crucial in pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring. The choice of an appropriate analytical standard is a critical factor that directly impacts the quality and reliability of these quantitative analyses.
Comparison of Analytical Standards for this compound
Several types of analytical standards are available for the quantification of this compound, primarily categorized as pharmacopeial standards and certified reference materials (CRMs). Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), are established by official bodies and are intended for use in tests and assays specified in the respective pharmacopeias.[2] Certified Reference Materials (CRMs) are produced by accredited organizations and are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3]
| Standard Type | Issuing Body/Producer | Key Characteristics | Intended Use |
| USP Reference Standard | United States Pharmacopeia (USP) | High purity, well-characterized. Used for tests and assays in the USP–NF.[4] | Official standard for quality control of pharmaceuticals in the United States and other regions following USP standards. |
| EP Reference Standard | European Directorate for the Quality of Medicines & HealthCare (EDQM) | High purity, established according to the principles of the European Pharmacopoeia.[2] | Official standard for quality control of pharmaceuticals in Europe and other regions following EP standards. |
| Certified Reference Material (CRM) | Various accredited producers (e.g., Sigma-Aldrich, HPC Standards) | High purity with a certified value and associated uncertainty. Traceable to international standards.[3] | Method validation, instrument calibration, and ensuring metrological traceability of measurements.[3][5][6] |
| Pharmaceutical Secondary Standard | Commercial suppliers | A reference material that is qualified against a primary reference standard (e.g., USP or EP). | Routine quality control and in-house working standards. |
Performance Comparison of Analytical Methods for this compound Quantification
The choice of analytical method is as critical as the selection of the standard. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques for this compound quantification.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 to 70 µg/mL | 0.8 to 100.0 µg/L |
| Limit of Detection (LOD) | ~1.75 µg/mL | 0.15 - 0.47 µg/L |
| Limit of Quantification (LOQ) | ~5.82 µg/mL | 0.50 - 0.80 µg/L |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy/Recovery | 99.54% | 90.8 to 104.5% |
| Selectivity | Moderate | High |
| Analysis Time | ~10-20 minutes | < 20 seconds to 23 minutes |
Experimental Protocols
HPLC-UV Method for this compound Quantification in Pharmaceutical Tablets
This protocol is a representative example for the analysis of this compound in pharmaceutical dosage forms.
a. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-50 µg/mL).
-
Sample Preparation: Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.[7]
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 4.5) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[9]
-
Injection Volume: 20 µL.[8]
LC-MS/MS Method for this compound Quantification in Biological Samples
This protocol is a general guideline for the analysis of this compound in matrices such as plasma or serum.
a. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and an isotopically labeled internal standard (e.g., this compound-d4) in methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking blank biological matrix with known concentrations of this compound.
-
Sample Preparation (Protein Precipitation): To a small volume of the biological sample (e.g., 100 µL), add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard. Vortex the mixture and then centrifuge to pellet the proteins. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.[10]
b. LC-MS/MS Conditions:
-
LC Column: C18 or similar reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[9][11]
-
Flow Rate: 0.2-0.5 mL/min.[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by interfering with the bacterial synthesis of folic acid.[1] It is a structural analog of para-aminobenzoic acid (PABA) and acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[12] This enzyme is crucial for the conversion of PABA to dihydrofolic acid, a precursor of tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and amino acids, which are the building blocks of DNA, RNA, and proteins.[12] By inhibiting folic acid synthesis, this compound halts bacterial growth and replication.[1]
Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.
Experimental Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure its suitability for the intended purpose. A general workflow for method validation is depicted below.
Caption: General workflow for the validation of an analytical method for drug quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. スルファメトキサゾール European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 4. This compound and Trimethoprim Tablets [doi.usp.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. The application of certified reference materials for clinical mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpb.com [ijrpb.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalofchemistry.org [journalofchemistry.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Sulfamethoxazole: A Guide for Laboratory Professionals
Ensuring safety and environmental stewardship in the disposal of sulfamethoxazole (B1682508) is paramount for research laboratories. This guide provides immediate, essential information and step-by-step procedures for the proper handling and disposal of this compound waste, aligning with regulatory guidelines and promoting a culture of safety. While this compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA), and is not typically considered a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its potential for environmental impact necessitates careful management.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.[1] In case of a spill, contain the material to prevent it from entering drains or waterways. Use absorbent materials for liquid spills and carefully collect solid materials, placing them in a designated, sealed waste container.[2]
Key Safety Precautions:
-
Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. Handle this compound in a well-ventilated area.[2]
-
Prevent Environmental Release: Under no circumstances should this compound waste be disposed of down the drain due to its toxicity to aquatic life.[1]
-
Proper Labeling: All waste containers must be clearly labeled with "Non-Hazardous Pharmaceutical Waste" and the chemical name, "this compound."[3]
Step-by-Step Disposal Protocol for Non-Hazardous this compound Waste
For research laboratories generating small quantities of this compound waste that is not mixed with RCRA-listed hazardous chemicals, the following procedure should be followed:
-
Segregation: Isolate this compound waste from all other waste streams, including hazardous, biological, and radioactive waste. Use a dedicated, clearly labeled container for non-hazardous pharmaceutical waste.[3][4] These containers are often color-coded blue or white.[3][4]
-
Containerization:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing boats, gloves), and spill cleanup materials in a durable, leak-proof container with a secure lid.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a compatible, sealed container. Do not overfill liquid waste containers; leave adequate headspace for expansion.
-
-
Labeling: Affix a waste label to the container indicating "Non-Hazardous Pharmaceutical Waste" and "this compound." Include the accumulation start date and the name of the principal investigator or lab.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Disposal: Arrange for the collection of the non-hazardous pharmaceutical waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[4][5] The preferred final disposal method for non-hazardous pharmaceutical waste is incineration.[4][6]
Data on this compound Degradation Methods
For informational purposes, various advanced methods for the degradation of this compound in aqueous solutions have been investigated. These techniques are typically employed in wastewater treatment and are not intended for routine in-laboratory disposal. The following table summarizes the efficiency of several of these methods.
| Degradation Method | Initial Concentration | Treatment Time | Removal Efficiency (%) | Reference |
| UV/Persulfate | 10 mg/L | 60 min | 96.2 | [7] |
| Photo-Fenton Reactive Filtration | 100 ppb | Not specified | 92 | [8] |
| Fenton Oxidation (Lab Scale) | 250 mg/L | 60 min | 100 | [9] |
| Gamma Irradiation | 26.4 mg/L | Not specified | 99 | [10] |
| Ferrate(VI) Oxidation (pH 3) | 1000 µg/L | 120 min | ~90 | [11] |
| Biodegradation (Activated Sludge) | 100 µg/L | 11-13 days | 100 | [12] |
Experimental Protocols for Cited Degradation Methods
The following are brief overviews of the methodologies used in the degradation studies cited above. These are for informational purposes and should not be attempted in a standard laboratory setting without appropriate engineering controls and safety assessments.
UV/Persulfate Oxidation: This method involves the irradiation of an aqueous solution of this compound containing persulfate with UV light. The UV light activates the persulfate to generate sulfate (B86663) radicals, which are powerful oxidizing agents that degrade the this compound molecules. The experiment cited used a 10 mg/L solution of this compound with 300 mg/L of persulfate, irradiated with UV light at an intensity of 2 mW/cm².[7]
Fenton Oxidation: The Fenton process utilizes Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst (typically ferrous sulfate), to create hydroxyl radicals. These radicals are highly reactive and effectively oxidize organic compounds like this compound. The laboratory-scale study referenced achieved 100% degradation of a 250 mg/L this compound solution in 60 minutes at a pH of 3, with a hydrogen peroxide to ferrous iron molar ratio of 5.2.[9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. trihazsolutions.com [trihazsolutions.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. odu.edu [odu.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced Degradation of this compound (SMX) in Toilet Wastewater by Photo-Fenton Reactive Membrane Filtration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Oxidative degradation of this compound from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfamethoxazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfamethoxazole, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, inspected prior to use.[1] Consider double gloving.[2][3] | To prevent skin contact, which can cause irritation and allergic reactions.[1][4] |
| Body Protection | Protective clothing/gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] | To protect skin from contamination.[5] |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1][6] | Approved under appropriate government standards (e.g., NIOSH or EN 166).[1] | To protect against splashes and dust.[1][6] |
| Face shield | To be worn in addition to goggles when there is a risk of splashes.[2] | Provides a full range of protection against splashes to the face and eyes.[7] | |
| Respiratory Protection | Respirator | Use in areas with inadequate ventilation or when dust/aerosols are generated.[1] An N95 or higher respirator is recommended for particulates. | To prevent inhalation, which may cause respiratory irritation.[1][4] |
Hazard Summary for this compound
Understanding the potential hazards of this compound is fundamental to its safe handling. The following table outlines the key health and environmental hazards.
| Hazard Class | GHS Classification | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[4] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][4] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][4] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation.[1][4] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[5] |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life.[4] |
| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects.[4] |
Procedural Workflow for Handling this compound
A systematic workflow is essential for minimizing risks. The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Spill Management Protocol
In the event of a spill, a clear and immediate response plan is critical. This diagram outlines the decision-making process for managing a this compound spill.
Operational and Disposal Plans
Safe Handling and Storage:
-
Always handle this compound in a well-ventilated area or with local exhaust ventilation to minimize inhalation exposure.[1][4]
-
Avoid the formation of dust and aerosols.[1]
-
Store in a tightly closed container in a dry and cool place.[1]
-
Keep the substance away from drains and surface water, as it is very toxic to aquatic life.[4]
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials as hazardous waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Do not allow the product to enter drains.[1]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1]
-
Always follow local, state, and federal regulations for hazardous waste disposal.[5] For general guidance on drug disposal, you can refer to resources from the FDA and DEA.[8][9][10]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. msd.com [msd.com]
- 7. pppmag.com [pppmag.com]
- 8. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 9. dea.gov [dea.gov]
- 10. fda.gov [fda.gov]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
